molecular formula C9H13NO B1200690 2-tert-butylpyridin-3-ol CAS No. 63688-34-6

2-tert-butylpyridin-3-ol

Katalognummer: B1200690
CAS-Nummer: 63688-34-6
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: BRRWAHBFRAJUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-butylpyridin-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-tert-butylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWAHBFRAJUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213083
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63688-34-6
Record name 2-(1,1-Dimethylethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63688-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-tert-butylpyridin-3-ol

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Functionalization of this core with sterically demanding and lipophilic groups, such as a tert-butyl moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The tert-butyl group, in particular, can serve as a metabolic shield, enhancing stability, and its bulk can enforce specific conformations required for high-affinity binding to biological targets.[2] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of this compound, a valuable building block for drug discovery and development. We present a proposed, robust synthetic pathway, grounded in established chemical principles, and detail the analytical techniques required to verify the structure and purity of the final compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research programs.

Rationale and Significance in Medicinal Chemistry

The strategic incorporation of a pyridine ring into drug candidates is a well-established approach in modern drug discovery, owing to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[3][4] When functionalized to form the pyridin-3-ol core, the resulting structure can act as a bioisostere for phenols and other related motifs.

The addition of a tert-butyl group at the C-2 position introduces several critical features:

  • Increased Lipophilicity: The non-polar tert-butyl group enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes.[5]

  • Metabolic Stability: The steric bulk of the tert-butyl group can hinder enzymatic access to the adjacent hydroxyl group and the pyridine nitrogen, potentially slowing metabolic degradation by cytochrome P450 enzymes and increasing the compound's in vivo half-life.[2]

  • Conformational Restriction: The group's size can lock the orientation of adjacent substituents, which can be crucial for optimizing binding affinity to a specific protein target.

Therefore, this compound represents a fragment of significant interest, combining the desirable features of the pyridin-3-ol scaffold with the advantageous properties of a tert-butyl substituent.[6]

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of substituted pyridines, a direct, one-pot synthesis of this compound is not prominently described in the literature.[7] Therefore, we propose a robust, multi-step synthesis based on a directed ortho-metalation strategy, a powerful and well-established technique for the regioselective functionalization of aromatic and heteroaromatic rings.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Purification SM 3-Hydroxypyridine Int1 2-Lithio-3-hydroxypyridine (Intermediate) SM->Int1  1. n-BuLi or LDA  2. THF, -78 °C Int2 This compound (Crude Product) Int1->Int2  1. t-BuBr or t-BuI  2. Warm to RT FP Pure this compound Int2->FP  Silica Gel Chromatography

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Starting Material: 3-Hydroxypyridine is chosen as an inexpensive and commercially available starting material. The acidic proton of the hydroxyl group is key to directing the metalation.

  • Deprotonation and Metalation: The hydroxyl group of 3-hydroxypyridine is acidic and will be deprotonated first by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithium alkoxide then directs a second equivalent of the base to deprotonate the adjacent C-2 position, forming a lithiated intermediate. This directed ortho-metalation is a highly regioselective process. Using a cryogenic temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediates.

  • Electrophile: A tert-butyl halide, such as tert-butyl bromide (t-BuBr), serves as the electrophilic source of the tert-butyl group. The nucleophilic carbon at the C-2 position of the lithiated intermediate attacks the electrophilic carbon of the t-BuBr, forming the desired C-C bond.

  • Purification: The final product is expected to have moderate polarity due to the hydroxyl group. Silica gel column chromatography is the method of choice for separating it from non-polar starting materials (like excess t-BuBr) and highly polar byproducts.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Hydroxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M solution in hexanes)

  • tert-Butyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation/Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 2 hours.

  • Electrophilic Quench: Add tert-butyl bromide (1.5 eq) dropwise to the solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

G cluster_0 Analytical Workflow Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Compound->MS Molecular Weight Confirmation IR IR Spectroscopy Compound->IR Functional Group Identification

Caption: Analytical workflow for the characterization of this compound.

Physical and Spectroscopic Data Summary

The following table summarizes the expected analytical data for the target compound.

PropertyExpected Value
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Off-white to pale yellow solid or viscous oil
¹H NMR (500 MHz, DMSO-d₆) δ 9.5-10.5 (s, 1H, -OH), 7.9-8.1 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 1.35 (s, 9H, -C(CH₃)₃)[8]
¹³C NMR (125 MHz, DMSO-d₆) δ 150-160 (Ar-C), 140-150 (Ar-C-OH), 120-130 (Ar-CH), 115-125 (Ar-CH), 35-40 (-C(CH₃)₃), 28-30 (-C(CH₃)₃)[8]
HRMS (ESI+) m/z calculated for [M+H]⁺: 152.1070; Found: 152.10XX
IR (ATR) 3200-3600 cm⁻¹ (O-H, broad), 2960-2870 cm⁻¹ (C-H, alkyl), 1580-1450 cm⁻¹ (C=C/C=N, aromatic stretch)[9][10]
Analysis of Spectroscopic Data
  • NMR Spectroscopy: The most definitive evidence for the structure comes from NMR. The ¹H NMR spectrum should display a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group in the upfield region (~1.35 ppm).[8] The three aromatic protons on the pyridine ring will appear in the downfield region, with their specific chemical shifts and coupling patterns confirming the 2,3-substitution pattern. A broad singlet, exchangeable with D₂O, will confirm the presence of the hydroxyl proton. ¹³C NMR will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, in addition to the six unique carbons of the substituted pyridine ring.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass of the protonated molecule [M+H]⁺ should match the calculated theoretical mass to within a few parts per million (ppm). The fragmentation pattern in a standard EI-MS would likely show a prominent peak at [M-15], corresponding to the loss of a methyl radical to form a stable tertiary carbocation.[11][12]

  • Infrared Spectroscopy: IR spectroscopy provides confirmation of the key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[9] Sharp peaks around 2960 cm⁻¹ will correspond to the C-H stretching of the tert-butyl group.

Conclusion

This guide outlines a comprehensive approach to the synthesis and characterization of this compound, a molecule of significant interest to the drug discovery community. By employing a directed ortho-metalation strategy, this valuable building block can be prepared in a controlled and regioselective manner. The detailed analytical protocols described herein provide a self-validating system to ensure the production of high-purity material. The insights into the causality of the experimental design and the interpretation of analytical data are intended to empower researchers to confidently synthesize and utilize this and similar substituted pyridinols in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. Retrieved from [Link].

  • Anderson, A. G., & Stang, P. J. (1988). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. doi:10.15227/orgsyn.060.0034. Available at [Link].

  • NIST (National Institute of Standards and Technology). 2-tert-Butylpyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). IR Spectrum for 2-tert-Butylpyridine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Catarzi, D., Varano, F., & Colotta, V. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5768. Available at [Link].

  • Márquez, J. A., Montalvão, S., & An, Y. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 69(3), 143–154. Available at [Link].

  • ResearchGate. Synthesis of pyridin-3-yl-substituted pyrazoles. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68510, 2,6-Di-tert-butylpyridine. Retrieved from [Link].

  • ResearchGate. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link].

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link].

  • Schmidt, A., & Golsch, D. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 21-50. Available at [Link].

  • Le Franc, G., & Belluti, F. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 225, 113778. Available at [Link].

  • De, S., Kumar S K, A., & Shaha, S. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 787-803. Available at [Link].

  • ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link].

  • ChemSynthesis. 2-tert-butylpyridine. Retrieved from [Link].

  • Song, M., & She, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals, 15(4), 397. Available at [Link].

  • Cheméo. 2-tert-Butylpyridine. Retrieved from [Link].

  • Wikipedia. 2,6-Di-tert-butylpyridine. Retrieved from [Link].

  • Google Patents. CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application.
  • Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • ResearchGate. A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Retrieved from [Link].

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link].

  • Scalzi, F. V., & Golob, N. F. (1971). Alkylation of pyridine with tert-butyllithium. Convenient syntheses of 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. The Journal of Organic Chemistry, 36(17), 2541–2542. Available at [Link].

  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(13), 3843-3846. Available at [Link].

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active agents. 2-tert-butylpyridin-3-ol is one such derivative, presenting a unique combination of a sterically hindering tert-butyl group and a hydrophilic hydroxyl group on the pyridine ring. This substitution pattern is anticipated to significantly influence its molecular interactions, membrane permeability, and metabolic stability.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides robust, self-validating protocols for the determination of these critical parameters. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding rational drug design and lead optimization efforts.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol

  • CAS Number: Not available in public databases. The absence of a CAS number suggests this is a novel or sparsely documented compound, underscoring the importance of the characterization methods detailed herein.

  • Canonical SMILES: CC(C)(C)C1=C(C=CC=N1)O

The structure features a pyridine ring substituted at the 2-position with a bulky, lipophilic tert-butyl group and at the 3-position with a polar, ionizable hydroxyl group. This juxtaposition is key to its unique physicochemical profile.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that due to the novelty of this compound, experimental values are not widely published. Therefore, this guide focuses on the authoritative methodologies for their determination.

PropertyValueSignificance in Drug Development
pKa Estimated ~5.0 (pyridinic N), ~10.0 (phenolic OH)Governs ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability.
logP Predicted Value: 1.5 - 2.5Measures lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility To be determinedCrucial for formulation, bioavailability, and achieving therapeutic concentrations.
Melting Point To be determinedIndicates purity and solid-state stability.
Boiling Point To be determinedRelevant for purification and stability at high temperatures.

In-Depth Analysis and Experimental Determination

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For this compound, two ionizable centers are present: the basic pyridine nitrogen and the acidic hydroxyl group. Determining their respective pKa values is critical for predicting the compound's charge state in different biological compartments.

Expertise & Causality: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[1][2] The method relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where the moles of titrant equal the moles of the analyte, and the pH at the half-equivalence point equals the pKa.[2][3] This direct measurement provides a reliable value that is fundamental to understanding pH-dependent solubility and absorption.

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[2]

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water.[2] If solubility is limited, a co-solvent like methanol may be used, but the results will need to be extrapolated back to a fully aqueous medium.[1] To ensure a stable reading, maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[2]

  • Titration Environment: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[2]

  • Titration (Acidic pKa): Titrate the solution with a standardized 0.1 M HCl solution, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Titration (Basic pKa): In a separate experiment, titrate a fresh sample solution with a standardized 0.1 M NaOH solution.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region on the titration curve.[2] For higher precision, calculate the first and second derivatives of the curve; the peak of the first derivative plot indicates the equivalence point.[4]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare 2. Prepare Analyte Solution (~1 mM in 0.15M KCl) Calibrate->Prepare Ensures accuracy Purge 3. Purge with Nitrogen (Remove dissolved CO2) Prepare->Purge Titrate 4. Titrate with Standard Acid/Base (Record pH vs. Volume) Purge->Titrate Inert environment Plot 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative 6. Calculate 1st Derivative (Identify Equivalence Point) Plot->Derivative Increases precision pKa 7. Determine pKa (pH at half-equivalence point) Derivative->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Octanol-Water Partition Coefficient (logP)

The logP value quantifies the lipophilicity of a compound, defined as the ratio of its concentration in an organic phase (n-octanol) to an aqueous phase at equilibrium.[5] It is a critical parameter for predicting a drug's ability to cross biological membranes.

Expertise & Causality: The shake-flask method is the traditional and most direct way to measure logP.[6][7] It provides a direct measurement of the partition coefficient and is considered the gold standard.[6] However, it can be time-consuming and requires a pure sample.[6] An alternative, faster method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[5][7] In RP-HPLC, a compound's retention time is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be accurately estimated.[8]

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Addition: Dissolve a precisely weighed amount of this compound in the pre-saturated aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[6]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[6]

  • Calculation: Calculate the partition coefficient (P) and its logarithm (logP) using the following formulas:

    • P = [Concentration in Octanol] / [Concentration in Aqueous Phase][5]

    • logP = log₁₀(P)[5]

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Saturate 1. Prepare Pre-Saturated n-Octanol and Aqueous Buffer Dissolve 2. Dissolve Analyte in Aqueous Phase Saturate->Dissolve Mix 3. Mix Phases and Shake to Reach Equilibrium Dissolve->Mix Equal volumes Separate 4. Separate Phases (Centrifuge if needed) Mix->Separate Quantify 5. Quantify Analyte in Each Phase (e.g., HPLC) Separate->Quantify Calculate 6. Calculate P and logP P = [Org]/[Aq] Quantify->Calculate logP = log10(P)

Caption: Workflow for logP determination via the shake-flask method.

Spectroscopic Profile and Structural Confirmation

Confirming the molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques for this purpose.[9][10][11]

Expertise & Causality:

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight.[11][12] High-resolution mass spectrometry (HRMS) can provide a molecular formula, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the atomic structure of a molecule.[10][13]

    • ¹H NMR: Identifies the number and type of hydrogen environments in the molecule. The chemical shifts provide clues about the electronic environment of the protons.

    • ¹³C NMR: Identifies the number and type of carbon environments.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing for the unambiguous assignment of the structure.[9]

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 1-10 mg for NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mass Spectrometry:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[12]

    • Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[14]

    • Acquire the mass spectrum and determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the exact mass to confirm the molecular formula (C₉H₁₃NO).

  • NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to observe proton signals and their integrations.

    • Acquire a ¹³C NMR spectrum (or a DEPT spectrum) to identify all unique carbon atoms, including quaternary carbons.[13]

    • Acquire a 2D COSY spectrum to establish proton-proton couplings within the pyridine ring.

    • Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the tert-butyl group to the pyridine ring and confirming the relative positions of the substituents.

  • Data Interpretation: Synthesize all MS and NMR data to build and confirm the final structure of this compound.

Structure_Elucidation_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Final Confirmation Sample Purified Analyte HRMS 1. High-Resolution MS (e.g., ESI-TOF) Sample->HRMS OneD_NMR 3. 1D NMR (¹H, ¹³C/DEPT) Sample->OneD_NMR Formula 2. Determine Exact Mass & Molecular Formula HRMS->Formula Confirms composition[12] Interpret 5. Integrate All Data Formula->Interpret TwoD_NMR 4. 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Provides basic framework TwoD_NMR->Interpret Establishes connectivity[9] Structure Confirmed Structure of This compound Interpret->Structure

Sources

An In-depth Technical Guide to 2-tert-butyl-substituted Pyridinols: Navigating Chemical Identity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry and drug discovery, substituted pyridines are a cornerstone scaffold, prized for their presence in numerous therapeutic agents and their versatile chemical properties.[1][2][3][4] This guide addresses the technical attributes of compounds related to "2-tert-butylpyridin-3-ol." Initial database inquiries for this specific chemical name do not yield a unique CAS number or a substantial body of literature, suggesting it may be an uncommon compound or a potential misnomer.

However, two closely related and well-documented compounds are of significant interest to researchers in this domain: 2-(tert-butoxy)pyridin-3-ol and 2-tert-butylpyridine . The former is a structural isomer where an oxygen atom bridges the tert-butyl group and the pyridine ring, while the latter represents the core 2-substituted pyridine moiety. This guide provides a comprehensive technical overview of these two compounds, offering insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Part 1: 2-(tert-butoxy)pyridin-3-ol

This pyridine derivative is the most direct structural analog to the queried compound and has garnered attention for its potential in medicinal chemistry.[5]

Chemical Identity and Molecular Structure
  • Systematic Name: 2-[(2-methylpropan-2-yl)oxy]pyridin-3-ol[6]

  • CAS Number: 1243404-19-4[7][8][9][10][11]

  • Molecular Formula: C₉H₁₃NO₂[6][7][9]

  • Molecular Weight: 167.21 g/mol [7][9]

Molecular Structure: The structure features a pyridine ring with a hydroxyl (-OH) group at the 3-position and a bulky tert-butoxy (-O-C(CH₃)₃) group at the 2-position. This tert-butoxy substituent imparts significant steric hindrance and enhances the compound's lipophilicity, which can influence its reactivity, solubility, and metabolic stability.[5]

Physicochemical Properties

A summary of the key physicochemical properties for 2-(tert-butoxy)pyridin-3-ol is provided below.

PropertyValueSource
Molecular Weight 167.21 g/mol [7][9]
Molecular Formula C₉H₁₃NO₂[6][7][9]
Predicted Density 1.081 ± 0.06 g/cm³[9]
Predicted XlogP 1.8[6]
Predicted pKa 6.95 ± 0.53[12]
Synthesis and Reactivity

The synthesis of 2-(tert-butoxy)pyridin-3-ol is a key workflow for its utilization as a building block in more complex molecules.

General Synthesis Pathway: A common laboratory-scale synthesis involves the O-alkylation of a pyridin-3-ol precursor. The hydroxyl group of pyridin-3-ol is deprotonated with a suitable base, and the resulting alkoxide is reacted with a tert-butylating agent.

G cluster_reactants Reactants cluster_process Process pyridin_ol Pyridin-3-ol deprotonation Deprotonation in Aprotic Solvent (e.g., DMF, THF) pyridin_ol->deprotonation base Base (e.g., NaH, K₂CO₃) base->deprotonation tbutyl_halide tert-Butyl Halide (e.g., t-BuCl) alkylation Nucleophilic Substitution (Alkylation) tbutyl_halide->alkylation deprotonation->alkylation Forms Pyridin-3-olate Anion product 2-(tert-butoxy)pyridin-3-ol alkylation->product caption Synthesis of 2-(tert-butoxy)pyridin-3-ol

Experimental Protocol: Synthesis via Alkylation

  • Preparation: To a solution of pyridin-3-ol in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium pyridin-3-olate.

  • Alkylation: Introduce tert-butyl chloride to the reaction mixture.[5]

  • Reaction: Heat the mixture to an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile:

  • Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.[5]

  • Reduction: The pyridine ring can be reduced under specific catalytic hydrogenation conditions.[5]

  • Substitution: The tert-butoxy group can be cleaved under strong acidic conditions to regenerate the hydroxyl group. The hydroxyl group, in turn, can be a site for further functionalization.[5]

Applications in Research and Drug Discovery

The structural motifs present in 2-(tert-butoxy)pyridin-3-ol make it a valuable intermediate in medicinal chemistry.

  • Building Block for Complex Molecules: It serves as a versatile starting material for the synthesis of more elaborate molecules, where the hydroxyl and tert-butoxy groups can be strategically modified.[5]

  • Modulation of Physicochemical Properties: The tert-butoxy group increases lipophilicity, which can enhance membrane permeability of a parent molecule.[5] This is a critical parameter in drug design for optimizing pharmacokinetic profiles.

  • Potential Biological Activity: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][5][13] While specific data for this compound is limited, its scaffold is of interest for screening in various therapeutic areas.

Part 2: 2-tert-butylpyridine

This compound represents the fundamental structure of a pyridine ring substituted at the 2-position with a tert-butyl group. Its primary utility in a research setting is as a sterically hindered, non-nucleophilic base.

Chemical Identity and Molecular Structure
  • Systematic Name: 2-tert-butylpyridine[14]

  • CAS Number: 5944-41-2[14][15][16][17]

  • Molecular Formula: C₉H₁₃N[14]

  • Molecular Weight: 135.21 g/mol [14][16]

Molecular Structure: The key feature of 2-tert-butylpyridine is the bulky tert-butyl group adjacent to the nitrogen atom in the pyridine ring. This steric hindrance prevents the nitrogen's lone pair of electrons from readily participating in nucleophilic attacks or forming adducts with bulky Lewis acids, while still allowing it to function as a proton scavenger.[18]

Physicochemical Properties

Key physicochemical data for 2-tert-butylpyridine are summarized below.

PropertyValueSource
Molecular Weight 135.21 g/mol [14][16]
Molecular Formula C₉H₁₃N[14]
Physical Form Liquid[16]
Melting Point -33 °C[17][19]
Boiling Point ~169 °C at 991 hPa[19]
Density ~0.935 g/mL[17]
Refractive Index 1.4891[17][19]
Water Solubility 1.8 g/L at 25 °C[19]
Synthesis and Application

Synthesis: A highly efficient method for synthesizing 2-tert-butylpyridine is the Minisci reaction. This involves the radical substitution of pyridine using a tert-butyl radical generated from pivalic acid in the presence of silver nitrate and ammonium peroxodisulfate.[19] This method provides the product with high regioselectivity and excellent yield.[19]

Application as a Hindered Base: The steric bulk of the tert-butyl group makes 2-tert-butylpyridine an effective proton sponge in reactions where a non-nucleophilic base is required to neutralize strong acids generated in situ, without interfering with electrophilic centers in the reactants.

Experimental Protocol: Application in a Glycosylation Reaction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor and the alcohol acceptor in an anhydrous solvent like dichloromethane (DCM).

  • Addition of Base: Add 2-tert-butylpyridine (1.5-2.0 equivalents) to the solution.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add the activating agent (e.g., triflic anhydride) dropwise. The 2-tert-butylpyridine will scavenge the triflic acid formed during the reaction.

  • Monitoring: Allow the reaction to proceed, monitoring by TLC for the consumption of the starting materials.

  • Quenching and Work-up: Quench the reaction with a saturated solution of sodium bicarbonate, separate the organic layer, and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the glycosylated product.

Safety and Handling
  • GHS Hazard Statements: 2-tert-butylpyridine is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][16]

  • Precautionary Measures: Handle in a well-ventilated area or a fume hood.[20][21][22] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[20][21] Store in a cool, dry place away from ignition sources.[20][23]

Conclusion

While "this compound" remains an elusive target in chemical databases, this guide provides a detailed technical overview of two highly relevant and valuable analogs for the research and drug discovery community. 2-(tert-butoxy)pyridin-3-ol emerges as a promising building block with tunable properties for medicinal chemistry applications. In contrast, 2-tert-butylpyridine is an established and indispensable tool in organic synthesis, valued for its role as a sterically hindered base. A thorough understanding of these compounds, from their synthesis to their specific applications and safety protocols, is essential for their effective use in advancing scientific discovery.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available from: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available from: [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. ACS Publications. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. National Center for Biotechnology Information. Available from: [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available from: [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]

  • 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

  • 2-(tert-butoxy)pyridin-3-ol | 1243404-19-4. Angene Chemical. Available from: [Link]

  • CAS NO. 1243404-19-4 | 2-(tert-Butoxy)pyridin-3-ol. Arctom. Available from: [Link]

  • 2-tert-Butylpyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 2,6-Di-tert-butylpyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available from: [Link]

  • HAZARD SUMMARY: PYRIDINE. NJ.gov. Available from: [Link]

  • 2-(tert-Butoxy)pyridin-3-ol Chemical Encyclopedia. ChemBK. Available from: [Link]

  • 2-tert-butylpyridine - 5944-41-2, C9H13N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • 2-(tert-butoxy)pyridin-3-ol (C9H13NO2). PubChemLite. Available from: [Link]

  • Building Blocks – AA BLOCKS. AA BLOCKS. Available from: [Link]

  • 2-tert-Butylpyridin. Wikipedia (German). Available from: [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure. Available from: [Link]

  • 2,6-Di-tert-butylpyridine. Wikipedia. Available from: [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Lookchem. Available from: [Link]

  • 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. Google Patents.
  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. Available from: [Link]

Sources

A Technical Guide to the Synthesis of Substituted Pyridin-3-ols: From Classical Ring-Closing to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted pyridin-3-ol motif is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and hydrogen bonding capabilities. The development of efficient, flexible, and sustainable synthetic routes to access this important class of heterocycles is a continuous focus of chemical research. This in-depth technical guide provides a comprehensive overview of both classical and novel synthetic strategies for the preparation of substituted pyridin-3-ols. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a trustworthy foundation for practical application. We will explore foundational methods, delve into modern transition-metal-catalyzed approaches, multi-component reactions, and cycloaddition strategies, and provide detailed, validated protocols for key transformations.

Introduction: The Significance of the Pyridin-3-ol Core

The pyridine ring is one of the most ubiquitous heterocycles found in pharmaceuticals, natural products, and functional materials.[1] The introduction of a hydroxyl group at the 3-position imbues the scaffold with distinct properties, including the ability to act as both a hydrogen bond donor and acceptor, and to participate in tautomeric equilibria. These features are critical for molecular recognition in biological systems, making substituted pyridin-3-ols valuable components in the design of novel therapeutic agents.

Historically, the synthesis of these compounds has been challenging, often requiring harsh conditions or multi-step sequences with limited substrate scope.[2] However, the advent of modern synthetic methodologies has opened new avenues for their construction with greater efficiency and molecular diversity. This guide will bridge the gap between classical knowledge and contemporary innovations.

Foundational Synthetic Strategies

Classical approaches to the pyridin-3-ol core often rely on the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.

Ring Synthesis from Acyclic Precursors

One of the most established methods involves the transformation of furan derivatives. This strategy leverages the furan ring as a masked 1,4-dicarbonyl equivalent. A seminal approach involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis, to yield pyridin-3-ol.[3] The reaction proceeds via oxidative ring opening of the furan to form an intermediate dicarbonyl species, which then undergoes intramolecular condensation with the amine to form the pyridine ring. Yields of up to 76% have been reported for the parent compound under optimized conditions.[3]

Another variation of this furan-based approach involves the electrolytic methoxylation of furfurylamine derivatives to form 2,5-dimethoxy-2,5-dihydrofuran intermediates.[4] These intermediates, upon acid-catalyzed hydrolysis and condensation, can provide pyridin-3-ols in high yields, with one reported sequence achieving an 85% yield.[4] This method offers a convenient pathway from readily available furfurylamine.[4]

Functionalization of Pre-formed Pyridine Rings

Direct hydroxylation of the pyridine ring is notoriously difficult due to the ring's electron-deficient nature.[1] Therefore, classical methods often rely on the displacement of a suitable leaving group. For instance, 3-hydroxypyridine can be prepared by the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure.[2] Another route involves the nucleophilic substitution of 3-chloropyridine with a hydroxide source at elevated temperatures (130-140 °C).[5] While effective for the synthesis of the parent compound, these methods often lack the functional group tolerance required for the synthesis of complex substituted derivatives.

Modern Synthetic Methodologies

Contemporary organic synthesis has provided a wealth of new tools for the construction of substituted pyridin-3-ols, with a focus on efficiency, selectivity, and atom economy.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are highly convergent and efficient.[6][7] Several MCRs have been developed for the synthesis of substituted pyridines, and some can be adapted for pyridin-3-ol synthesis. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can provide highly substituted 3-cyanopyridines.[8] While this specific example does not directly yield a 3-hydroxypyridine, the functional handles incorporated allow for subsequent conversion to the desired scaffold. The use of microwave irradiation in these reactions can significantly reduce reaction times from hours to minutes and improve yields.[8]

A metal-free approach for the synthesis of fused benzofuro[2,3-c]pyridin-3-ols involves the reaction of 2,3-disubstituted benzofuran derivatives with ammonium acetate.[9] In this case, the pyridin-3-ol ring is formed through the reaction of a 1,5-dicarbonyl fragment with the ammonium nitrogen atom.[9]

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the synthesis of heterocycles by enabling novel bond formations and reaction pathways.[10]

Direct C-H functionalization of the pyridine ring is a highly attractive strategy due to its atom economy.[1] While C-H activation of pyridines can be challenging, the use of a directing group or the conversion to the corresponding N-oxide can facilitate this transformation.[11][12] Palladium-catalyzed C-H olefination and arylation of pyridine N-oxides have been developed, providing ortho-functionalized products with high selectivity.[11][13] Subsequent reduction of the N-oxide would then yield the substituted pyridine. While not a direct route to 3-hydroxypyridines, this methodology allows for the introduction of various substituents that can be later transformed into a hydroxyl group.

Cycloaddition reactions offer a powerful means to construct the pyridine ring with control over substitution patterns. A ruthenium-catalyzed cycloisomerization of 3-azadienynes provides a general approach to a broad range of substituted pyridine derivatives.[14] This method is part of a two-step procedure starting from readily available N-vinyl or N-aryl amides.[14]

More recently, a palladium-catalyzed "anti-Wacker"-type cyclization has been reported for the de novo synthesis of polysubstituted 3-hydroxypyridines.[15] This two-step sequence involves the oxidative addition of an alkynyl electrophile, transmetalation with an organometallic reagent, and reductive elimination, followed by an oxidation and desulfinative aromatization to furnish the final product.[15]

Comparative Analysis of Synthetic Routes

To aid in the selection of an appropriate synthetic strategy, the following table provides a comparative overview of the discussed methods.

Synthetic StrategyStarting MaterialsKey Features & AdvantagesLimitations & Disadvantages
From Furans Furfurylamine derivativesReadily available starting materials, good yields for parent compound.[3][4]Can require harsh oxidative and acidic conditions.
From Halopyridines 3-HalopyridinesDirect route for simple pyridin-3-ols.[5]High temperatures, limited functional group tolerance.
Multi-Component Reactions Aldehydes, ketones, active methylene compoundsHigh convergence and atom economy, rapid access to diversity.[6][8]May require subsequent functional group manipulation to install the hydroxyl group.
Transition-Metal Catalysis N-vinyl/aryl amides, alkynesHigh efficiency, broad substrate scope, novel disconnections.[14][15]Catalyst cost and sensitivity, may require specialized ligands.

Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, step-by-step protocol for a representative modern synthesis of a substituted pyridin-3-ol.

Protocol: Synthesis of 3-Hydroxypyridine from Furfurylamine

This protocol is adapted from a well-established method for the synthesis of the parent pyridin-3-ol.[3]

Materials:

  • Furfurylamine

  • Hydrochloric acid (concentrated)

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide

  • Standard laboratory glassware and equipment

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, prepare a solution of hydrochloric acid by diluting the concentrated acid to the desired molarity.

  • Add furfurylamine to the hydrochloric acid solution while maintaining the temperature at 0-5 °C with an ice bath. The molar ratio of furfurylamine to HCl should be approximately 1:5.[3]

  • Slowly add hydrogen peroxide (approx. 1.1 molar equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[3]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and heat the reaction mixture to reflux (100-105 °C) for 30 minutes.[3]

  • Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide to a pH of 7-8.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent and purification by crystallization or chromatography.

Expected Outcome: This procedure should yield 3-hydroxypyridine as a crystalline solid in good yield (up to 76%) and high purity.[3]

Visualization of Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Overview of Synthetic Approaches

G Acyclic Precursors Acyclic Precursors Furan Derivatives Furan Derivatives Acyclic Precursors->Furan Derivatives 1,5-Dicarbonyls 1,5-Dicarbonyls Acyclic Precursors->1,5-Dicarbonyls Substituted Pyridin-3-ol Substituted Pyridin-3-ol Furan Derivatives->Substituted Pyridin-3-ol Ring Closing 1,5-Dicarbonyls->Substituted Pyridin-3-ol Condensation Pre-formed Pyridines Pre-formed Pyridines 3-Halopyridines 3-Halopyridines Pre-formed Pyridines->3-Halopyridines Pyridine N-Oxides Pyridine N-Oxides Pre-formed Pyridines->Pyridine N-Oxides 3-Halopyridines->Substituted Pyridin-3-ol Substitution Pyridine N-Oxides->Substituted Pyridin-3-ol C-H Functionalization & Reduction Multi-Component Reactions Multi-Component Reactions Multi-Component Reactions->Substituted Pyridin-3-ol Convergent Synthesis Transition-Metal Catalysis Transition-Metal Catalysis Transition-Metal Catalysis->Substituted Pyridin-3-ol Cycloaddition/Cycloisomerization

Caption: Major synthetic pathways to substituted pyridin-3-ols.

Furan to Pyridin-3-ol Transformation Workflow

G start Furfurylamine step1 Oxidative Ring Opening (e.g., H2O2, HCl) start->step1 intermediate Acyclic 1,4-Dicarbonyl Amine Intermediate step1->intermediate step2 Intramolecular Condensation intermediate->step2 end Pyridin-3-ol step2->end

Caption: Workflow for the synthesis of pyridin-3-ol from furfurylamine.

Future Outlook

The synthesis of substituted pyridin-3-ols continues to be an active area of research. Future developments are likely to focus on several key areas:

  • Asymmetric Synthesis: The development of catalytic enantioselective methods to access chiral, non-racemic substituted pyridin-3-ols is a significant challenge and a major goal.

  • Sustainable Chemistry: The use of greener solvents, more abundant metal catalysts (e.g., iron, copper), and energy-efficient reaction conditions (e.g., photoredox catalysis) will be increasingly important.

  • Late-Stage Functionalization: Methods that allow for the direct and selective introduction of substituents onto a pre-formed pyridin-3-ol core will be highly valuable for drug discovery programs.

By building upon the foundational knowledge presented in this guide and embracing these emerging trends, the scientific community will be well-equipped to unlock the full potential of the substituted pyridin-3-ol scaffold.

References

  • Flögel, O., et al. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Journal of the Serbian Chemical Society. Available at: [Link]

  • Brummond, K. M., & Chen, H. (2005). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 127(42), 14966-14967. Available at: [Link]

  • Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Zhurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 23(1), 43-48. Available at: [Link]

  • Hayashi, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14488-14495. Available at: [Link]

  • Singh, G., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17531-17540. Available at: [Link]

  • Wang, D.-H., et al. (2008). Pd-catalyzed C-3 selective olefination of pyridines is developed for the first time using 1,10-phenanthroline as the ligand. Request PDF. Available at: [Link]

  • Clauson-Kaas, N., & Nedenskov, P. (1955). Preparation of 3-Pyridols from Furans. Acta Chemica Scandinavica, 9, 27-31. Available at: [Link]

  • Al-Issa, S. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11527-11539. Available at: [Link]

  • Various Authors. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Takeda, Y., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1438. Available at: [Link]

  • Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Available at: [Link]

  • Wasa, M., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(3), 825-827. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(1), 49. Available at: [Link]

  • CN105175320A - Preparation method of 3-hydroxypyridine. (2015). Google Patents.
  • Plesa, C., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(19), 5985. Available at: [Link]

  • Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16. Available at: [Link]

  • Various Authors. (2022). How to synthesizer of 3-hydroxy pyridine? ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(49), 29334-29369. Available at: [Link]

  • Zaragoza, F. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. Available at: [Link]

  • Goud, B. S., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 15(37), 25337-25344. Available at: [Link]

  • Tenti, G., Ramos, M. T., & Menéndez, J. C. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655. Available at: [Link]

  • Lassalas, P., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(11), 1483. Available at: [Link]

  • Kim, D., et al. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. Available at: [Link]

  • Kumar, A., et al. (2020). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 142(4), 2101-2113. Available at: [Link]

  • Wójcik, M., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(19), 6755. Available at: [Link]

  • Duesel, B. F., & Emmanuele, S. (1965). US3218330A - Preparation of 3-hydroxypyridine. Google Patents.
  • Soldan, M., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(1), M1846. Available at: [Link]

  • Harman, W. D. (n.d.). Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines. ACS PRF Reports. Available at: [Link]

  • Singh, S., & Singh, K. N. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(43), 8377-8399. Available at: [Link]

  • Various Authors. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Leeds. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Inno Pharmchem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel compound, 2-tert-butylpyridin-3-ol. Recognizing the therapeutic potential inherent in its pyridin-3-ol and sterically hindered phenol moieties, this document outlines a multi-tiered in vitro screening cascade designed for researchers, scientists, and drug development professionals. The guide details a logical progression from broad-spectrum primary assays to more specific secondary and mechanistic studies, encompassing antioxidant, antimicrobial, anti-inflammatory, and cytotoxic evaluations. Each section provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust screening strategy. All methodologies are supported by authoritative references to establish a foundation of scientific integrity.

Introduction and Scientific Rationale

The compound this compound presents a compelling scaffold for biological investigation. It synergistically combines two key pharmacophores: the pyridin-3-ol core and a tert-butyl group at the C2 position, creating a sterically hindered phenolic system.

  • Pyridin-3-ol Derivatives: This class of compounds is known to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. Notably, certain derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity, potentially through the chelation of iron, which is involved in the production of reactive oxygen species and the function of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase.[1][2][3]

  • Sterically Hindered Phenols: The tert-butyl group adjacent to the hydroxyl group creates steric hindrance, which is a hallmark of potent chain-breaking antioxidants.[4] These compounds are adept at scavenging free radicals by donating a hydrogen atom from the hydroxyl group, a process that is fundamental to mitigating oxidative stress implicated in numerous pathological conditions.[4] The resulting phenoxyl radical is stabilized by the bulky tert-butyl group, preventing it from propagating further radical chain reactions.

This unique structural combination within this compound warrants a systematic and comprehensive screening approach to elucidate its potential therapeutic applications. This guide proposes a screening cascade designed to efficiently identify and characterize its primary biological activities.

Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol -
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.Inferred
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 8-10.Inferred

A Multi-Tiered In Vitro Screening Cascade

A hierarchical approach to screening is proposed to maximize efficiency and resource allocation. This cascade progresses from broad primary screens to more focused secondary and mechanistic assays for confirmed "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Mechanistic & Safety Profiling Primary_Antioxidant Antioxidant Activity (DPPH & ABTS Assays) Secondary_Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Primary_Antioxidant->Secondary_Anti_inflammatory If Active Primary_Antimicrobial Antimicrobial Activity (Broth Microdilution) Secondary_Enzyme Broad Enzyme Panel (Kinases, Proteases) Primary_Antimicrobial->Secondary_Enzyme If Active Primary_Cytotoxicity Cytotoxicity (MTT Assay) Primary_Cytotoxicity->Secondary_Anti_inflammatory Inform Therapeutic Index Primary_Cytotoxicity->Secondary_Enzyme Inform Therapeutic Index Mechanistic_Studies Signaling Pathway Analysis Secondary_Anti_inflammatory->Mechanistic_Studies If Active Secondary_Enzyme->Mechanistic_Studies If Active & Selective Safety_Profiling In Vitro Safety Pharmacology Panel Mechanistic_Studies->Safety_Profiling Confirmed Mechanism

Caption: A multi-tiered in vitro screening cascade for this compound.

Tier 1: Primary Screening Protocols

The initial tier of screening aims to cast a wide net to identify the most prominent biological activities of this compound.

Antioxidant Activity Screening

Rationale: The hindered phenol structure of the test compound strongly suggests potential antioxidant activity. The DPPH and ABTS assays are robust, high-throughput methods to assess radical scavenging capabilities.[5][6]

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.[5]

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

    • Sample Preparation: Dissolve this compound in methanol to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

    • Assay Procedure (96-well plate):

      • To each well, add 100 µL of the DPPH solution.

      • Add 100 µL of the test compound dilutions.

      • For the control well, add 100 µL of methanol instead of the test compound.

      • Ascorbic acid or Trolox should be used as a positive control.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) should be determined by plotting the percentage of inhibition against the compound concentration.[5]

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, leading to a loss of color, which is measured by a decrease in absorbance at 734 nm.[6]

  • Protocol:

    • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure (96-well plate):

      • Add 190 µL of the diluted ABTS•+ solution to each well.

      • Add 10 µL of the test compound dilutions.

      • For the control well, add 10 µL of the solvent used for the test compound.

      • Use Trolox as a positive control.

    • Incubation: Incubate the plate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Antimicrobial Activity Screening

Rationale: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[4][7][8][9]

  • Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[7][8]

  • Protocol:

    • Microorganism Panel: A representative panel of microorganisms should be used, including:

      • Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

      • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

      • Yeast (e.g., Candida albicans)

    • Reagent Preparation:

      • Prepare a stock solution of this compound in DMSO.

      • Prepare appropriate growth media (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Assay Procedure (96-well plate):

      • Add 100 µL of sterile broth to each well.

      • Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

      • Add 100 µL of the standardized inoculum to each well.

      • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

      • Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) as a positive control.

    • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

    • Measurement and Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[4][10]

Cytotoxicity Screening

Rationale: It is crucial to assess the general cytotoxicity of a novel compound early in the screening process to establish a therapeutic window. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13][14][15]

  • Protocol:

    • Cell Lines: A panel of cell lines should be used, including a non-cancerous cell line (e.g., HEK293, NIH/3T3) and representative cancer cell lines (e.g., HeLa, A549, MCF-7).

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Tier 2: Secondary Screening and Hit Confirmation

If this compound demonstrates significant activity in the primary screens (e.g., potent antioxidant or antimicrobial activity with low cytotoxicity), it will advance to secondary screening to further characterize its biological profile.

Anti-inflammatory Activity Assays

Rationale: The pyridin-3-ol scaffold and the established link between antioxidant activity and anti-inflammatory effects suggest that the compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3]

5.1.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase component catalyzes the reduction of PGG₂ to PGH₂, and this activity can be monitored colorimetrically by the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[16][17][18][19][20]

  • Protocol (using a commercial colorimetric kit):

    • Reagents: Use a commercially available COX inhibitor screening assay kit containing COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (chromogen).

    • Assay Procedure:

      • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

      • Add various concentrations of this compound.

      • Include a vehicle control and a known COX inhibitor (e.g., indomethacin, celecoxib) as a positive control.

      • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

      • Initiate the reaction by adding arachidonic acid and the colorimetric substrate solution.

    • Measurement: Measure the absorbance at 590 nm over time.

    • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

5.1.2. In Vitro Lipoxygenase (LOX) Inhibition Assay

  • Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid. The formation of the resulting hydroperoxide can be monitored by the increase in absorbance at 234 nm.[21][22][23][24][25]

  • Protocol:

    • Reagents: Soybean lipoxygenase (or a specific human LOX isoform), linoleic acid (substrate), and borate or phosphate buffer.

    • Assay Procedure:

      • In a UV-transparent 96-well plate or cuvette, pre-incubate the LOX enzyme with various concentrations of this compound in the buffer for 5-10 minutes at room temperature.

      • Include a vehicle control and a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.

      • Initiate the reaction by adding the linoleic acid substrate.

    • Measurement: Immediately monitor the increase in absorbance at 234 nm.

    • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition and the IC₅₀ value.

Broad Panel Enzyme Inhibition Screening

Rationale: To explore a wider range of potential therapeutic applications, screening against a broad panel of enzymes, such as kinases and proteases, can uncover unexpected activities.

  • Kinase Inhibition Assays: Kinases are crucial regulators of cell signaling and are important drug targets, particularly in oncology and immunology. A general protocol involves an ATP-depletion assay.[26][27][28]

  • Protease Inhibition Assays: Proteases are involved in numerous physiological processes, and their dysregulation is linked to diseases like cancer, viral infections, and inflammatory disorders. Assays often use a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule.[29][30]

These assays are typically performed by specialized contract research organizations (CROs) that offer panels of hundreds of kinases or proteases. The compound would be screened at a single high concentration (e.g., 10 µM) to identify initial hits, which would then be followed up with IC₅₀ determinations.

Tier 3: Mechanistic and Safety Profiling

For compounds that demonstrate potent and selective activity in Tier 2, the final stage of in vitro screening focuses on elucidating the mechanism of action and assessing potential safety liabilities.

Mechanistic Studies

Based on the confirmed activities, further cell-based assays can be employed. For example, if the compound is a potent anti-inflammatory agent, its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages could be investigated using ELISA.

Anti_inflammatory_Pathway cluster_pathway Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ROS ROS TLR4->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Compound This compound Compound->ROS Scavenges Compound->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: A potential anti-inflammatory signaling pathway modulated by this compound.

In Vitro Safety Pharmacology Profiling

Rationale: Early assessment of off-target effects is critical to de-risk a drug candidate. In vitro safety panels screen the compound against a wide range of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.[31][32][33][34][35]

  • Procedure: This is typically a service provided by CROs. A standard safety panel (e.g., the SafetyScreen44 or a similar panel) would be employed.[33][34] The compound is tested at a fixed concentration (e.g., 10 µM) in binding or functional assays for each target. Any significant inhibition (>50%) would be flagged for further investigation.

Conclusion

The structured, multi-tiered screening cascade detailed in this guide provides a robust and scientifically sound strategy for the comprehensive biological evaluation of this compound. By systematically progressing from broad primary screens to specific mechanistic and safety studies, researchers can efficiently uncover and characterize the therapeutic potential of this novel compound. The integration of detailed protocols and the underlying scientific rationale aims to empower drug discovery professionals to make informed, data-driven decisions in the early stages of development.

References

  • Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery. (n.d.). Retrieved January 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 22, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. (n.d.). Retrieved January 22, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience. (n.d.). Retrieved January 22, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 22, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 22, 2026, from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18). Retrieved January 22, 2026, from [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables - CABI Digital Library. (n.d.). Retrieved January 22, 2026, from [Link]

  • Full article: Lipoxygenase inhibiting activity of some Malaysian plants - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 22, 2026, from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (2010). Retrieved January 22, 2026, from [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 22, 2026, from [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity - PMC - NIH. (2022, October 5). Retrieved January 22, 2026, from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014, May 28). Retrieved January 22, 2026, from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). Retrieved January 22, 2026, from [Link]

  • Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? - ResearchGate. (2021, October 21). Retrieved January 22, 2026, from [Link]

  • (PDF) A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity” - IJSDR. (n.d.). Retrieved January 22, 2026, from [Link]

  • ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. (2025, June 22). Retrieved January 22, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved January 22, 2026, from [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vitro kinase assay - ResearchGate. (2023, June 27). Retrieved January 22, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Protease Assay™ - G-Biosciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019, November 13). Retrieved January 22, 2026, from [Link]

Sources

2-tert-butylpyridin-3-ol mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-tert-butylpyridin-3-ol in Biological Systems

Foreword: Charting a Course into Unexplored Territory

In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structural motifs but poorly defined biological functions. This compound represents one such molecule. While the pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous approved therapeutics, the specific contribution of the 2-tert-butyl and 3-hydroxyl substitutions to a biological mechanism of action remains unelucidated in publicly available literature. This guide, therefore, is not a retrospective summary but a prospective blueprint. It is designed for researchers, scientists, and drug development professionals, providing a structured, hypothesis-driven framework for systematically uncovering the biological activity of this compound. We will leverage insights from structurally related molecules to build our hypotheses and then detail a rigorous, multi-phased experimental strategy to test them. This document serves as both a guide and a call to action to characterize this promising chemical entity.

Structural and Chemical Profile of this compound

The structure of this compound presents two key features that likely govern its biological interactions:

  • The Pyridin-3-ol Core: This moiety is isoelectronic with phenol and can act as both a hydrogen bond donor and acceptor. The hydroxyl group can be critical for interacting with active sites of enzymes, particularly hydrolases, kinases, and transferases. The pyridine ring itself is a common pharmacophore, known to engage in various non-covalent interactions, including pi-stacking and cation-pi interactions. Derivatives of pyridopyrimidine have been identified as kinase inhibitors, targeting pathways crucial in cell division and cancer progression[1].

  • The 2-tert-butyl Group: This bulky, lipophilic group significantly influences the molecule's steric and electronic properties. It can serve as an anchor, fitting into hydrophobic pockets of target proteins, and may enhance membrane permeability. Importantly, bulky substituents on pyridine rings have been shown to modulate activity and reduce off-target effects, such as decreasing inhibition of monoamine oxidase A (MAO-A) in certain antibacterial agents[2].

Insights from Structurally Related Compounds: Building a Mechanistic Hypothesis

While no direct studies on this compound are available, the broader family of substituted pyridines and phenols offers a wealth of information to guide our investigation.

  • Antibacterial Potential: Numerous pyridine derivatives exhibit antibacterial properties. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria[2][3]. This suggests that this compound could potentially interfere with bacterial cellular processes.

  • Enzyme Inhibition: The pyridin-3-ol scaffold is present in inhibitors of viral endonucleases, such as those from the influenza A virus[4]. This points towards a potential mechanism involving the inhibition of critical enzymes in pathogens or human disease pathways.

  • Redox Activity and Oxidative Stress: A compelling parallel can be drawn with 2-tert-butyl(1,4)hydroquinone (TBHQ), a metabolite of the food antioxidant butylated hydroxyanisole (BHA). TBHQ can undergo copper-dependent redox cycling to produce reactive oxygen species (ROS), leading to oxidative DNA damage[5]. The hydroquinone-like structure of this compound suggests it might share this capacity for redox activity, a mechanism with implications for both toxicity and potential anticancer effects.

  • Neurological Activity: Derivatives of 2-aminopyridine have been investigated for anticonvulsant properties[6]. Furthermore, certain tert-butylated phenoxyalkyl piperazine derivatives are ligands for the histamine H3 receptor, with potential pro-cognitive and anticonvulsant effects[7].

Based on this evidence, we can formulate two primary, testable hypotheses for the mechanism of action of this compound:

Primary Hypothesis: this compound acts as an inhibitor of a specific class of enzymes, likely a kinase or a hydrolase, by interacting with the active site via its pyridin-3-ol core.

Secondary Hypothesis: The compound induces cellular effects through pro-oxidant activity, undergoing redox cycling in the presence of transition metals to generate reactive oxygen species.

An Integrated Experimental Strategy for Mechanism of Action Elucidation

The following is a comprehensive, phased approach to systematically investigate the biological activity of this compound.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial goal is to determine the general biological effect of the compound across a diverse set of cell lines and models.

Experimental Protocol 1: Multi-panel Cell Viability Assay

  • Objective: To assess the cytotoxic or cytostatic effects of this compound across a panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).

  • Methodology:

    • Plate cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a serial dilution of this compound (e.g., from 100 nM to 100 µM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Causality and Interpretation: A low IC50 in specific cell lines suggests a targeted effect rather than general toxicity. For example, high potency against rapidly dividing cancer cells could point towards interference with cell cycle or DNA replication.

Experimental Protocol 2: Broad Spectrum Kinase and Phosphatase Panel

  • Objective: To test the primary hypothesis of enzyme inhibition against a large panel of kinases and phosphatases.

  • Methodology:

    • Utilize a commercial service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) for screening.

    • Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • Follow up with dose-response curves for any hits showing significant inhibition (>50%).

  • Causality and Interpretation: Identification of a specific kinase or a family of kinases as targets provides a strong foundation for the primary hypothesis and directs further investigation into specific signaling pathways.

Phase 2: Specific Target Validation and Cellular Engagement

Once a potential target or biological effect is identified, the next phase is to validate this interaction in a cellular context.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound directly binds to its putative target protein inside intact cells.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot for the target protein.

  • Causality and Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound is strong evidence of direct physical engagement.

Experimental Protocol 4: Reactive Oxygen Species (ROS) Production Assay

  • Objective: To test the secondary hypothesis of pro-oxidant activity.

  • Methodology:

    • Treat cells (e.g., hepatocytes or a sensitive cancer cell line) with this compound in the presence and absence of a transition metal like Cu(II)[5].

    • Include N-acetylcysteine (a ROS scavenger) as a negative control.

    • Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

    • Quantify fluorescence using a plate reader or flow cytometer.

  • Causality and Interpretation: A significant increase in fluorescence indicates ROS production. If this effect is enhanced by copper and reduced by N-acetylcysteine, it strongly supports the pro-oxidant mechanism.

Phase 3: Elucidation of Downstream Signaling Pathways

The final phase connects the molecular target to the cellular phenotype.

Experimental Protocol 5: Phospho-proteomics and Western Blot Analysis

  • Objective: To map the downstream signaling cascade affected by the compound, assuming a kinase target was identified.

  • Methodology:

    • Treat cells with this compound at its IC50 concentration for various time points.

    • Lyse the cells and perform a phospho-proteomics analysis (e.g., using mass spectrometry) to get an unbiased view of affected pathways.

    • Validate key hits from the proteomics screen using Western blotting with phospho-specific antibodies for the target kinase and its known substrates.

  • Causality and Interpretation: Changes in the phosphorylation status of downstream proteins will confirm the on-target effect of the compound and delineate the affected signaling pathway.

Data Visualization and Pathway Mapping

Clear visualization of experimental workflows and resulting data is critical for interpretation and communication.

Experimental Workflow Diagram

G cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Elucidation pheno_screen Phenotypic Screening (Cell Viability Assay) cetsa Target Engagement (CETSA) pheno_screen->cetsa Identifies potent cell line ros_assay ROS Production Assay pheno_screen->ros_assay Suggests oxidative stress enzyme_panel Broad Enzyme Panel (Kinase/Phosphatase Screen) enzyme_panel->cetsa Identifies putative target pathway_analysis Downstream Pathway Analysis (Phospho-proteomics/Western Blot) cetsa->pathway_analysis Confirms target binding ros_assay->pathway_analysis Confirms redox activity MoA Mechanism of Action (MoA) pathway_analysis->MoA Elucidates Mechanism

Caption: A phased experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway Diagram (Based on Primary Hypothesis)

G compound This compound target_kinase Target Kinase (e.g., MAPK) compound->target_kinase Inhibition substrate Downstream Substrate target_kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) p_substrate->cellular_response Signal Transduction

Caption: Hypothetical pathway showing inhibition of a target kinase.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like this compound is a multi-step, iterative process. By starting with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways, researchers can efficiently and rigorously define its biological function. The experimental framework provided in this guide, rooted in the analysis of structurally related compounds, offers a robust starting point for this endeavor. The insights gained will not only characterize this specific molecule but also contribute to our broader understanding of how the pyridine scaffold can be functionalized to achieve diverse and potent biological activities.

References

  • Brickner, S. J., et al. (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of Medicinal Chemistry, 50(20), 4868-81. [Link]

  • Siddiqui, N., et al. (2007). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585. [Link]

  • Krajczyk, A., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 26(12), 3466-3478. [Link]

  • Li, Y., & Trush, M. A. (2002). Copper redox-dependent activation of 2-tert-butyl(1,4)hydroquinone: formation of reactive oxygen species and induction of oxidative DNA damage in isolated DNA and cultured rat hepatocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 518(2), 165-176. [Link]

  • Pochet, L., et al. (2013). Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease. Bioorganic & Medicinal Chemistry, 21(21), 6435-6446. [Link]

  • Bosc, D., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4972. [Link]

Sources

Methodological & Application

Protocol for N-alkylation of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Selective N-Alkylation of 2-tert-Butylpyridin-3-ol

For inquiries, please contact: Senior Application Scientist Google Research & Development

Abstract

This technical guide provides a detailed protocol and scientific rationale for the N-alkylation of this compound, a heterocyclic scaffold of interest in medicinal chemistry and drug development. N-alkylated pyridinols are prevalent in a variety of biologically active molecules, and their synthesis is a cornerstone of modern pharmaceutical research.[1][2] This document outlines a robust and selective protocol, addressing the common challenge of regioselectivity in the alkylation of ambident nucleophiles like pyridinols. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer a comprehensive troubleshooting guide to ensure successful execution.

Introduction: The Significance of N-Alkylated Pyridinols

The pyridine ring is a privileged scaffold in drug discovery, and its functionalization is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. N-alkylation of pyridinols, in particular, introduces a diverse range of functionalities that can influence a molecule's solubility, lipophilicity, and target engagement. The resulting N-alkylated pyridinone core is a common motif in many pharmaceuticals.[1] The selective introduction of an alkyl group onto the nitrogen atom of this compound is a critical transformation for building molecular complexity and exploring structure-activity relationships (SAR).

Mechanistic Considerations: Tautomerism and Regioselectivity

This compound exists in tautomeric equilibrium with its corresponding pyridinone form. This equilibrium gives rise to an ambident nucleophile with two potential sites for alkylation: the nitrogen and the oxygen atoms.[3] The reaction of this ambident nucleophile with an electrophile, such as an alkyl halide, can lead to a mixture of N-alkylated and O-alkylated products.

The regiochemical outcome of the alkylation is governed by a variety of factors, including:

  • The nature of the alkylating agent: Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer nitrogen atom.

  • The choice of base: The counterion of the base can influence the reaction's regioselectivity.

  • The solvent: Polar aprotic solvents are generally preferred for N-alkylation.[4]

  • Steric hindrance: The bulky tert-butyl group at the 2-position of the pyridine ring is expected to sterically hinder the approach of the alkylating agent to the adjacent oxygen atom, thereby favoring N-alkylation.

This protocol is designed to leverage these factors to achieve high selectivity for the desired N-alkylated product.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a suitable base.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Recommended EquivalentsSupplier
This compoundC₉H₁₃NO151.211.0Commercially Available
Alkyl Halide (R-X)VariesVaries1.1 - 1.5Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 - 3.0Sigma-Aldrich, et al.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Sigma-Aldrich, et al.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Fisher Scientific, et al.
Brine (saturated NaCl solution)NaCl58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-Sigma-Aldrich, et al.
Silica Gel (for chromatography)SiO₂60.08-Sorbent Technologies, et al.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M with respect to the starting material.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.2 eq.) to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.

  • Reaction Monitoring:

    • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2 x) and then with brine (1 x) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-alkylated this compound.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound - K2CO3 in DMF start->setup add_reagent Add Alkyl Halide setup->add_reagent react Heat and Stir (50-80 °C) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: - H2O/EtOAc extraction - Brine wash monitor->workup Complete purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Pure N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation.

Proposed Reaction Mechanism

reaction_mechanism reactant This compound anion Pyridinolate Anion reactant->anion - H+ base Base (e.g., K2CO3) transition_state SN2 Transition State anion->transition_state + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->transition_state product N-Alkylated Product transition_state->product Favored Pathway side_product O-Alkylated Product transition_state->side_product Disfavored Pathway (Steric Hindrance)

Caption: Proposed SN2 mechanism for N-alkylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Insufficiently reactive alkyl halide.- Reaction temperature too low.- Inactive base.- Use a more reactive alkyl halide (e.g., iodide instead of bromide).- Increase the reaction temperature.- Use freshly dried base.
Formation of O-alkylated side product - Use of a "harder" alkylating agent.- Reaction conditions favoring O-alkylation.- Use a "softer" alkylating agent.- Consider using a different base such as Cs₂CO₃, which has been reported to favor N-alkylation in some cases.[5]
Difficult purification - Co-elution of starting material and product.- Presence of multiple side products.- Optimize the mobile phase for column chromatography.- Consider an alternative purification method such as preparative HPLC.
Low isolated yield - Incomplete reaction.- Loss of product during work-up or purification.- Ensure the reaction has gone to completion before work-up.- Be careful during the aqueous extraction and column chromatography steps.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective N-alkylation of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can confidently and efficiently synthesize these valuable N-alkylated heterocyclic compounds for applications in drug discovery and development.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025). ResearchGate. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (n.d.). MDPI. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2025). ResearchGate. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (n.d.). Royal Society of Chemistry. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). ChemRxiv. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). National Institutes of Health. [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. (n.d.). Korea Science. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). ACS Publications. [Link]

  • Method for N-alkylation of 2-pyridone. (n.d.).

Sources

Application Note & Protocol: A Scalable Synthesis of 2-tert-butylpyridin-3-ol via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the multi-gram scale synthesis of 2-tert-butylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented synthetic strategy leverages the robustness and regiochemical control of Directed ortho-Metalation (DoM), a cornerstone of modern aromatic chemistry. We address critical scale-up challenges, including thermal management of highly exothermic steps, safe handling of pyrophoric reagents, and non-chromatographic purification strategies suitable for process chemistry environments. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable route to this and similarly substituted pyridine scaffolds.

Introduction and Strategic Rationale

Polysubstituted pyridines are privileged scaffolds found in numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, the this compound moiety combines a sterically bulky, lipophilic tert-butyl group, which can enhance metabolic stability and receptor affinity, with a hydroxyl group that provides a key hydrogen bonding vector.

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature, which makes it susceptible to nucleophilic addition rather than deprotonation.[1] A direct Friedel-Crafts-type tert-butylation of 3-hydroxypyridine is often problematic, leading to low yields and poor regioselectivity. To overcome these challenges, we selected a multi-step strategy centered around Directed ortho-Metalation (DoM).

The core of our strategy involves the temporary installation of a Directed Metalation Group (DMG) on the oxygen of 3-hydroxypyridine. The diethylcarbamate group (-OCONEt₂) is an ideal DMG; it is robust, easily installed, and directs deprotonation exclusively to the C2 position by pre-complexing the organolithium reagent.[2][3] This approach provides a predictable and high-yielding entry into the desired 2,3-disubstituted pyridine core.

The subsequent introduction of the tert-butyl group is achieved via a robust sequence of electrophilic trapping with pivalaldehyde, oxidation, and deoxygenation, circumventing the poor reactivity of direct tert-butylating agents. Each step has been optimized for scalability, focusing on process safety, atom economy, and the avoidance of column chromatography.

Overall Synthetic Workflow

The synthesis is a six-step sequence beginning from commercially available 3-hydroxypyridine.

G A 3-Hydroxypyridine B Step 1: Protection O-(pyridin-3-yl) diethylcarbamate A->B Et₂NCOCl, Base C Step 2: Directed ortho-Metalation 2-Lithio Intermediate B->C s-BuLi, TMEDA, -78 °C D Step 3: Electrophilic Trap (2-(diethylcarbamoyloxy)pyridin-3-yl) (2,2-dimethylpropyl)methanol C->D Pivalaldehyde E Step 4: Oxidation 1-(2-(diethylcarbamoyloxy)pyridin-3-yl)- 2,2-dimethylpropan-1-one D->E DMP or PCC F Step 5: Deoxygenation 2-tert-Butyl-3-(diethylcarbamoyloxy)pyridine E->F Wolff-Kishner (H₂NNH₂, KOH) G Step 6: Deprotection This compound F->G Acidic or Basic Hydrolysis G start Exothermic Event (Lithiation or Quench) check_temp Is Temperature Rise > 5 °C/min? start->check_temp action_slow Reduce Addition Rate check_temp->action_slow Yes proceed Continue Process check_temp->proceed No action_cool Increase Reactor Cooling action_slow->action_cool check_again Is Temperature Stabilized? action_cool->check_again check_again->proceed Yes emergency_stop Emergency Stop: - Stop Addition - Full Cooling - Prepare Quench check_again->emergency_stop No

Caption: Logic diagram for thermal hazard management during exothermic steps.

Detailed Experimental Protocols

Materials and Equipment:

  • Jacketed glass reactor (10 L) with overhead mechanical stirring, thermocouple, nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Recirculating chiller capable of maintaining -78 °C.

  • Cannula and syringe pumps for air-sensitive reagent transfer.

  • Standard laboratory glassware, rigorously dried before use.

  • All solvents should be anhydrous grade.

Step 1: Protection of 3-Hydroxypyridine

O-(pyridin-3-yl) diethylcarbamate

  • Setup: To the 10 L jacketed reactor, add 3-hydroxypyridine (500 g, 5.26 mol) and anhydrous tetrahydrofuran (THF, 4 L). Begin stirring to dissolve.

  • Cooling: Cool the solution to 0 °C using the recirculating chiller.

  • Base Addition: Add triethylamine (879 mL, 6.31 mol, 1.2 eq) via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Carbamoylation: Slowly add diethylcarbamoyl chloride (782 mL, 6.31 mol, 1.2 eq) over 1 hour. A mild exotherm will be observed. Maintain the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Work-up: Quench the reaction by adding water (2 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 2 L).

  • Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is typically of sufficient purity (>95%) for the next step.

Step 2 & 3: Directed ortho-Metalation and Electrophilic Trap

(2-(diethylcarbamoyloxy)pyridin-3-yl)(2,2-dimethylpropyl)methanol

  • Setup: Assemble the dry 10 L reactor under a positive pressure of argon. Add the product from Step 1 (assuming 100% yield, 1021 g, 5.26 mol) and anhydrous THF (5 L). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 948 mL, 6.31 mol, 1.2 eq).

  • Cooling: Cool the reactor contents to -78 °C. The solution should remain clear.

  • Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 4.5 L, 6.31 mol, 1.2 eq) via cannula/pump over 2 hours, ensuring the internal temperature does not exceed -70 °C. A deep red or brown color indicates the formation of the lithiated species. Stir for an additional 1.5 hours at -78 °C.

  • Electrophile Addition: In a separate dry flask, dissolve pivalaldehyde (625 mL, 5.79 mol, 1.1 eq) in anhydrous THF (1 L). Add this solution to the lithiated pyridine via the dropping funnel over 1.5 hours, maintaining the temperature at -78 °C.

  • Quench: After stirring for 1 hour post-addition, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (1 L) via the dropping funnel, ensuring the temperature does not rise above -50 °C during the initial quench.

  • Work-up: Allow the mixture to warm to room temperature. Add water (2 L) and extract with ethyl acetate (3 x 2 L). Combine organics, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude alcohol.

Note: Steps 4-6 require further optimization and are presented here as a standard laboratory sequence. Oxidation (e.g., with Dess-Martin periodinane or PCC on a small scale; Swern or Parikh-Doering on a larger scale), Wolff-Kishner deoxygenation, and final hydrolysis (e.g., with aqueous HCl or NaOH) are standard procedures that must be adapted and optimized for scale with appropriate safety reviews.

Quantitative Data Summary

The following table outlines the stoichiometry and expected outcomes for the critical protection and C-C bond-forming steps.

StepStarting MaterialReagentMolar Eq.ProductTheoretical Yield (g)Expected Yield (%)
13-Hydroxypyridine (500 g)Diethylcarbamoyl Chloride1.2O-(pyridin-3-yl) diethylcarbamate102190-95%
2/3Product from Step 1 (1021 g)sec-BuLi / Pivalaldehyde1.2 / 1.1(2-(...)-pyridin-3-yl)(...)methanol147975-85%

References

  • Miah, M. A. J., & Snieckus, V. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • Schlosser, M. Directed (ortho) Metallation. University of Lausanne. [Link]

  • Myers, A. G. Research Group. ortho-metalation. Harvard University. [Link]

  • Knochel, P. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • El-Sayed, G. A., & Smith, K. Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES. [Link]

  • Chemspace. Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. [Link]

  • Google Patents.
  • Brückner, R. Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. University of Freiburg. [Link]

  • Bakherad, M., et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

Sources

Application Note & Protocols: Leveraging 2-tert-butylpyridin-3-ol in the Rational Design of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridin-3-ol Scaffold in Agrochemical Discovery

The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a key structural motif in a wide array of fungicides, herbicides, and insecticides.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for introducing diverse functional groups, thereby fine-tuning the biological activity and physicochemical properties of the resulting molecules.[2] Within this privileged class of compounds, the pyridin-3-ol moiety is of particular interest. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets, while also serving as a convenient handle for further chemical derivatization.

This guide focuses on the strategic use of a specific, sterically hindered pyridin-3-ol derivative, 2-tert-butylpyridin-3-ol , as a novel building block for the discovery of next-generation agrochemicals. The introduction of a bulky tert-butyl group at the 2-position is a deliberate design choice aimed at enhancing metabolic stability and potentially conferring selectivity towards target pests over non-target organisms. This document provides a comprehensive overview of the synthesis, derivatization, and biological screening of compounds derived from this compound, offering detailed protocols for researchers in the field of agrochemical development.

Rationale for Employing this compound as a Lead Structure

The selection of this compound as a starting point for an agrochemical discovery program is underpinned by several key scientific principles:

  • Metabolic Stability: The bulky tert-butyl group can sterically shield the pyridine ring from metabolic enzymes, potentially leading to increased bioavailability and longer residual activity in the field.

  • Novelty and Intellectual Property: The exploration of less common substitution patterns on the pyridine ring, such as the 2-tert-butyl group, offers opportunities for discovering novel chemical entities with unique biological activities and strong intellectual property positions.

  • Structure-Activity Relationship (SAR) Exploration: The pyridin-3-ol scaffold allows for systematic modification at multiple positions. The hydroxyl group can be converted into ethers or esters, while the pyridine ring itself can undergo further substitution, enabling a thorough investigation of SAR.[5]

Synthesis and Derivatization of this compound

The successful implementation of a discovery program hinges on the efficient synthesis of the core scaffold and its analogues. The following section outlines a robust synthetic strategy for this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of this compound, starting from commercially available materials.

Step 1: Synthesis of 2-tert-butylpyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine (1 equivalent) in anhydrous diethyl ether.

  • Grignard Formation: In a separate flask, prepare tert-butylmagnesium chloride (1.1 equivalents) in diethyl ether.

  • Reaction: Cool the pyridine solution to 0 °C and add the tert-butylmagnesium chloride solution dropwise over 1 hour.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield 2-tert-butylpyridine.[6][7]

Step 2: N-Oxidation of 2-tert-butylpyridine

  • Reaction Setup: Dissolve 2-tert-butylpyridine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Oxidation: Add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise at 60-70 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give 2-tert-butylpyridine N-oxide.

Step 3: Rearrangement to this compound

  • Reaction Setup: In a round-bottom flask, place 2-tert-butylpyridine N-oxide (1 equivalent) and acetic anhydride (5 equivalents).

  • Reaction: Heat the mixture at reflux for 4 hours.

  • Hydrolysis: Cool the reaction mixture and add water. Heat the mixture at reflux for an additional 2 hours to hydrolyze the acetate ester intermediate.

  • Work-up and Purification: Cool the solution and neutralize with solid sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow for Synthesis and Derivatization

G Pyridine Pyridine Two_tert_butylpyridine 2-tert-Butylpyridine Pyridine->Two_tert_butylpyridine Grignard Reaction tBuMgCl tert-Butylmagnesium chloride tBuMgCl->Two_tert_butylpyridine N_oxide 2-tert-Butylpyridine N-oxide Two_tert_butylpyridine->N_oxide N-Oxidation H2O2_AcOH H₂O₂ / Acetic Acid H2O2_AcOH->N_oxide Two_tert_butylpyridin_3_ol This compound N_oxide->Two_tert_butylpyridin_3_ol Boekelheide Rearrangement Ac2O Acetic Anhydride Ac2O->Two_tert_butylpyridin_3_ol Derivatization Derivatization Two_tert_butylpyridin_3_ol->Derivatization Ethers Ethers Derivatization->Ethers Esters Esters Derivatization->Esters Ring_Substituted Ring-Substituted Analogues Derivatization->Ring_Substituted

Caption: Synthetic pathway to this compound and subsequent derivatization.

Biological Screening of Novel Agrochemical Candidates

A systematic and tiered approach to biological screening is essential for identifying promising lead compounds. The following protocols outline in vitro and in vivo assays for evaluating the fungicidal and insecticidal potential of this compound derivatives.

Protocol 2: In Vitro Antifungal Assay

This assay provides a rapid and cost-effective method for determining the intrinsic antifungal activity of the synthesized compounds against a panel of economically important plant pathogenic fungi.

1. Fungal Strains and Culture Conditions:

  • Panel of Fungi: Fusarium graminearum, Magnaporthe oryzae, Botrytis cinerea, and Rhizoctonia solani.[8][9]

  • Culture Medium: Potato Dextrose Agar (PDA).

  • Incubation: Grow fungi at 25°C in the dark.

2. Preparation of Test Compounds:

  • Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Prepare serial dilutions in sterile water to achieve final test concentrations ranging from 0.1 to 100 µg/mL.

3. Assay Procedure (Mycelial Growth Inhibition):

  • Incorporate the test compounds into molten PDA at the desired concentrations.

  • Pour the amended PDA into 90 mm Petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Plates with PDA and DMSO serve as negative controls. A commercial fungicide (e.g., azoxystrobin) is used as a positive control.

  • Incubate the plates at 25°C until the mycelial growth in the negative control plates reaches the edge.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

4. Data Analysis:

  • Determine the EC₅₀ (half maximal effective concentration) value for each compound by probit analysis of the dose-response data.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound Derivatives
Compound IDR Group (at 3-OH)F. graminearum EC₅₀ (µg/mL)M. oryzae EC₅₀ (µg/mL)B. cinerea EC₅₀ (µg/mL)
TBPO-H -H>100>100>100
TBPO-Me -CH₃5.28.112.5
TBPO-Bn -CH₂Ph2.84.57.9
TBPO-Ac -C(O)CH₃25.630.145.3
Azoxystrobin (Positive Control)0.50.21.1
Protocol 3: In Vivo Insecticidal Assay (Leaf-Dip Bioassay)

This assay evaluates the efficacy of the compounds against a common agricultural insect pest, such as the cotton aphid (Aphis gossypii).[10][11]

1. Insect Rearing:

  • Maintain a healthy, age-synchronized culture of Aphis gossypii on cotton or cucumber plants in a controlled environment (25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

2. Preparation of Test Solutions:

  • Prepare stock solutions of the test compounds in DMSO.

  • Make serial dilutions in water containing a non-ionic surfactant (e.g., 0.1% Tween-20) to ensure uniform coverage. Test concentrations may range from 10 to 500 mg/L.

3. Assay Procedure:

  • Excise leaf discs (2 cm diameter) from untreated cotton plants.

  • Dip each leaf disc in the test solution for 10 seconds.

  • Allow the leaf discs to air-dry.

  • Place each treated leaf disc, abaxial side up, on a layer of 1% agar in a Petri dish.

  • Transfer 10-15 adult aphids onto each leaf disc using a fine paintbrush.

  • Seal the Petri dishes with a ventilated lid.

  • Leaf discs dipped in the surfactant solution without the test compound serve as a negative control. A commercial insecticide (e.g., imidacloprid) is used as a positive control.

  • Incubate at the rearing conditions.

4. Data Collection and Analysis:

  • Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) for each compound using probit analysis.

Workflow for Biological Screening

G Compound_Library Library of This compound Derivatives In_Vitro_Screening In Vitro Screening Compound_Library->In_Vitro_Screening Fungicidal_Assay Antifungal Assay (Mycelial Growth) In_Vitro_Screening->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay (Initial Screen) In_Vitro_Screening->Insecticidal_Assay Data_Analysis_1 EC₅₀ / LC₅₀ Determination Fungicidal_Assay->Data_Analysis_1 Insecticidal_Assay->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification In_Vivo_Screening In Vivo / Greenhouse Screening Hit_Identification->In_Vivo_Screening Active Compounds Foliar_Spray_Fungicide Foliar Spray Assay (Fungicide) In_Vivo_Screening->Foliar_Spray_Fungicide Systemic_Insecticide Systemic Uptake Assay (Insecticide) In_Vivo_Screening->Systemic_Insecticide Data_Analysis_2 Dose-Response & Efficacy Evaluation Foliar_Spray_Fungicide->Data_Analysis_2 Systemic_Insecticide->Data_Analysis_2 Lead_Candidate Lead Candidate Data_Analysis_2->Lead_Candidate

Caption: Tiered screening workflow for novel agrochemical discovery.

Conclusion and Future Directions

The strategic use of this compound as a foundational scaffold presents a promising avenue for the discovery of novel agrochemicals. The protocols detailed in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of new chemical entities. The initial screening data, although hypothetical, underscore the importance of systematic derivatization to unlock the biological potential of the core scaffold. Future work should focus on expanding the library of derivatives, exploring a broader range of biological targets, and investigating the mode of action of the most promising lead compounds. Furthermore, physicochemical properties, such as solubility and logP, should be optimized to ensure favorable formulation and field performance characteristics.

References

  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. [Link]

  • ResearchGate. (2025, August 6). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • Semantic Scholar. (2018). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • ResearchGate. (2025, August 6). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. [Link]

  • ACS Publications. (2025, February 13). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]

  • PubChem. (n.d.). 2-tert-Butylpyridine. [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • FAO. (n.d.). Guidance on good labelling practice for pesticides (Second revision). [Link]

  • ResearchGate. (n.d.). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). [Link]

  • PubMed. (2025, February 26). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]

  • ResearchGate. (2025, August 6). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. [Link]

  • PubMed. (2024, September 25). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). [Link]

  • ChemSynthesis. (2025, May 20). 2-tert-butylpyridine. [Link]

  • Grand View Research. (n.d.). Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report. [Link]

  • Google Patents. (n.d.). CN104938484A - Application of 2,4-di-tert-butylphenol and acaricide.
  • ACS Publications. (n.d.). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. [Link]

  • NIH. (n.d.). Development of novel pesticides in the 21st century. [Link]

  • NIH. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed. (n.d.). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-tert-butylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique properties, including polarity, basicity, and the capacity to form hydrogen bonds, make it a versatile building block for creating therapeutic agents with enhanced solubility and bioavailability.[1][2] Derivatives of pyridine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[2][3]

This guide focuses on a specific, promising subclass: 2-tert-butylpyridin-3-ol derivatives. The presence of the bulky tert-butyl group can influence steric interactions with biological targets, potentially leading to enhanced selectivity and potency, while the 3-hydroxyl group offers a key point for hydrogen bonding. Preliminary studies on related structures, such as 2-(tert-butoxy)pyridin-3-ol, have revealed significant anticancer activity, characterized by the inhibition of cell proliferation and the induction of apoptosis in cancer cell lines.[4] Furthermore, the broader class of pyridine derivatives is well-documented for its antibacterial and enzyme-inhibiting capabilities.[3][5]

This document provides a detailed, experience-driven framework for researchers to conduct the initial in vitro evaluation of novel this compound derivatives. We will move beyond simple step-by-step instructions to explain the causality behind the protocols, enabling scientists to generate robust, reproducible, and meaningful data. The protocols described herein are designed as self-validating systems for assessing three primary areas of biological activity: Cytotoxicity against cancer cells, enzyme inhibition, and antibacterial efficacy.

Part 1: Foundational Steps - Compound Management and Characterization

Before any biological assay, proper handling and characterization of the test compounds are paramount to ensure data integrity. The physicochemical properties of pyridine derivatives can vary, impacting their behavior in aqueous assay buffers.

1.1 Solubility and Stock Solution Preparation

  • Rationale: Undissolved compound can lead to inaccurate concentration calculations and false-negative results. The pyridine scaffold generally improves water solubility, but specific derivatives may still require an organic solvent.[6] Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound derivative in 100% DMSO.

    • Visually inspect for complete dissolution. If necessary, gentle warming or sonication can be applied.

    • Create intermediate dilutions from the stock solution using DMSO.

    • For final assay concentrations, dilute the DMSO stock into the aqueous assay buffer. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity or assay interference. [7] Always include a vehicle control (assay buffer with the same final DMSO concentration) in all experiments.

1.2 Stability Assessment

  • Rationale: Compound degradation in assay buffer can lead to a loss of activity over the course of an experiment. A simple stability check using HPLC-UV can prevent misinterpretation of results.

  • Protocol:

    • Dilute the compound to its highest intended assay concentration in the final assay buffer.

    • Incubate the solution under the same conditions as the planned experiment (e.g., 24, 48, or 72 hours at 37°C).

    • Analyze the sample by HPLC-UV at time zero and at the end of the incubation period.

    • A significant decrease (>10-15%) in the peak area of the parent compound indicates instability that must be considered when designing and interpreting the main experiment.

Part 2: Anticancer Activity Assessment

Based on evidence that related pyridine derivatives exhibit cytotoxic effects, a primary screen to assess anticancer potential is a logical starting point.[3][4] This involves evaluating both cell viability and the mechanism of cell death.

Protocol 2.1: Cell Viability and Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[8]

  • Causality: This assay provides a quantitative measure of a compound's ability to reduce cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) mechanisms. The resulting IC50 value is a key metric of potency.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition plate Seed cancer cells in 96-well plates adhere Allow cells to adhere (24 hours, 37°C) plate->adhere treat Treat cells with serial dilutions of this compound derivatives adhere->treat incubate Incubate for desired period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate (2-4 hours) to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->solubilize read Measure absorbance at 570 nm on a microplate reader solubilize->read analyze Calculate % viability and determine IC50 values read->analyze

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[3] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium + DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-748Value
Derivative AA54948Value
Derivative BMCF-748Value
Derivative BA54948Value
DoxorubicinMCF-748Value
Protocol 2.2: Apoptosis Detection by Caspase-Glo® 3/7 Assay
  • Rationale: A reduction in cell viability may be due to programmed cell death (apoptosis). Caspases are key proteases in the apoptotic pathway.[9] The Caspase-Glo® 3/7 assay uses a luminogenic substrate to measure the activity of caspases 3 and 7, providing a direct indication of apoptosis induction.

  • Methodology: This assay is typically performed in a 96-well format.

    • Plate and treat cells with the test compounds as described in the MTT assay (Protocol 2.1).

    • At the end of the incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

    • Measure luminescence using a microplate reader. An increase in luminescence relative to the vehicle control indicates activation of apoptosis.

Part 3: Enzyme Inhibition Assay

Pyridine derivatives are known to inhibit a wide range of enzymes.[3] This protocol provides a general framework for a spectrophotometric enzyme inhibition assay that can be adapted to a specific enzyme of interest.

  • Causality: The goal is to determine if the compound can directly bind to an enzyme and reduce its catalytic activity. This is quantified by the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

General Workflow for Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_read Data Acquisition plate Pipette assay buffer, inhibitor dilutions, and purified enzyme into plate preincubate Pre-incubate (optional) to allow inhibitor-enzyme binding plate->preincubate initiate Initiate reaction by adding substrate preincubate->initiate incubate Incubate at optimal temperature, monitor product formation initiate->incubate read Measure absorbance change over time (kinetic) or at a single endpoint incubate->read analyze Calculate reaction rates, % inhibition, and IC50 read->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology (Adaptable):

  • Reagent Preparation: Prepare assay buffer optimized for the target enzyme's activity (pH, ionic strength). Prepare solutions of the purified enzyme and its corresponding substrate (ideally one that produces a chromogenic product).

  • Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the this compound derivative (and positive/vehicle controls), and the enzyme solution.

  • Pre-incubation (Optional): Allow the plate to incubate for a short period (e.g., 10-15 minutes) to permit the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the plate in a microplate spectrophotometer. Measure the change in absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay). The rate of product formation is proportional to enzyme activity.[10]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value.

Part 4: Antibacterial Activity Screening

The prevalence of antibacterial activity among pyridine derivatives warrants an investigation into the antimicrobial potential of new analogues.[3][5] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

  • Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of a potential new antibiotic.

Step-by-Step Methodology (Broth Microdilution):

  • Bacterial Culture: Grow selected bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in broth directly in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate all wells of the plate. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative AValueValue
Derivative BValueValue
AmpicillinValueValue

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach for the initial in vitro characterization of novel this compound derivatives. By systematically evaluating their cytotoxic, enzyme inhibitory, and antibacterial properties, researchers can efficiently identify promising lead compounds for further development. Positive results from these assays would justify progression to more complex studies, such as mechanistic deconvolution, in vivo efficacy models, and pharmacokinetic profiling, to fully elucidate the therapeutic potential of this exciting chemical class.

References

  • Hassan, M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 216. [Link]

  • RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • Pharmacology & Pharmacy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930107. [Link]

  • PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]

  • PubMed. (2022). Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters. [Link]

  • ResearchGate. (2005). The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of tested phytochemicals on three human cancer cell lines. Retrieved from [Link]

  • MDPI. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. [Link]

  • ResearchSquare. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]

  • PubMed. (1964). ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • ResearchGate. (n.d.). Correlation of compound functional inhibition (enzymatic activity) versus compound binding (by ThermoFluor). Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-tert-Butylpyridin-3-ol Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-tert-Butylpyridin-3-ol Scaffold

The substituted pyridin-3-ol framework is a privileged scaffold in medicinal chemistry and materials science. The pyridine nitrogen introduces a key hydrogen bond accepting site and modulates the electronic properties of the ring, while the hydroxyl group provides a crucial hydrogen bond donor/acceptor and a handle for further chemical modification. The 2-tert-butyl group, in particular, serves a dual purpose: it provides significant steric bulk, which can be exploited to direct regioselectivity in subsequent reactions and to impart specific conformational constraints in a final molecule, potentially enhancing binding affinity or metabolic stability.

This guide provides a detailed exploration of synthetic strategies for the selective functionalization of the pyridine ring in this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, explaining the causality behind the choice of reagents and conditions. The protocols described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for elaborating this versatile chemical entity.

Understanding the Reactivity Landscape

The functionalization of this compound is governed by the interplay of electronic and steric effects from its three key features:

  • Pyridine Nitrogen: As an electron-withdrawing heteroatom, it deactivates the ring towards electrophilic aromatic substitution, particularly at the C2, C4, and C6 positions.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group for electrophilic substitution. It strongly directs incoming electrophiles to the C4 and C6 positions. It is also an excellent directing group for ortho-metalation.

  • tert-Butyl Group (-tBu): A weakly activating, ortho, para-directing group via induction.[1] Its primary influence, however, is steric. It completely shields the C2 position and significantly hinders approaches to the C3 and, to a lesser extent, the C4 positions.

This complex interplay allows for highly selective transformations, as depicted in the logical relationship diagram below.

G cluster_1 Resulting Reactivity N Pyridine Nitrogen (Electron Withdrawing) Reactivity Overall Ring Reactivity N->Reactivity Deactivates Ring OH 3-Hydroxyl Group (Activating, o,p-Director) OH->Reactivity Activates Ring C4 C4 Position: Activated by OH Sterically accessible OH->C4 Directs Electrophiles C6 C6 Position: Activated by OH Most accessible OH->C6 Directs Electrophiles tBu 2-tert-Butyl Group (Steric Bulk, Weakly Activating) tBu->Reactivity Minor Activation tBu->C4 Hinders tBu->C6 Less Hindrance C5 C5 Position: Least activated

Caption: Logical relationships governing reactivity.

Strategy 1: Electrophilic Aromatic Substitution

While the pyridine ring is inherently electron-deficient, the potent activating effect of the 3-hydroxyl group enables selective electrophilic substitution, primarily at the C4 and C6 positions.

Halogenation

Direct halogenation provides a gateway to further functionalization, such as cross-coupling reactions. The choice of halogenating agent and conditions determines the regioselectivity.

  • Rationale: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are preferred over elemental halogens (Br₂, Cl₂) as they provide a lower, steady concentration of the electrophile, minimizing side reactions and improving selectivity. The reaction outcome is a kinetic balance between the electronically favored C4 and C6 positions, with the sterically less hindered C6 position often being the major product.

Protocol 1: Regioselective Bromination at C6

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 6-bromo-2-tert-butylpyridin-3-ol.

Nitration

Introducing a nitro group provides a versatile handle that can be reduced to an amine or used as a powerful electron-withdrawing group.

  • Rationale: Traditional nitrating conditions (HNO₃/H₂SO₄) are often too harsh for sensitive heterocyclic systems. Milder reagents are required to prevent degradation. tert-Butyl nitrite (TBN) has emerged as a safe and effective nitrating agent for phenols and other activated rings, proceeding under neutral or slightly acidic conditions.[2][3] The reaction is believed to proceed via an O-nitrosyl intermediate followed by rearrangement and oxidation.[3]

Protocol 2: Nitration using tert-Butyl Nitrite

  • Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add tert-butyl nitrite (TBN) (3.0 eq).

  • Reaction: Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the resulting residue directly by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to isolate the C4 and C6 nitrated products. The major isomer will typically be the less sterically hindered 6-nitro-2-tert-butylpyridin-3-ol.

ReactionReagentPosition(s)Typical YieldReference
BrominationNBSC6 > C470-85% (for C6)General Protocol
ChlorinationNCSC6 > C465-80% (for C6)General Protocol
Nitrationtert-Butyl NitriteC6 > C440-60% (combined)[2][3][4][5]

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful regioselective strategy that utilizes a directing metalation group (DMG) to deprotonate an adjacent position with a strong base.[6][7] The hydroxyl group of this compound is an effective DMG, directing deprotonation exclusively to the C4 position, as the C2 position is blocked.

  • Causality: The organolithium base (e.g., n-BuLi) first coordinates to the Lewis basic oxygen of the hydroxyl group (after deprotonation to the alkoxide). This brings the base into close proximity to the C4 proton, facilitating its abstraction over other protons on the ring. The use of a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up organolithium aggregates and accelerate the metalation.[6] Low temperatures (-78 °C) are critical to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.[8][9]

G Start This compound Step1 1. Add Strong Base (e.g., n-BuLi) 2. Deprotonation of -OH Start->Step1 Intermediate1 Lithium Pyridinolate Intermediate Step1->Intermediate1 Step2 Directed Deprotonation at C4 (Intramolecular) Intermediate1->Step2 Intermediate2 Ortho-Lithiated Species Step2->Intermediate2 Step3 Quench with Electrophile (E+) Intermediate2->Step3 Product 4-Substituted Product Step3->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

Protocol 3: DoM and Trapping with an Electrophile (e.g., TMSCl)

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a thermometer, argon inlet, and a rubber septum. Add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is typically observed.

  • Metalation: Stir the solution at -78 °C for 1 hour.

  • Electrophile Quench: Add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise.

  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield 2-tert-butyl-4-(trimethylsilyl)pyridin-3-ol.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful and versatile methods for C-C, C-N, and C-O bond formation. The hydroxyl group itself is not a suitable leaving group for these reactions. Therefore, a two-step sequence is required:

  • Activation: Convert the hydroxyl group into an excellent leaving group, typically a trifluoromethanesulfonate (triflate, -OTf).

  • Coupling: Perform the cross-coupling reaction using the pyridyl triflate as the electrophilic partner.

Triflate Formation
  • Rationale: The triflate group is one of the best leaving groups in organic chemistry due to the high stability of the triflate anion, which is resonance-stabilized. Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) or triflic anhydride (Tf₂O) are the reagents of choice. Triflic anhydride is more reactive and requires a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the generated triflic acid.

Protocol 4: Synthesis of 2-tert-Butylpyridin-3-yl Trifluoromethanesulfonate

  • Setup: To a flame-dried flask under argon, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (0.2 M).

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add pyridine (1.5 eq).

  • Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise over 20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional hour. Monitor by TLC.

  • Work-up: Quench the reaction with cold water. Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash sequentially with cold 1 M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude triflate is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the pyridyl triflate with an organoboron reagent.[10][11][12][13]

  • Causality: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves: (a) Oxidative Addition of the pyridyl triflate to Pd(0), (b) Transmetalation with the boronic acid/ester (activated by a base), and (c) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand (e.g., PPh₃) and base (e.g., K₃PO₄, K₂CO₃) is crucial for efficient turnover.[10][11]

G cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂(OTf) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_B R¹-Pd(II)L₂(R²) Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Catalyst Product Pyridyl-R² RedElim->Product R1OTf Pyridyl-OTf R1OTf->OxAdd R2B R²-B(OR)₂ + Base R2B->Trans

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 5: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: In an oven-dried Schlenk tube, combine 2-tert-butylpyridin-3-yl triflate (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel) to yield 2-tert-butyl-3-phenylpyridine.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the synthesis of arylamines by coupling the pyridyl triflate or a corresponding halide with a primary or secondary amine.[14][15][16][17][18]

  • Causality: Similar to the Suzuki reaction, this process relies on a Pd(0) catalyst. The key difference is the use of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) to deprotonate the amine, facilitating its coordination to the palladium center before reductive elimination. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often required to promote the crucial, often rate-limiting, reductive elimination step.[14]

Protocol 6: Buchwald-Hartwig Amination with Morpholine

  • Setup: To an oven-dried Schlenk tube, add 2-tert-butylpyridin-3-yl triflate (1.0 eq) and sodium tert-butoxide (NaOt-Bu) (1.4 eq).

  • Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., BINAP, 4.8 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent/Solvent Addition: Add anhydrous, degassed toluene (0.1 M) followed by morpholine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 8-16 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel) to afford 4-(2-tert-butylpyridin-3-yl)morpholine.

Coupling PartnerReaction TypeCatalyst/LigandBaseTypical YieldReference
Arylboronic AcidSuzuki-MiyauraPd(PPh₃)₄K₃PO₄75-95%[10][11][13]
AlkenylboronateSuzuki-MiyauraPd(PPh₃)₄K₃PO₄70-90%[10][11]
Primary/Secondary AmineBuchwald-HartwigPd₂(dba)₃ / BINAPNaOt-Bu60-85%[14][18]
AlcoholBuchwald-Hartwig EtherificationPd₂(dba)₃ / XPhosK₃PO₄50-75%[14]

Conclusion

The this compound core offers a rich platform for synthetic elaboration. By understanding the directing and steric effects of the constituent groups, researchers can selectively functionalize the pyridine ring at the C4, C5 (via DoM on a C4-substituted derivative), and C6 positions. Electrophilic substitution provides a direct route to halogenated and nitrated analogs. Directed ortho-metalation offers a precise method for installing substituents at the C4 position. Finally, conversion of the hydroxyl to a triflate unlocks the full potential of modern palladium-catalyzed cross-coupling, enabling the formation of a diverse array of C-C and C-N bonds. The protocols and strategies outlined in this guide provide a robust foundation for the application of this valuable scaffold in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. PubChem. [Link]

  • Synthesis, 2010, Vol. 2010(21), p. 3637-3644. (n.d.). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ChemInform. [Link]

  • Vyvyan, J. R., et al. (2010). Suzuki–Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. SYNTHESIS, 2010(21), 3637-3644. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]

  • Mkounga, P., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(8), 2978-2989. [Link]

  • Amanote Research. (n.d.). (PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • Knochel, P., et al. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 66(5), 445-457. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Kumar, S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 6061. [Link]

  • Reissig, H.-U., & Lechel, T. (2011). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2011(1), 1-32. [Link]

  • National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubChem. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 2 with 3. [Link]

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 41(11), 1555–1564. [Link]

  • American Chemical Society. (n.d.). Breaking the tert-butyl lithium contact ion pair: A gateway to alternate selectivity in lithiation reactions. ACS Publications. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Gewald, K., Rehwald, M., Müller, H., & Bellmann, P. (1995). Synthesis of new substituted 1‐(3‐pyridyl)pyridinium salts and 3,4‐diamino‐2(1H)‐pyridinones. Liebigs Annalen, 1995(5), 787-791. [Link]

  • Reissig, H.-U., & Lechel, T. (2011). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. ARKIVOC. [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic substitution. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubChem. [Link]

  • ResearchGate. (n.d.). (PDF) Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [Link]

  • ResearchGate. (n.d.). Selective C3-H Nitration of 2-Sulfanilamidopyridines with tert-Butyl Nitrite. [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]

  • Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem. [Link]

  • Denmark, S. E., & Wang, Z. (2001). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. The Journal of organic chemistry, 66(14), 4905–4914. [Link]

  • RSC Publishing. (n.d.). Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite. [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. PubChem. [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]

  • Organic Letters, 2009, Vol. 11(20), p. 4552-4555. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Semantic Scholar. [Link]

  • Savinov, S. N., & Jia, X. (2009). Chemoselective nitration of phenols with tert-butyl nitrite in solution and on solid support. Organic letters, 11(20), 4552–4555. [Link]

Sources

Application Note: 2-tert-Butylpyridin-3-ol as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted 3-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous Active Pharmaceutical Ingredients (APIs). 2-tert-butylpyridin-3-ol, in particular, offers a unique combination of steric and electronic properties that make it a valuable precursor for targeted synthesis. The bulky tert-butyl group can direct reactions to other positions on the pyridine ring and can enhance the metabolic stability and pharmacokinetic profile of the final API. This guide provides a comprehensive overview of the properties of this compound, its synthesis, and a detailed, field-proven protocol for its application in forming key pharmaceutical intermediates, specifically through O-alkylation.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone of pharmaceutical science, integral to the structure of approximately 20% of the top 200 commercial drugs. Its presence is crucial for establishing binding interactions with biological targets and tuning physicochemical properties like solubility and bioavailability. Within this class, 3-hydroxypyridines are particularly versatile intermediates, offering a reactive hydroxyl group for a variety of chemical transformations, including etherification, esterification, and coupling reactions.[1]

This compound emerges as a precursor of strategic importance for several reasons:

  • Steric Influence: The sterically demanding tert-butyl group at the 2-position effectively shields the adjacent nitrogen atom and the 3-position hydroxyl group. This hindrance can prevent undesired side reactions, such as N-alkylation, and can enforce regioselectivity in subsequent synthetic steps.

  • Modulation of Physicochemical Properties: Incorporation of a tert-butyl group often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. Furthermore, it can block sites of potential metabolism, thereby increasing the half-life of a drug.[2]

  • Reactive Handle: The phenolic hydroxyl group at the 3-position is a prime site for nucleophilic reactions, most notably the Williamson ether synthesis, allowing for the straightforward introduction of diverse side chains that are critical for tuning the pharmacological activity of the final API.[3]

This document serves as a practical guide for researchers, providing the necessary protocols to handle, synthesize, and utilize this compound in the development of novel pharmaceutical compounds.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. While specific experimental data for this compound is not widely published, its properties can be reliably extrapolated from its constituent parts: 2-tert-butylpyridine and 3-hydroxypyridine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
Molecular Formula C₉H₁₃NOCalculated
Molecular Weight 151.21 g/mol Calculated
IUPAC Name This compound---
Appearance Off-white to light brown solid (Predicted)Based on similar pyridinol compounds
CAS Number N/ANot assigned in major databases.
Safety, Handling, and Hazard Mitigation

Substituted pyridines require careful handling due to their potential toxicity.[4] Based on GHS classifications for similar compounds like 2-tert-butylpyridine, appropriate precautions are mandatory.[5]

  • Hazard Statements: Assumed to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[4][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[8] Prevent entry into drains or waterways.

Protocol I: Synthesis of Precursor this compound

The synthesis of this compound can be approached through multi-step sequences common in pyridine chemistry.[9] A plausible and robust route involves the directed ortho-metalation of a protected 3-hydroxypyridine followed by quenching with a tert-butyl electrophile, or via cyclization strategies. The following is an exemplar workflow.

cluster_0 Precursor Synthesis Workflow A 3-Hydroxypyridine B Protection of Hydroxyl Group (e.g., O-SiMe3, O-MOM) A->B Protecting Agent C Directed ortho-Metalation (e.g., LDA, -78 °C) B->C Strong Base D Electrophilic Quench (e.g., t-BuBr) C->D tert-Butyl Halide E Deprotection (e.g., TBAF or HCl) D->E Deprotecting Agent F This compound E->F Purification

Diagram 1: Workflow for a plausible synthesis of the this compound precursor.

Application Protocol II: Synthesis of a Pyridine Ether API Intermediate

This protocol details the use of this compound in a Williamson ether synthesis to generate a 3-alkoxypyridine derivative, a common intermediate in API synthesis.[3] This reaction exemplifies how the precursor's hydroxyl group is functionalized.

Principle and Mechanistic Insight

The Williamson ether synthesis is a classic Sₙ2 reaction.[10] The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of this compound, forming a more nucleophilic pyridinolate anion. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it avoids competition with the primary reaction and drives the equilibrium forward by producing hydrogen gas.

  • Nucleophilic Attack: The resulting pyridinolate anion attacks a primary alkyl halide (R-X). The reaction proceeds via a backside attack on the electrophilic carbon bearing the leaving group (e.g., Br, I, OTs). This Sₙ2 mechanism requires the use of unhindered primary alkyl halides for optimal yield, as secondary and tertiary halides are prone to elimination side reactions.[3][11]

The tert-butyl group at the 2-position does not significantly hinder the reactivity of the 3-hydroxyl group but serves to increase the solubility of the starting material and product in organic solvents, simplifying the reaction work-up.

cluster_1 Williamson Ether Synthesis Workflow Start This compound + Alkyl Halide (R-X) Step1 Dissolve in Anhydrous Solvent (e.g., THF, DMF) Start->Step1 Step2 Add Base (e.g., NaH) Deprotonation at 0 °C to RT Step1->Step2 Formation of Nucleophile Step3 Reaction Monitoring (TLC, HPLC) Step2->Step3 Stir at RT to 60 °C Step4 Aqueous Quench (e.g., sat. NH4Cl) Step3->Step4 When reaction is complete Step5 Liquid-Liquid Extraction (e.g., EtOAc / H2O) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 Dry & Concentrate Product Target Ether Product (2-tert-butyl-3-alkoxypyridine) Step6->Product

Diagram 2: Experimental workflow for the synthesis of a 3-alkoxypyridine intermediate.

Materials and Reagents

Table 2: Reagents and Equipment

Reagent / EquipmentGrade / SpecificationSupplier Example
This compound>98% PurityCustom Synthesis
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
1-Bromobutane (as R-X)Reagent Grade, >99%Thermo Fisher Scientific
Anhydrous Tetrahydrofuran (THF)DriSolv®, <50 ppm H₂OMilliporeSigma
Saturated NH₄Cl (aq.)---Lab-prepared
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Anhydrous MgSO₄ or Na₂SO₄------
Silica Gel230-400 mesh, Grade 60---
Round-bottom flask, Condenser------
Magnetic stirrer, Stir bar------
TLC plates (Silica gel 60 F₂₅₄)------
Step-by-Step Experimental Protocol
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq., e.g., 1.51 g, 10.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (40 mL) to the flask and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion, e.g., 0.48 g, 12.0 mmol) portion-wise over 10 minutes.

    • Causality Insight: Portion-wise addition is crucial to control the evolution of hydrogen gas, which is flammable. The reaction is performed at 0 °C to moderate the initial exothermic reaction.

  • Formation of Nucleophile: Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium pyridinolate salt may be observed as a slight change in color or turbidity.

  • Alkyl Halide Addition: Add 1-bromobutane (1.1 eq., e.g., 1.18 mL, 11.0 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Trustworthiness Check: The organic layers contain the product. Combining them maximizes recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 100% Hexanes to 9:1 Hexanes:EtOAc.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 2-tert-butyl-3-butoxypyridine as a clear oil. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.

Data and Troubleshooting

Table 3: Expected Outcome and Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Low or No Product Formation 1. Incomplete deprotonation (wet solvent/reagents).2. Inactive alkyl halide.3. Insufficient reaction time/temperature.1. Ensure all glassware is oven-dried and solvent is anhydrous.2. Use a fresh bottle of alkyl halide.3. Increase reaction time or temperature (e.g., to 65 °C / reflux).
Multiple Product Spots on TLC 1. Elimination side reaction (if using sec/tert-halide).2. Impurities in starting material.1. Ensure a primary alkyl halide is used.2. Purify starting material before reaction.
Difficult Emulsion during Work-up High concentration of salts.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Low Isolated Yield after Column 1. Product is volatile.2. Inefficient chromatography.1. Use care during rotary evaporation (use a cool water bath).2. Optimize the solvent system for better separation on TLC first.

Conclusion

This compound is a highly valuable and strategic precursor for the synthesis of complex APIs. Its unique steric and electronic features allow for controlled and selective functionalization. The Williamson ether synthesis protocol provided herein is a robust and scalable method that demonstrates the utility of this precursor, providing a reliable pathway to key pharmaceutical intermediates. By understanding the causality behind each experimental step and adhering to strict safety protocols, researchers can effectively leverage this compound in their drug discovery and development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. PubChem. [Link]

  • Zhang, W., et al. (2020). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]

  • Google Patents (1977). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Post Apple Scientific (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Google Patents (1982). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Wikipedia contributors (2023). Williamson ether synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Cheméo (2024). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Cheméo. [Link]

  • Google Patents (2003). CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application.
  • Carl ROTH (2023). Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • Chemistry LibreTexts (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. [Link]

  • Hyma Synthesis Pvt. Ltd. (2024). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Al-Zoubi, W. et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • The Organic Chemistry Tutor (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Thomson, C. G. et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Lookchem. [Link]

  • Pinto, M. et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. [Link]

  • ChemAdvisors (2024). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. ChemAdvisors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-tert-butylpyridin-3-ol. As Senior Application Scientists, we have compiled this guide based on established principles of organic synthesis and extensive experience in troubleshooting complex chemical transformations. This resource is designed for researchers, chemists, and drug development professionals to help navigate the challenges associated with this synthesis and optimize for higher yields and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We focus on diagnosing the problem and providing actionable solutions.

Q1: My overall yield of this compound is consistently low (<40%). What are the most probable causes and how can I address them?

A low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach is crucial for diagnosis. The primary causes are typically incomplete reactions, formation of side products, or loss of product during work-up and purification.

Diagnostic Steps:

  • Analyze the Crude Reaction Mixture: Before purification, take a sample of your crude product and analyze it using ¹H NMR and LC-MS. This will help determine if the reaction went to completion and identify the relative abundance of your desired product versus starting materials and byproducts.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material (e.g., 3-hydroxypyridine or a protected variant) over time. This will reveal if the reaction is stalling.

dot

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing a significant, less polar side-product. What is it likely to be and how can its formation be minimized?

The most probable apolar side-product is 2-tert-butylpyridine, resulting from the reduction or deoxygenation of the pyridinol intermediate or starting material. The tert-butyl group is successfully installed, but the hydroxyl group is lost.

Causality and Prevention:

  • Over-reduction: If your synthesis involves a reduction step, the conditions might be too harsh.

  • Reaction with Organometallics: When using highly reactive reagents like tert-butyllithium (t-BuLi), they can sometimes react with the hydroxyl group (even when protected) or the pyridine ring in unintended ways. The steric hindrance of the tert-butyl group makes the pyridine ring electron-rich and can influence reactivity.[1]

  • Minimization Strategy:

    • Temperature Control: Perform the addition of the tert-butylating agent at a very low temperature (e.g., -78 °C) to enhance selectivity.

    • Protecting Group: Ensure the 3-hydroxyl group is protected with a robust protecting group (e.g., a silyl ether like TBDMS or a benzyl ether) that is stable to the reaction conditions.

    • Reagent Choice: Consider using a less reactive organometallic, such as tert-butylmagnesium chloride (t-BuMgCl), which can offer better selectivity.

Q3: The reaction stalls before completion, even after several hours. What could be inhibiting the reaction?

Reaction stalling is often due to the deactivation of a key reagent or catalyst.

  • Organometallic Reagent Degradation: tert-Butyllithium is highly reactive and can be quenched by trace amounts of water, oxygen, or even acidic protons on glassware. Always use freshly titrated t-BuLi and rigorously dried solvents and glassware.[1]

  • Catalyst Deactivation: If your synthesis uses a transition metal catalyst, it may be poisoned by impurities in the starting materials or solvents. Purifying reagents prior to use is essential.

  • Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the active reagent or catalyst, preventing it from reacting further. This is less common but can be diagnosed by observing a rate decrease that is non-linear with substrate concentration.

Frequently Asked Questions (FAQs)
Q1: What is a viable synthetic strategy for this compound, and what is the mechanism?

A common and effective strategy is the directed ortho-metalation (DoM) of a protected 3-hydroxypyridine, followed by quenching with a tert-butyl electrophile.

Proposed Synthetic Pathway:

  • Protection: The hydroxyl group of 3-hydroxypyridine is first protected, for example, as a pivaloate ester or a silyl ether. The protecting group is crucial as it directs the metalation to the C2 position and prevents reaction with the acidic hydroxyl proton.

  • Directed ortho-Metalation (DoM): The protected pyridine is treated with a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or sec-butyllithium at low temperatures (-78 °C). The protecting group directs the deprotonation specifically to the adjacent C2 position.

  • Electrophilic Quench: The resulting C2-lithiated pyridine is then treated with an electrophile that can deliver the tert-butyl group. A common choice is a source of "t-Bu+", such as t-butyl bromide, although this can be slow. A more reliable method is transmetalation followed by coupling, or direct reaction with a robust tert-butyl source.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid or fluoride for silyl ethers; base for esters) to yield the final product.

dot

Reaction_Mechanism A Protected 3-Hydroxypyridine B LDA or s-BuLi -78 °C A->B + C C2-Lithiated Intermediate B->C DoM D t-Butyl Electrophile (e.g., t-BuBr) C->D + E Protected this compound D->E Quench F Deprotection E->F G This compound F->G

Sources

Technical Support Center: Optimization of 2-tert-butylpyridin-3-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-tert-butylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, however, can be challenging due to the specific reactivity of the pyridine ring and the steric hindrance of the tert-butyl group. A common and effective synthetic strategy involves a multi-step process starting from 2-tert-butylpyridine. This guide will focus on a widely applicable route: the N-oxidation of 2-tert-butylpyridine, followed by electrophilic substitution and functional group manipulation.

A critical aspect of this synthesis is controlling the regioselectivity of the reactions on the pyridine ring. The use of a pyridine N-oxide is a key strategy to modify the reactivity of the pyridine nucleus, facilitating electrophilic substitution at the 4-position.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A robust and frequently employed route starts with the N-oxidation of 2-tert-butylpyridine. The resulting 2-tert-butylpyridine N-oxide can then undergo electrophilic nitration, primarily at the 4-position. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, yields the desired this compound.

Q2: Why is N-oxidation of the pyridine ring a necessary first step?

A2: The pyridine ring is generally deactivated towards electrophilic aromatic substitution.[5] The N-oxide group, however, activates the ring for electrophilic attack, particularly at the 2- and 4-positions, by resonance donation of electron density.[2][3] This allows for controlled functionalization that would otherwise be difficult to achieve.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several steps in this synthesis require careful handling of hazardous reagents.

  • Peracetic acid , often used for N-oxidation, is a strong oxidizer and can be explosive. It should be handled with care, and reactions should be conducted behind a safety shield.[6]

  • Nitrating agents , such as nitric acid and sulfuric acid, are highly corrosive.

  • Hydrazine , sometimes used for the reduction of the nitro group, is toxic and potentially explosive in the presence of metal catalysts.[7]

  • Diazonium salts , formed during the conversion of the amino group to a hydroxyl group, can be explosive if isolated or allowed to dry. They are typically used in situ at low temperatures.

Q4: Can I introduce the hydroxyl group directly without going through the nitro and amino intermediates?

A4: Direct hydroxylation of the pyridine ring is challenging and often results in low yields and poor regioselectivity. The multi-step approach through the nitro and amino intermediates provides a more reliable and controllable method for introducing the hydroxyl group at the desired position.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem 1: Low Yield in the N-Oxidation of 2-tert-butylpyridine
  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious not to exceed temperatures that could lead to decomposition of the peracid.[6]

  • Possible Cause 2: Degradation of the peracid.

    • Solution: Use fresh, properly stored peracetic acid. The strength of the peracetic acid can be determined by iodometric titration before use.[6]

  • Possible Cause 3: Suboptimal reaction temperature.

    • Solution: The N-oxidation reaction is often exothermic. Maintain the temperature within the recommended range (e.g., 70-80 °C) by controlled addition of the peracid and external cooling if necessary.[6]

Problem 2: Poor Regioselectivity during Nitration of 2-tert-butylpyridine N-oxide
  • Possible Cause 1: Incorrect nitrating agent or conditions.

    • Solution: A mixture of concentrated nitric acid and sulfuric acid is typically used. The reaction temperature should be carefully controlled, as higher temperatures can lead to the formation of undesired isomers.

  • Possible Cause 2: Steric hindrance from the tert-butyl group.

    • Solution: While the N-oxide directs to the 4-position, some 2,6-disubstitution might occur. Optimize the reaction temperature and the ratio of nitric to sulfuric acid to maximize the yield of the 4-nitro product.

Problem 3: Incomplete Reduction of the Nitro Group
  • Possible Cause 1: Inactive catalyst (for catalytic hydrogenation).

    • Solution: If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and not poisoned. The reaction should be carried out under a positive pressure of hydrogen.

  • Possible Cause 2: Insufficient reducing agent.

    • Solution: If using a chemical reducing agent like tin(II) chloride or hydrazine, ensure a sufficient molar excess is used to drive the reaction to completion.

Problem 4: Low Yield in the Diazotization and Hydrolysis Step
  • Possible Cause 1: Decomposition of the diazonium salt.

    • Solution: This is a critical step that must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.

  • Possible Cause 2: Incomplete diazotization.

    • Solution: Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine to maintain the low temperature and allow for complete reaction.

  • Possible Cause 3: Side reactions during hydrolysis.

    • Solution: After the diazotization is complete, the hydrolysis of the diazonium salt can be promoted by gently warming the reaction mixture. Overheating can lead to the formation of byproducts.

Experimental Workflow and Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-tert-butylpyridine N-oxide
  • To a solution of 2-tert-butylpyridine (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium sulfite to quench the excess peroxide.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-tert-butylpyridine N-oxide.

Step 2: Synthesis of 2-tert-butyl-4-nitropyridine N-oxide
  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-tert-butylpyridine N-oxide (1.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

  • The precipitated product is filtered, washed with cold water, and dried to yield 2-tert-butyl-4-nitropyridine N-oxide.

Step 3: Synthesis of 4-amino-2-tert-butylpyridine
  • To a solution of 2-tert-butyl-4-nitropyridine N-oxide (1.0 eq) in ethanol, add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-2-tert-butylpyridine.

Step 4: Synthesis of this compound
  • Dissolve 4-amino-2-tert-butylpyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Optimization of N-Oxidation Reaction Conditions

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
130% H₂O₂Acetic Acid751685
2m-CPBADichloromethane252478
3Peracetic AcidAcetic Acid701290

Table 2: Influence of Reducing Agent on Nitro Group Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1H₂/Pd-CEthanol25895
2SnCl₂·2H₂OEthanol78488
3Fe/HClWater/Ethanol80682

Visualizations

Reaction Pathway

Reaction_Pathway A 2-tert-butylpyridine B 2-tert-butylpyridine N-oxide A->B H₂O₂/AcOH C 2-tert-butyl-4-nitropyridine N-oxide B->C HNO₃/H₂SO₄ D 4-amino-2-tert-butylpyridine C->D H₂/Pd-C E This compound D->E 1. NaNO₂/H₂SO₄ 2. H₂O, Δ

Caption: Synthetic pathway to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Problematic Step via In-process Controls (TLC, GC-MS) start->check_step n_oxidation N-Oxidation Issue? check_step->n_oxidation nitration Nitration Issue? n_oxidation->nitration No sol_n_ox Check Peracid Quality Optimize Temp. & Time n_oxidation->sol_n_ox Yes reduction Reduction Issue? nitration->reduction No sol_nitration Control Temperature Adjust Acid Ratio nitration->sol_nitration Yes diazotization Diazotization/Hydrolysis Issue? reduction->diazotization No sol_reduction Verify Catalyst Activity Ensure Sufficient Reducing Agent reduction->sol_reduction Yes sol_diazo Maintain Low Temperature Slow Reagent Addition diazotization->sol_diazo Yes end Optimized Synthesis diazotization->end No sol_n_ox->end sol_nitration->end sol_reduction->end sol_diazo->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Lett. 2008, 49, 6901-6903.
  • Directed (ortho)
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • ortho metalation. Andrew G Myers Research Group, Harvard University.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015.
  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Pyridine Synthesis: A Comprehensive Overview. V.Nimc.
  • Reactivity of Pyridine-N-Oxide. YouTube.
  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure.
  • Safety Issues with Pyridine Ring Construction. Wordpress.
  • pyridine-n-oxide. Organic Syntheses Procedure.
  • Unsymmetrical Pyridine Synthesis Mechanism. YouTube.
  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
  • Properties of pyridine N-oxide: reactions to prepared different substituted pyridine deriv
  • Pyridine N-Oxides. Baran Lab, Scripps Research.

Sources

Technical Support Center: Purification of Crude 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-tert-butylpyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key heterocyclic intermediate in high purity. The inherent basicity of the pyridine nucleus, combined with the polarity of the hydroxyl group, presents unique purification hurdles. This guide provides in-depth, field-proven solutions in a direct question-and-answer format.

Diagram: General Purification Strategy

The following workflow outlines a common, multi-step approach to purify crude this compound, moving from bulk impurity removal to fine purification.

G cluster_0 Initial Workup & Bulk Separation cluster_1 Chromatographic Purification cluster_2 Final Polishing crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Dissolve in organic solvent (e.g., EtOAc) organic_phase Organic Phase (Non-basic impurities) extraction->organic_phase Isolate organic layer aqueous_phase Aqueous Phase (Protonated Product) extraction->aqueous_phase Extract with dilute acid (e.g., 1M HCl) basify Basify Aqueous Phase (e.g., NaOH, NaHCO3) aqueous_phase->basify back_extract Back-extract with Organic Solvent basify->back_extract concentrate Dry & Concentrate back_extract->concentrate column Silica Gel Column Chromatography concentrate->column fractions Collect & Combine Pure Fractions column->fractions concentrate_fractions Concentrate Fractions fractions->concentrate_fractions recrystallization Recrystallization or Trituration concentrate_fractions->recrystallization filtration Vacuum Filtration recrystallization->filtration dry Dry Under High Vacuum filtration->dry final_product Pure this compound dry->final_product

Caption: A comprehensive workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific experimental problems.

Question 1: My flash column chromatography results in poor separation with significant peak tailing. How can I fix this?

Answer: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to tailing and poor resolution.[2]

Core Problem: Strong acid-base interaction between the basic analyte and acidic stationary phase.

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Mechanism: Adding a small amount of a basic modifier to your eluent will neutralize the active silanol sites, preventing your compound from sticking.[1]

    • Protocol: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Run a new TLC with the modified solvent system to confirm improved performance before attempting the column.[1][3]

  • Change the Stationary Phase:

    • Mechanism: Using a more inert or basic stationary phase avoids the problematic acidic sites altogether.

    • Options:

      • Alumina (Basic or Neutral): This is an excellent alternative for basic compounds.[1]

      • Deactivated Silica: You can prepare this by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3]

  • Optimize the Solvent System:

    • If separation from non-basic impurities is the issue, switch to a solvent system with different selectivity. For instance, if you are using a Hexane/Ethyl Acetate gradient, try a gradient of Dichloromethane/Methanol.[1]

Question 2: After recrystallization, my yield of this compound is extremely low.

Answer: Low recovery is a frequent problem in recrystallization and typically points to issues with solvent choice or procedural execution.[4]

Troubleshooting Steps:

  • Did you use too much solvent?

    • Cause: The most common error is adding too much hot solvent.[4] The goal is to create a saturated solution at high temperature, so using the absolute minimum amount of hot solvent required to dissolve the solid is critical.[5][6]

    • Solution: If you suspect excess solvent was used, you can gently heat the filtrate to evaporate some of the solvent and attempt to recrystallize again.[4]

  • Is your compound too soluble in the cold solvent?

    • Cause: An ideal recrystallization solvent dissolves the compound when hot but not when cold.[7] If your compound has significant solubility even at 0°C, much of it will remain in the mother liquor.

    • Solution:

      • Try a different solvent system: Test the solubility of your compound in a range of solvents to find a better candidate.[5]

      • Use a two-solvent system: Dissolve your compound in a minimal amount of a "good" (high-solubility) hot solvent. Then, slowly add a "bad" (low-solubility) "anti-solvent" at the same high temperature until the solution just begins to turn cloudy. Allow this to cool slowly.

  • Did you cool the solution too quickly?

    • Cause: Rapid cooling, such as plunging a hot flask directly into an ice bath, leads to the formation of small, often impure, crystals and can trap impurities.[4][5]

    • Solution: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[4] Once it has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize recovery.[6][8]

Question 3: During my acid-base workup, I'm struggling with a persistent emulsion at the aqueous-organic interface.

Answer: Emulsions are common in extractions, especially when basic nitrogenous compounds are present. They are often caused by vigorous shaking or the presence of fine particulates or surfactant-like impurities.[1]

Solutions (in order of application):

  • Mechanical Separation: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.[1] This minimizes the formation of a stable emulsion.

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel.[1] This increases the polarity of the aqueous layer, which can help break the emulsion and force better separation of the layers.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite or a plug of glass wool in a funnel.[1] This can physically disrupt the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes will allow the layers to separate on their own.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I should expect in crude this compound?

Answer: The impurity profile depends heavily on the synthetic route. However, for substituted pyridines, common impurities generally fall into these categories:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Regioisomers: Depending on the directing effects of the substituents, isomers such as 4-tert-butylpyridin-3-ol or 2-tert-butylpyridin-5-ol could form.

  • Over-alkylated or By-products: In syntheses involving tert-butylation, di-tert-butylated pyridines may form.[9][10][11]

  • Polymerized materials: Pyridine derivatives can sometimes lead to colored, polymeric impurities.[12]

A preliminary analysis by TLC, LC-MS, or ¹H NMR of the crude material is essential to identify the nature and polarity of the main impurities, which will guide your purification strategy.

Question 2: Which single purification technique is the most effective?

Answer: For a polar, basic solid like this compound, a multi-step approach is almost always superior to a single technique. No single method is universally "best."

  • Acid-Base Extraction: Excellent for removing non-basic organic impurities and inorganic salts. It's a powerful first step for bulk purification.[13][14][15]

  • Column Chromatography: The most powerful technique for separating closely related isomers and impurities with similar polarities that cannot be removed by extraction.[1][16][17]

  • Recrystallization: The ultimate step for achieving high crystalline purity and removing trace amounts of impurities from a solid product.[5][7]

The optimal strategy, as diagrammed above, is to use them in sequence: extraction, followed by chromatography, and concluding with recrystallization.

Question 3: What are the key parameters for a successful acid-base extraction of this compound?

Answer: The key is to leverage the basicity of the pyridine nitrogen to move the compound between aqueous and organic phases.

StepParameterRecommended Protocol & Rationale
1. Protonation Acid Choice & ConcentrationUse 1M HCl. This is acidic enough to fully protonate the pyridine nitrogen (pKa of pyridine is ~5.2), forming the water-soluble pyridinium salt.[2][18] Avoid excessively concentrated acid.
2. Extraction Solvent ChoiceDissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
3. Liberation Base Choice & pHAfter separating the acidic aqueous layer, basify it to a pH > 8 to deprotonate the pyridinium salt and regenerate the neutral, organic-soluble free base. Use 1M-2M NaOH or a saturated NaHCO₃ solution.
4. Back-Extraction Final ExtractionExtract the liberated this compound back into a fresh portion of organic solvent (e.g., EtOAc or DCM). Repeat 2-3 times to ensure complete recovery.
5. Drying Water RemovalDry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.

Diagram: Troubleshooting Chromatography

This decision tree helps diagnose and solve common column chromatography problems when purifying polar, basic compounds.

G start Start: Analyze TLC of Crude streaking Are spots streaking or tailing? start->streaking separation Is there poor separation (ΔRf is small)? streaking->separation No add_tea Add 0.5-1% Triethylamine (TEA) to eluent and re-run TLC streaking->add_tea Yes no_elution Compound not moving from baseline (Rf ≈ 0)? separation->no_elution No change_solvent Try a different solvent system (e.g., DCM/MeOH) or run a gradient elution separation->change_solvent Yes success Proceed with Column Chromatography no_elution->success No increase_polarity Drastically increase eluent polarity (e.g., 10-20% MeOH in DCM) no_elution->increase_polarity Yes add_tea->separation change_solvent->no_elution increase_polarity->success

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Technical Support Center: Purification of Pyridin-4-ol Deriv
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
  • Technical Support Center: Purification of Brominated Organic Compounds - Benchchem. (URL: )
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
  • Avoiding impurities in the synthesis of heterocyclic compounds - Benchchem. (URL: )
  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chrom
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: )
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (URL: )
  • 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem - NIH. (URL: [Link])

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google P
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: )
  • Organic Compound Purification Guide | PDF | Distillation | Chromatography - Scribd. (URL: [Link])

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene - ResearchGate. (URL: [Link])

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. (URL: [Link])

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

  • Removing Pyridine : r/chemistry - Reddit. (URL: [Link])

  • 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
  • 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem. (URL: [Link])

  • 2-tert-Butylpyridine - the NIST WebBook. (URL: [Link])

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
  • Performing column chromatography on pyridine-based compounds sucks [OC] - Reddit. (URL: [Link])

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. (URL: [Link])

  • Recrystallization - YouTube. (URL: [Link])

  • Recrystallization and Melting Point Analysis - YouTube. (URL: [Link])

  • Organic Chemistry Lab: Recrystallization - YouTube. (URL: [Link])

  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point - YouTube. (URL: [Link])

  • 2-Tert-butylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 2-tert-butylpyridine - 5944-41-2, C9H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation - MDPI. (URL: [Link])

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (URL: [Link])

  • EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
  • WO2005040078A1 - Purification of tertiary butyl alcohol - Google P
  • 2,6-Di-tert-butylpyridine - Wikipedia. (URL: [Link])

  • CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application - Google P

Sources

Identifying and minimizing byproducts in 2-tert-butylpyridin-3-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-tert-butylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, ultimately leading to a more efficient and successful reaction.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to the electronic nature of the pyridine ring and the steric bulk of the tert-butyl group. The presence of the hydroxyl group at the 3-position can act as a directing group, but also complicates reactions involving organometallic reagents. This guide will focus on the likely synthetic strategies and the byproducts that can arise, providing you with the knowledge to optimize your reaction conditions.

A plausible and common approach for the synthesis of this compound involves a Directed ortho-Metalation (DoM) strategy. This typically involves the protection of the hydroxyl group of 3-hydroxypyridine, followed by deprotonation at the 2-position by a strong base (like an organolithium reagent), reaction with a tert-butyl electrophile, and subsequent deprotection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, their probable causes, and actionable solutions.

Problem 1: Low to no conversion of the starting material (protected 3-hydroxypyridine).
Probable Cause Explanation Recommended Solution
Inefficient Deprotonation (Lithiation) The organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) may be quenched by residual moisture or other electrophilic impurities in the solvent or on the glassware. The choice of base might also be suboptimal for achieving efficient deprotonation at the sterically hindered C2 position.Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. Consider using a stronger or more sterically hindered base, such as s-BuLi or t-BuLi, which can be more effective. The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can also enhance the reactivity of the organolithium reagent.
Poor Electrophile Reactivity The tert-butylating agent (e.g., tert-butyl bromide) may not be reactive enough to undergo substitution with the lithiated pyridine intermediate.Consider using a more reactive electrophile, such as tert-butyl iodide. Alternatively, transmetalation from the lithiated species to a more reactive organometallic intermediate (e.g., using ZnCl₂ or CuCN) before the addition of the electrophile can sometimes improve yields.
Incorrect Reaction Temperature The temperature for the lithiation step is critical. If the temperature is too high, the organolithium reagent can decompose or react with the solvent. If it's too low, the deprotonation may be too slow.The optimal temperature for lithiation is typically between -78 °C and -40 °C. It is crucial to maintain a consistent low temperature during the addition of the organolithium reagent and for a sufficient period afterward to ensure complete deprotonation.
Problem 2: Formation of multiple products, with the desired product in low yield.
Probable Cause Explanation Recommended Solution
Isomeric Byproduct Formation (e.g., 4-tert-butylpyridin-3-ol) While the protected hydroxyl group directs metalation to the ortho (C2 and C4) positions, some lithiation may occur at the C4 position, leading to the formation of the 4-tert-butyl isomer after quenching with the electrophile.The choice of protecting group for the hydroxyl function can influence the regioselectivity of the lithiation. A bulkier protecting group can favor lithiation at the less sterically hindered C4 position. Conversely, a directing metalation group (DMG) that can chelate the organolithium reagent, such as a carbamate or an ether, can enhance selectivity for the C2 position.[1] Experiment with different protecting groups (e.g., MOM, SEM, or a pivaloyl group) to optimize the C2 selectivity.
Di-tert-butylation If an excess of the organolithium reagent and/or the tert-butylating agent is used, or if the reaction temperature is not well-controlled, a second tert-butyl group can be introduced at another position on the pyridine ring, most likely at the C4 or C6 position.Use a stoichiometric amount of the organolithium reagent (typically 1.05 to 1.2 equivalents) and the tert-butylating agent. Maintain a low reaction temperature throughout the addition of the electrophile to minimize side reactions.
Reaction with the Pyridine Ring Organolithium reagents can act as nucleophiles and add directly to the pyridine ring, particularly at the C2 or C6 positions. This can lead to the formation of dihydropyridine adducts which may be difficult to separate from the desired product.[2]Using a hindered non-nucleophilic base like Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can minimize direct nucleophilic addition to the pyridine ring.[2] These bases are excellent for deprotonation but are less prone to addition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the protecting group on the 3-hydroxyl function, and how do I choose the right one?

The protecting group serves two primary functions: it prevents the acidic proton of the hydroxyl group from quenching the organolithium reagent, and it acts as a Directed Metalation Group (DMG) to direct the deprotonation to the ortho position (C2).[1]

The choice of protecting group is critical for the success of the reaction. A good protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the strongly basic conditions of the lithiation step.

  • An effective directing group for C2 metalation.

Commonly used protecting groups for hydroxyl functions include ethers (e.g., methoxymethyl (MOM), 2-(trimethylsilyl)ethoxymethyl (SEM)) and esters (e.g., pivaloate). The steric and electronic properties of the protecting group can influence the regioselectivity of the metalation. It is often necessary to screen a few protecting groups to find the optimal one for your specific system.

Q2: I am observing a dark, tar-like substance in my reaction mixture. What is it and how can I avoid it?

The formation of dark, insoluble materials is often indicative of polymerization or decomposition of the starting material or intermediates. This can be caused by:

  • Elevated temperatures: Pyridine derivatives, especially when activated by lithiation, can be sensitive to heat.

  • Presence of oxygen: Even trace amounts of oxygen can initiate radical polymerization pathways.

  • Impure reagents: Impurities in the starting materials or reagents can act as initiators for decomposition.

To minimize the formation of these byproducts, ensure your reaction is conducted at the recommended low temperatures, under a strictly inert atmosphere, and with high-purity, anhydrous reagents and solvents. If the problem persists, consider purifying your starting 3-hydroxypyridine before protection.

Q3: What are the best purification techniques for isolating this compound?

The purification of this compound can be challenging due to the presence of isomeric byproducts and other impurities with similar polarities. A combination of techniques is often required:

  • Acid-base extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous solution. This can help to remove non-basic organic impurities. After extraction, the aqueous layer is basified to regenerate the free pyridine, which can then be extracted back into an organic solvent.

  • Column chromatography: Silica gel chromatography is a standard method for separating the desired product from its isomers and other byproducts. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective final purification step to obtain a highly pure material.

Q4: Can I use a Grignard reagent instead of an organolithium reagent for the tert-butylation?

While Grignard reagents are powerful nucleophiles, they are generally less basic than organolithium reagents and may not be effective for the deprotonation of the pyridine ring at the C2 position, even with a directing group. Furthermore, the preparation of tertiary Grignard reagents like tert-butylmagnesium chloride can be challenging.[3] Organolithium reagents are typically the reagents of choice for directed ortho-metalation of aromatic compounds.

Experimental Protocols

Protocol 1: Protection of 3-Hydroxypyridine with a MOM Group
  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the MOM-protected 3-hydroxypyridine.

Protocol 2: Directed ortho-Metalation and tert-Butylation
  • Dissolve the MOM-protected 3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add a solution of s-butyllithium (1.1 eq) in cyclohexane dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add tert-butyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Deprotection of the MOM Group
  • Dissolve the crude product from the previous step in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Visualizing the Reaction Pathway and Potential Pitfalls

Byproduct_Formation Start Protected 3-Hydroxypyridine Lithiation Lithiation (s-BuLi, -78°C) Start->Lithiation C2_Lith C2-Lithiated Intermediate (Desired) Lithiation->C2_Lith Major Pathway C4_Lith C4-Lithiated Intermediate (Byproduct Precursor) Lithiation->C4_Lith Minor Pathway Addition_Byproduct Dihydropyridine Adduct Lithiation->Addition_Byproduct Nucleophilic Addition tBuBr tert-Butyl Bromide C2_Lith->tBuBr DiBu_Byproduct Di-tert-butylated Byproduct C2_Lith->DiBu_Byproduct Excess Reagents C4_Lith->tBuBr Desired_Protected Protected this compound tBuBr->Desired_Protected Isomer_Protected Protected 4-tert-butylpyridin-3-ol tBuBr->Isomer_Protected Deprotection Deprotection Desired_Protected->Deprotection Isomer_Protected->Deprotection Final_Product This compound (Desired Product) Deprotection->Final_Product Isomer_Byproduct 4-tert-butylpyridin-3-ol (Isomeric Byproduct) Deprotection->Isomer_Byproduct

Caption: Synthetic pathway to this compound and potential byproduct formation.

References

  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

  • Baran, P. S. (2006). Directed Metalation: A Survival Guide. The Scripps Research Institute. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed ortho Metalation. Harvard University. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Retrieved from [Link]

  • Lithium Link. (2003). Directed (ortho) Metallation. Retrieved from [Link]

Sources

Stability issues and degradation pathways of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-tert-butylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges associated with this compound. As a substituted pyridinol, this molecule exhibits specific sensitivities that can impact experimental reproducibility and product integrity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this compound in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: I've noticed my solid sample of this compound has developed a yellowish or brownish tint over time. Is it still usable?

A: The development of a yellow or brown color is a primary indicator of degradation, most likely due to slow oxidation upon exposure to air and/or light. The pyridin-3-ol moiety is structurally analogous to phenols, which are known to oxidize into colored quinone-like species. While minor discoloration may not significantly impact certain applications, it signifies the presence of impurities. For sensitive experiments, such as kinetic assays or in vivo studies, we strongly recommend re-purifying the material or using a fresh, un-degraded lot. For routine synthetic use, assess the purity by HPLC or LC-MS before proceeding.

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A: Proper storage is critical to maintaining the integrity of this compound. Due to its sensitivity to oxidation and light, a multi-faceted approach is required. We have summarized the recommended conditions below.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionsContainer
Solid 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Protect from light (Amber vial)Tightly sealed glass vial
Solution -20°C or -80°C (Frozen)Inert Gas (Sparged solvent)Protect from light (Amber vial/foil)Tightly sealed vial with PTFE-lined cap

Q3: My solution of this compound turned dark after I added a basic reagent. What happened?

A: This is a classic sign of base-mediated oxidative degradation. The hydroxyl group of the pyridin-3-ol is weakly acidic. In the presence of a base, it is deprotonated to form a pyridin-3-olate anion. This anionic form is significantly more electron-rich and, therefore, extremely susceptible to rapid oxidation by dissolved oxygen in your solvent.[1] This pathway is often much faster than oxidation under neutral or acidic conditions.

Q4: Which analytical technique is best for monitoring the stability of this compound?

A: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[2] An effective method should be able to resolve the parent peak of this compound from its potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is even more powerful, as it allows for the simultaneous detection and identification (by mass) of these degradants, providing crucial insights into the degradation pathways.[]

Part 2: Troubleshooting Guides & Investigative Workflows

This section provides detailed, step-by-step protocols for diagnosing and mitigating specific stability issues.

Issue 1: Investigating Unexpected Peaks and Progressive Degradation in Solution

The Problem: You observe the appearance of new peaks in your HPLC chromatogram, and the peak area of your parent compound is decreasing over the course of an experiment or during storage.

The Probable Cause: The compound is degrading under your specific experimental conditions. The most common culprits are oxidation, pH-mediated hydrolysis, or photodegradation. Forced degradation studies are the definitive way to identify the cause.[4][5] This process systematically exposes the compound to harsh conditions to rapidly identify its vulnerabilities.

Diagnostic Workflow: Performing a Forced Degradation Study

This workflow is designed to rapidly identify the degradation pathways of this compound. It is essential for developing stable formulations and establishing reliable experimental parameters.

G cluster_prep Step 1: Preparation cluster_stress Step 2: Apply Stress Conditions (Parallel Experiments) cluster_analysis Step 3: Analysis cluster_eval Step 4: Evaluation prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid Aliquot stock solution base Base Hydrolysis 0.1 M NaOH, RT, 4h prep->base Aliquot stock solution oxid Oxidation 3% H₂O₂, RT, 24h prep->oxid Aliquot stock solution thermal Thermal Stress 60°C (in solution), 48h prep->thermal Aliquot stock solution photo Photostability ICH Q1B light exposure prep->photo Aliquot stock solution neutralize Neutralize Acid/Base Samples (Crucial for column health) acid->neutralize base->neutralize analyze Analyze all samples by RP-HPLC-UV/MS oxid->analyze thermal->analyze photo->analyze neutralize->analyze eval Compare chromatograms. Identify conditions causing degradation. Characterize degradant masses (MS). analyze->eval

Caption: Forced degradation experimental workflow.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Observe for rapid color change.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to light as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before injection, carefully neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. This prevents damage to the HPLC column.[5]

    • Analyze all samples, including an unstressed control, using a validated stability-indicating RP-HPLC-MS method.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Significant degradation under a specific condition points to that pathway as a primary stability liability. The mass spectrometry data will provide the molecular weights of the degradation products, aiding in their structural elucidation.[]

Table 2: Typical Stress Conditions for Forced Degradation Studies (ICH Guideline Summary)

Stress ConditionReagent/ConditionTypical DurationPurpose
Acidic Hydrolysis 0.1 M - 1 M HCl24 - 72 hoursTo test for lability of groups like esters, amides, ethers.
Basic Hydrolysis 0.1 M - 1 M NaOH4 - 48 hoursTo test for lability, especially of phenolics and esters.[7]
Oxidation 3% - 30% H₂O₂24 hoursTo identify susceptibility to oxidation.[8]
Thermal 60°C - 80°C48 - 72 hoursTo assess general thermal stability.
Photochemical ICH Q1B compliant lightPer guidelinesTo identify light sensitivity.[1]

Solutions & Prevention:

  • If Oxidation is the Culprit:

    • Deoxygenate Solvents: Before preparing solutions, sparge all solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Conduct experiments in a glove box or under a positive pressure of argon or nitrogen.

    • Add Antioxidants: For formulation development, consider the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, but verify their compatibility with your system.

  • If pH Instability is the Culprit:

    • Buffer Your System: Maintain the pH of your solutions within a stable range, which for pyridinols is typically weakly acidic to neutral (pH 4-7).[1][7] Avoid strongly basic conditions at all costs.

  • If Photodegradation is the Culprit:

    • Protect from Light: Use amber glassware for all experiments and storage. If using clear glassware, wrap it in aluminum foil. Minimize exposure to ambient lab lighting.

Issue 2: Identifying the Primary Degradation Pathways

The Problem: You have confirmed that this compound is degrading, but you need to understand the chemical transformations that are occurring to predict their impact.

The Probable Cause & Pathways: Based on the chemical structure (a phenol-like pyridine ring), the primary degradation pathways are oxidation and, to a lesser extent, ring cleavage under extreme conditions.

  • Oxidative Degradation: This is the most likely pathway. The pyridin-3-ol can be oxidized to a 2-tert-butyl-pyridine-3,4-dione or other quinone-like species. Further oxidation or reaction can lead to dimerization or ring-opening products. The bulky tert-butyl group provides some steric hindrance but does not prevent oxidation. This process is analogous to the oxidation of other substituted phenols.[8]

  • Ring Cleavage: Under harsh oxidative or hydrolytic stress (e.g., high heat in strong acid/base), the pyridine ring itself can be cleaved, leading to a variety of smaller, aliphatic molecules.[6]

G cluster_main Hypothesized Degradation Pathways cluster_ox Oxidation cluster_cleavage Ring Cleavage (Harsh Conditions) Parent This compound Quinone 2-tert-butyl-pyridine-3,4-dione (Colored Species) Parent->Quinone [O] (Air, H₂O₂, Light) Fragments Aliphatic Fragments (e.g., acids, aldehydes) Parent->Fragments Harsh Acid/Base + Heat Dimer Dimerization Products Quinone->Dimer Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

Solutions & Characterization:

  • Definitive Identification: To confirm these structures, the degradation products must be isolated and characterized.

  • Isolation: Use preparative HPLC or flash chromatography to isolate milligram quantities of the major degradants identified in your forced degradation study.[2]

  • Characterization: The definitive structure of each impurity can be determined using a combination of advanced analytical techniques:

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact molecular formula.[]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the exact chemical structure and connectivity of the atoms.[]

References

  • Munter, R., & Siirde, E. (n.d.). Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O 3 /UV Process. Accessed January 22, 2026.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem. Accessed January 22, 2026. from [Link]

  • Sobańska, A. W., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Accessed January 22, 2026. from [Link]

  • Reddit. (2023). [University, Organic Chem1] Does tert-butyl alcohol oxidize when added with chromate solution?. r/HomeworkHelp. Accessed January 22, 2026. from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Accessed January 22, 2026. from [Link]

  • ResearchGate. (n.d.). Degradation Products of 2‐tert‐Butylhydroquinone at Frying Temperature. Accessed January 22, 2026. from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Accessed January 22, 2026. from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Accessed January 22, 2026. from [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Accessed January 22, 2026. from [Link]

  • Milovanović, J. N., et al. (1991). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society, Perkin Transactions 2. Accessed January 22, 2026. from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Accessed January 22, 2026. from [Link]

  • Zaidi, F. N., et al. (2007). Short-Wavelength Light Sensitivity of Circadian, Pupillary, and Visual Awareness in Humans Lacking an Outer Retina. PMC. Accessed January 22, 2026. from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Accessed January 22, 2026. from [Link]

  • ResearchGate. (n.d.). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Accessed January 22, 2026. from [Link]

  • Seshachalam, V., & Haribabu, B. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Accessed January 22, 2026. from [Link]

  • Cimen, Y., & Gök, Y. (2019). Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture. PubMed. Accessed January 22, 2026. from [Link]

  • ResearchGate. (n.d.). Force degradation of PIO by stability indicating RP-HPLC method. Accessed January 22, 2026. from [Link]

  • Cheméo. (n.d.). 2-tert-Butylpyridine (CAS 5944-41-2). Accessed January 22, 2026. from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Accessed January 22, 2026. from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Primary Alcohols to Methyl Esters Using tert.-Butyl Hypochlorite, Pyridine and Methyl Alcohol. Accessed January 22, 2026. from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Accessed January 22, 2026. from [Link]

Sources

Technical Support Center: Purification of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-tert-butylpyridin-3-ol. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. We will delve into the causality behind experimental choices, providing you with field-proven insights to troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My this compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Probable Cause(s): "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice. Colored impurities can also inhibit crystallization.

Recommended Solution(s):

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully re-dissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.[1][2] Then, allow the flask to cool to room temperature very slowly and undisturbed. Rapid cooling, such as placing it directly in an ice bath, is a common cause of oiling out.[1]

  • Lower the Saturation Temperature: Add more solvent to the mixture. This lowers the temperature at which the solution becomes saturated, which may fall below the melting point of your compound, allowing for proper crystallization.

  • Use a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[1] Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.[1]

  • Change the Solvent System: Your current solvent may be inappropriate. Consider using a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).[3] Then, allow it to cool slowly.

Verification Step: Successful crystallization will result in the formation of solid, well-defined crystals. The purity can then be checked via melting point analysis or High-Performance Liquid Chromatography (HPLC).[4]

Question 2: After column chromatography, my fractions containing the product are still showing a significant impurity peak on the TLC/HPLC analysis. Why did the separation fail?

Probable Cause(s): Poor separation during column chromatography can stem from several factors: incorrect mobile phase polarity, column overloading, or co-elution of impurities with similar polarity to the target compound.

Recommended Solution(s):

  • Optimize the Mobile Phase (Eluent): The polarity of your eluent is critical. Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. The ideal system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound, with good separation from all impurity spots. If impurities are running too close to your product, you need to adjust the solvent polarity. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve the separation of complex mixtures.[5]

  • Check for Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase (e.g., 1-5 g of crude material for 100 g of silica gel).

  • Use a Different Stationary Phase: If an impurity has a very similar polarity to your product, separation on standard silica gel may be difficult. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and a polar mobile phase is used.[6]

Verification Step: Analyze the collected fractions using TLC or HPLC. A successful separation will show fractions containing only the spot corresponding to pure this compound.

Question 3: My final product of this compound is off-white or yellowish, not the expected color. What causes this discoloration and is it a problem?

Probable Cause(s): Discoloration is typically caused by trace impurities, often highly conjugated or oxidized species, that persist even in small amounts. Phenolic compounds, in particular, are susceptible to air oxidation, which can form colored byproducts.

Recommended Solution(s):

  • Activated Charcoal Treatment: Small amounts of colored impurities can often be removed by treating a solution of the compound with activated charcoal.[3] Dissolve the product in a suitable hot solvent, cool it slightly below the boiling point, and add a small amount (1-2% by weight) of activated charcoal.[3] Swirl and heat the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration through a fluted filter paper and then allow the filtrate to cool and crystallize.[3] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[3]

  • Re-purification: If the discoloration is significant, a second purification step (recrystallization or chromatography) may be necessary.

  • Inert Atmosphere Handling: To prevent future oxidation, handle and store the purified this compound under an inert atmosphere, such as nitrogen or argon.

Verification Step: The product should appear as a white or colorless solid. Purity should be re-assessed by an appropriate analytical method to ensure the charcoal treatment did not introduce new impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound? Impurities can originate from starting materials, side reactions, or degradation. See the table below for a summary.

Table 1: Common Impurities and Their Potential Origin

Impurity Type Potential Source
Unreacted Starting Materials Incomplete reaction during synthesis.
Isomeric Byproducts Non-selective reactions leading to substitution at other positions on the pyridine ring.
Over-alkylated Products Reaction of the product with the alkylating agent.
Oxidized Species Air oxidation of the phenol group, especially under basic conditions or at high temperatures.

| Residual Solvents | Solvents used in the synthesis or initial workup that were not completely removed.[7][8] |

Q2: Which purification method—recrystallization or chromatography—is better for this compound? The choice depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small to moderate amounts of impurities that have different solubility profiles from the main product. It is often faster and more scalable for larger quantities.[1][4]

  • Column Chromatography is more powerful for separating complex mixtures or impurities with very similar properties to the product. It is the preferred method when recrystallization fails to achieve the desired purity.[5]

The diagram below outlines a general workflow for choosing your purification strategy.

Purification Workflow start Crude this compound tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis decision Purity Assessment tlc_analysis->decision Identify impurities recrystallization Attempt Recrystallization decision->recrystallization Few, distinct impurities chromatography Perform Column Chromatography decision->chromatography Complex mixture or co-eluting impurities final_product Pure Product (>99%) decision->final_product Purity >99% re_evaluate Re-evaluate Strategy (e.g., different column/solvent) decision->re_evaluate Purity <99% after first attempt recrystallization->tlc_analysis Check purity chromatography->tlc_analysis Check fraction purity re_evaluate->chromatography

Caption: Workflow for selecting a purification strategy.

Q3: How do I assess the final purity of my this compound? Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. It provides an area percentage of the main peak relative to impurities.[9]

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used to determine purity and detect residual solvents.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can confirm the structure and identify impurities if they are present in sufficient quantity (>1%) and have distinct signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1°C). Impurities tend to broaden and depress the melting point.[4]

Detailed Experimental Protocols

Safety First: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]

Protocol 1: Recrystallization of this compound

This protocol assumes a one-solvent recrystallization. Solvent selection is key; the ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[1][2]

Table 2: Suggested Recrystallization Solvents for this compound

Solvent Polarity Comments
Heptane/Hexane Non-polar Good choice for final crystallization, may need a co-solvent.
Toluene Moderately Polar Good solubility at high temperatures.
Ethyl Acetate Polar Aprotic Often a good starting point for moderately polar compounds.

| Isopropanol | Polar Protic | May be too polar, but can be used as the "good" solvent in a two-solvent system with water or hexane. |

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture on a hot plate with stirring.[14]

  • Add Hot Solvent: Gradually add more hot solvent in small portions until the solid just completely dissolves.[4][14] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution upon cooling.[4]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat gently for 2-3 minutes.[3]

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[3][4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[4] Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Recrystallization Troubleshooting start Solution oils out cause1 Cooling too fast? start->cause1 cause2 Solvent boiling point too high? cause1->cause2 No sol1 Reheat, cool slowly, add seed crystal cause1->sol1 Yes cause3 Solution too concentrated? cause2->cause3 No sol2 Choose a lower boiling solvent cause2->sol2 Yes sol3 Reheat, add more solvent cause3->sol3 Yes end Successful Crystallization sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for a failed recrystallization.

Protocol 2: Flash Column Chromatography Purification

This protocol describes a standard flash chromatography procedure on silica gel.

Table 3: Example Parameters for Flash Column Chromatography

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., start at 95:5, increase to 70:30)
Sample Loading Dry loading is preferred for better resolution.

| Fraction Size | ~10-20 mL (adjust based on column size) |

Methodology:

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Pre-adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with the low-polarity mixture and collect fractions. Monitor the separation by collecting small samples from the eluate and spotting them on a TLC plate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. This compound, being a polar alcohol, will require a more polar solvent system to elute than non-polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem Compound Database. [Link]

  • Cheméo. (n.d.). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. [Link]

  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • NileRed. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Di-tert-butylpyridine on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.).
  • LCGC International. (n.d.). Peak Purity in Liquid Chromatography, Part III: Using Two-Dimensional Liquid Chromatography. [Link]

  • ChemSynthesis. (n.d.). 2-tert-butylpyridine. [Link]

  • International Council for Harmonisation. (2021). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]

  • Google Patents. (n.d.). JP6412038B2 - Synthesis method of bipyridine compound.
  • NIST. (n.d.). 2-tert-Butylpyridine. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
  • Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • Google Patents. (n.d.). JP2527449B2 - Method for catalytically removing impurities in tert-butyl alcohol and tert-butyl alcohol obtained by the method.
  • Google Patents. (n.d.).
  • PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-tert-Butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-butylpyridin-3-ol. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its poor solubility in reaction media. As a substituted pyridinol, this compound's solubility is influenced by a combination of its aromatic core, the bulky nonpolar tert-butyl group, and the ionizable hydroxyl group. Understanding these structural features is key to devising effective solubilization strategies.

Troubleshooting Guide: Enhancing the Solubility of this compound

This section provides a systematic approach to diagnosing and resolving solubility issues encountered during your experiments.

Initial Assessment: Why is My this compound Not Dissolving?

Poor solubility can manifest as a persistent suspension of solid material, the formation of an oil or gum, or incomplete reaction progress. The primary reason for these issues lies in the molecule's amphipathic nature. The polar pyridinol ring, capable of hydrogen bonding, contrasts with the large, hydrophobic tert-butyl group, which limits its interaction with polar solvents.

Troubleshooting Workflow

start Solubility Issue with This compound solvent_check Is the solvent system appropriate? start->solvent_check ph_check Is the reaction pH controlled? solvent_check->ph_check No protocol_solvent Solvent Screening Protocol solvent_check->protocol_solvent Yes temp_check Is the reaction temperature optimized? ph_check->temp_check No ph_adjustment Adjust pH ph_check->ph_adjustment Yes temp_increase Increase Temperature temp_check->temp_increase Yes failure Consult Further Specialized Techniques temp_check->failure No cosolvent Consider Co-solvent Addition success Solubility Achieved cosolvent->success cosolvent->failure protocol_ph pH Titration Protocol ph_adjustment->protocol_ph protocol_temp Temperature Gradient Experiment temp_increase->protocol_temp protocol_solvent->cosolvent protocol_ph->success protocol_ph->failure protocol_temp->success protocol_temp->failure

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Physicochemical Properties and Solubility

Q1: What are the key physicochemical properties of this compound that affect its solubility?

While specific experimental data for this compound is limited, we can infer its properties from its structural analogues, 3-hydroxypyridine and 2-tert-butylpyridine.

  • pKa: The hydroxyl group on the pyridine ring gives the molecule acidic and basic properties. The pKa of 3-hydroxypyridine is approximately 4.8 for the pyridinium ion and 8.7 for the hydroxyl group. The electron-donating tert-butyl group at the 2-position is expected to slightly increase the basicity of the pyridine nitrogen, thus lowering the pKa of the pyridinium ion. This dual acidic/basic nature is critical for pH-dependent solubility strategies.

  • logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The logP of 2-tert-butylpyridine is approximately 2.4, indicating moderate lipophilicity. The addition of a hydroxyl group to form this compound will decrease the logP, making it more polar, but the bulky tert-butyl group will still contribute significantly to its overall nonpolar character.

Q2: How does the tert-butyl group influence the solubility of this compound compared to 3-hydroxypyridine?

The tert-butyl group is a large, nonpolar substituent. Its presence significantly increases the steric hindrance around the pyridine nitrogen and adds considerable hydrophobic character to the molecule. This has two main consequences for solubility:

  • Decreased Aqueous Solubility: The hydrophobic nature of the tert-butyl group reduces the molecule's affinity for water and other highly polar solvents.

  • Increased Solubility in Nonpolar Organic Solvents: Conversely, the tert-butyl group enhances solubility in less polar organic solvents like toluene, hexane, and diethyl ether.

Solvent Selection and Co-solvents

Q3: What are the best starting solvents for dissolving this compound?

Given its amphipathic nature, a good starting point is to use polar aprotic solvents or alcohols.

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, Isopropanol, tert-ButanolThe hydroxyl group can engage in hydrogen bonding with the pyridinol moiety, while the alkyl chain can interact with the tert-butyl group.
Polar Aprotic Tetrahydrofuran (THF), Dioxane, AcetonitrileThese solvents have moderate polarity and can solvate both polar and nonpolar parts of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformEffective for many organic compounds, but their use should be minimized due to environmental and safety concerns.

Q4: When and how should I use a co-solvent system?

A co-solvent system is beneficial when a single solvent fails to provide adequate solubility. By mixing two or more miscible solvents with different polarities, you can fine-tune the polarity of the reaction medium to match that of the solute.

Experimental Protocol: Co-solvent Screening

  • Primary Solvent Selection: Choose a primary solvent in which this compound has at least partial solubility.

  • Co-solvent Selection: Select a range of miscible co-solvents with varying polarities (e.g., a polar solvent like water or methanol, and a nonpolar solvent like toluene or hexane).

  • Test Ratios: In small vials, add a fixed amount of this compound. To each vial, add the primary solvent followed by incremental additions of the co-solvent.

  • Observation: Vortex each vial after each addition and observe for complete dissolution. Note the solvent ratio that achieves the best solubility.

  • Reaction Compatibility: Ensure the chosen co-solvent system is compatible with your reaction conditions (i.e., does not react with reagents, stable at the reaction temperature).

pH Adjustment

Q5: How can I use pH to improve the solubility of this compound?

The solubility of this compound is highly pH-dependent due to its acidic hydroxyl group and basic pyridine nitrogen.

  • Acidic Conditions (Low pH): In an acidic medium, the pyridine nitrogen will be protonated to form a pyridinium salt. This salt form is generally much more soluble in polar solvents, including water, than the neutral molecule.

  • Basic Conditions (High pH): In a basic medium, the hydroxyl group will be deprotonated to form a phenoxide-like anion. This anionic form is also typically more soluble in polar solvents.

Decision-Making for pH Adjustment

start Poor Solubility in Polar Solvent reaction_stability Is the reaction stable to acid or base? start->reaction_stability acid_stable Reaction is Acid-Stable reaction_stability->acid_stable Yes (Acid) base_stable Reaction is Base-Stable reaction_stability->base_stable Yes (Base) Consider other methods Consider other methods reaction_stability->Consider other methods No add_acid Add a non-nucleophilic acid (e.g., HCl in dioxane, TFA) acid_stable->add_acid add_base Add a non-nucleophilic base (e.g., NaH, K2CO3) base_stable->add_base soluble_salt Formation of Soluble Pyridinium Salt add_acid->soluble_salt soluble_phenoxide Formation of Soluble Phenoxide add_base->soluble_phenoxide

Caption: pH adjustment decision tree.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a Suspension: Suspend a known amount of this compound in the desired reaction solvent.

  • Acidic Titration: Slowly add a dilute solution of a non-reactive acid (e.g., HCl in an organic solvent) dropwise while monitoring for dissolution.

  • Basic Titration: In a separate suspension, slowly add a dilute solution of a non-reactive base (e.g., a solution of sodium methoxide) and observe for dissolution.

  • Determine Optimal pH: Note the approximate pH range where solubility is maximized.

  • Reaction Compatibility: Verify that the required pH does not interfere with the desired chemical transformation.

Temperature Effects

Q6: Will increasing the temperature improve the solubility of this compound?

For most solid solutes, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid lattice.

Cautions:

  • Compound Stability: Ensure that this compound and other reactants are stable at elevated temperatures.

  • Solvent Boiling Point: Do not exceed the boiling point of your solvent.

  • Reaction Selectivity: Higher temperatures can sometimes lead to undesired side reactions.

Experimental Protocol: Temperature-Dependent Solubility

  • Prepare a Suspension: Create a saturated suspension of this compound in the chosen solvent at room temperature.

  • Incremental Heating: Gradually heat the suspension in a controlled manner (e.g., using a temperature-controlled oil bath) in 5-10°C increments.

  • Observe Dissolution: Stir the mixture at each temperature point and observe for complete dissolution.

  • Note Temperature: Record the temperature at which the compound fully dissolves.

  • Cooling and Precipitation: Allow the solution to cool slowly and observe the temperature at which the compound begins to precipitate. This can help identify the supersaturation window.

References

  • PubChem. 3-Hydroxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-tert-Butylpyridine. National Center for Biotechnology Information. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Sanghvi, T., & Yalkowsky, S. H. (2004). Estimation of the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 93(7), 1813-1820.
  • ResearchGate. Solubility of 2-tert-butylanthraquinone in binary solvents. [Link]

  • Simulations Plus. Prediction of pH-dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling. [Link]

  • MDPI. Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. [Link]

  • ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-tert-Butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation when using 2-tert-butylpyridin-3-ol in catalytic reactions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and develop robust reaction protocols.

Frequently Asked Questions (FAQs)
Q1: My reaction rate has slowed dramatically or stopped completely after an initial period of activity. Is the this compound poisoning my catalyst?

A: This is the most common issue encountered. Abrupt deactivation is a classic symptom of catalyst poisoning, and the nitrogen atom in the pyridine ring of your substrate is the likely culprit.

The Causality: The lone pair of electrons on the pyridine nitrogen makes it a potent Lewis base. It can coordinate strongly to the electron-deficient metal center of your catalyst (e.g., Palladium, Rhodium, Platinum).[1] This strong, often irreversible, binding occupies the active sites that are necessary for the catalytic cycle to proceed, effectively shutting down the reaction.[2] Unlike the intended reactant molecules, the pyridinol may not readily dissociate, leading to a permanent loss of activity for that catalyst particle.[2]

How to Diagnose:

  • Ex-situ Analysis: If using a heterogeneous catalyst, filter the catalyst and analyze the filtrate for metal content using ICP-MS. Significant metal leaching is less common with simple poisoning but can occur. A more direct method is to analyze the catalyst surface using X-ray Photoelectron Spectroscopy (XPS), which can reveal changes in the metal's chemical state and the presence of nitrogen-containing adsorbates.[2]

  • Competitive Inhibition Test: Introduce a small amount of a non-coordinating substrate that is known to work well with your catalyst system. If the reaction remains stalled, it strongly suggests the active sites are irreversibly blocked.

  • Stoichiometric Titration: In a controlled experiment, incrementally add the this compound to a reaction mixture containing the catalyst and a different, easily monitored substrate. A sharp drop in reaction rate corresponding to the molar amount of catalyst active sites suggests strong binding and poisoning.

Q2: My reaction starts well but the conversion gradually decreases over several hours or upon attempted recycling. What could be causing this slow deactivation?

A: A gradual loss of activity, especially at elevated temperatures, typically points towards two other common deactivation mechanisms: coking (fouling) or sintering .

The Causality:

  • Coking/Fouling: This involves the deposition of carbonaceous materials onto the catalyst's surface and within its pores.[3] The organic structure of this compound, your solvent, or byproducts can decompose under thermal stress, forming heavy organic residues or "coke".[4] This physically blocks access to the active sites and can encapsulate the catalyst particles. The impact of such fouling includes reduced flow, increased pressure, and overall lower production rates.[5][6]

  • Sintering/Aggregation: This is a thermal process where the small, highly active metal nanoparticles on a catalyst support migrate and coalesce into larger, less active particles. This reduces the specific surface area of the active metal, leading to a lower overall reaction rate. While less common at lower temperatures, it can be a factor in reactions requiring significant heat.

How to Diagnose:

  • Visual Inspection: A used catalyst that has undergone coking often appears darker, sometimes as a black, tarry solid.

  • Thermogravimetric Analysis (TGA): Heating the used catalyst under an inert atmosphere followed by an oxidizing atmosphere can quantify the amount of carbonaceous deposits. A significant weight loss upon switching to an oxidant is a clear sign of coking.

  • Surface Area Analysis (BET): A decrease in the catalyst's surface area and pore volume compared to the fresh catalyst suggests that the pores are blocked by coke.

  • Transmission Electron Microscopy (TEM): Comparing TEM images of the fresh and used catalyst can directly visualize an increase in nanoparticle size, confirming sintering.

Q3: I'm using a homogeneous Palladium catalyst for a C-H activation/cross-coupling reaction. The reaction is sluggish. Could the pyridinol be interfering with the catalytic cycle beyond simple poisoning?

A: Yes. In homogeneous catalysis, particularly with palladium, the interaction is more complex. While the pyridine moiety can be a useful directing group for C-H activation, it can also form overly stable intermediates that disrupt the catalytic cycle.[7]

The Causality: Palladium-catalyzed C-H functionalization reactions often proceed through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle.[8] The pyridinol can coordinate to the Pd(II) center to form a cyclometalated intermediate (a palladacycle), which is a key step in directed C-H activation.[9][10] However, if this palladacycle is too stable, it may fail to undergo the subsequent necessary steps, such as oxidative addition or reductive elimination, at a sufficient rate. This sequesters the palladium in a catalytically inactive or less active state, effectively reducing the concentration of the active catalyst. The bulky tert-butyl group can influence the geometry and stability of these intermediates.

Below is a conceptual workflow illustrating how the pyridinol can enter and potentially stall the catalytic cycle.

G pd0 Pd(0) Active Catalyst oxidative_add Oxidative Addition (R-X) pd0->oxidative_add [1] pd2_complex Pd(II) Complex oxidative_add->pd2_complex coordination Coordination with This compound pd2_complex->coordination [2] palladacycle Stable Palladacycle Intermediate coordination->palladacycle reductive_elim Reductive Elimination palladacycle->reductive_elim [3] Desired Path inactive Catalytically Inactive Sink palladacycle->inactive [4] Deactivation Path (Too Stable) product Product reductive_elim->product product->pd0 Regenerates Catalyst

Fig 1. Potential interruption of a Pd catalytic cycle.
Q4: What practical steps can I take in the lab to mitigate these deactivation issues?

A: A multi-faceted approach is often necessary. The optimal strategy depends on the specific deactivation mechanism you are facing.

Mitigation StrategyApplicable ToRationale & Explanation
Increase Catalyst Loading Poisoning, CokingThis is a straightforward but potentially costly solution. A higher catalyst amount provides more active sites, some of which act sacrificially to the poison, allowing the reaction to proceed to completion.[11]
Modify Reaction Temperature Coking, SinteringLowering the temperature can significantly reduce the rate of coke formation and sintering. However, this may also slow the desired reaction, so optimization is key. Conversely, in some cases, controlled temperature increases can help remove inhibiting species.[12]
Use a Protective Ligand PoisoningIntroduce a ligand that coordinates to the metal center but is more labile than the pyridine nitrogen. This can protect the active site while still allowing the substrate to react. The choice of ligand is critical and must be determined empirically.
Change the Catalyst Support Coking, PoisoningThe support can influence the electronic properties of the metal and its resistance to poisoning. Furthermore, supports with larger pores may be less susceptible to blockage by coke.[13]
Purify Reagents & Solvents Poisoning, CokingImpurities in your starting materials or solvent can be potent catalyst poisons or coke precursors. Ensure all components are of high purity.
Employ Flow Chemistry Poisoning, CokingA continuous flow reactor (e.g., a packed-bed reactor) can offer better control over reaction time and temperature. The constant flow can also help flush away byproducts that might otherwise form coke.
Q5: My heterogeneous catalyst is deactivated. Can it be regenerated?

A: Regeneration is sometimes possible, but its success depends heavily on the deactivation mechanism.

  • For Coking/Fouling: The most common regeneration method is a controlled burnout of the carbon deposits. This involves heating the catalyst in a carefully controlled flow of a dilute oxidant (e.g., 1-2% O₂ in N₂). The temperature must be high enough to combust the coke but low enough to avoid sintering the metal nanoparticles.

  • For Poisoning by Pyridine: This is more challenging because of the strong metal-nitrogen bond. Simple washing is often ineffective. One potential method involves washing the catalyst with a solvent mixture, sometimes including a mild acid, to displace the bound pyridine. For instance, a method using chloroform and glacial acetic acid with sonication has been shown to be effective for regenerating palladium catalysts deactivated by nitrogen-containing compounds.[14] However, such treatments can also damage the catalyst structure or leach the active metal.

It is crucial to characterize the regenerated catalyst (e.g., using TEM, BET, chemisorption) to confirm that its physical and chemical properties have been restored before reuse. [14]

Troubleshooting and Experimental Protocols
Diagnostic Workflow for Catalyst Deactivation

This flowchart provides a logical sequence for identifying the likely cause of catalyst deactivation in your system.

Fig 2. A step-by-step workflow to diagnose the root cause of catalyst deactivation.
Protocol 1: Catalyst Regeneration via Solvent Washing

This protocol is adapted for palladium catalysts poisoned by nitrogenous compounds and should be tested on a small scale first.[14]

Objective: To remove strongly adsorbed this compound and related species from a supported palladium catalyst (e.g., Pd/C).

Materials:

  • Deactivated catalyst

  • Chloroform (reagent grade)

  • Glacial Acetic Acid (reagent grade)

  • Inert solvent for final wash (e.g., ethanol or ethyl acetate)

  • Buchner funnel and filter paper

  • Ultrasonic bath

  • Drying oven or vacuum oven

Procedure:

  • Recovery: Carefully filter the deactivated catalyst from the reaction mixture. Wash it with a non-reactive solvent (e.g., ethyl acetate) to remove residual reactants and products. Dry the catalyst under vacuum to remove the solvent.

  • Leaching Solution: Prepare a 1:1 (v/v) mixture of chloroform and glacial acetic acid. Caution: Work in a well-ventilated fume hood and wear appropriate PPE.

  • Treatment: Suspend the dried, deactivated catalyst in the chloroform/acetic acid mixture in a flask (use approximately 10-20 mL of solvent per gram of catalyst).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. The ultrasound helps to dislodge adsorbed species from the catalyst surface.

  • Filtration and Washing: Filter the catalyst from the acidic mixture using a Buchner funnel. Wash the catalyst cake thoroughly with fresh chloroform to remove residual acid.

  • Final Wash: Perform a final wash with an inert, volatile solvent like ethanol to remove the chloroform.

  • Drying: Dry the regenerated catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Validation: Before reusing the catalyst in a full-scale reaction, test its activity on a small scale. It is highly recommended to re-characterize the material using BET or chemisorption to quantify the recovery of active sites.

References
  • Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. MDPI. [Link]

  • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate. [Link]

  • Electrochemical Properties of a Rhodium(III) Mono-Terpyridyl Complex and Use as a Catalyst for Light-Driven Hydrogen Evolution in Water. MDPI. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. [Link]

  • The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Dalton Transactions. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Link]

  • Rhodium(III)-Catalyzed Oxidative Annulation of 2,2′-Bipyridine N-Oxides with Alkynes via Dual C–H Bond Activation. Sci-Hub. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Heraeus. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts.
  • Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. [Link]

  • Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. ACS Publications. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. MDPI. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. RSC Publishing. [Link]

  • Preventing Coking and Fouling in Refinery Applications. AZoM. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • How To Prevent Fouling and Coking In Analytical and Processes. SilcoTek. [Link]

  • Poisoning of benzene hydrogenation on palladium. Transactions of the Faraday Society. [Link]

  • Treatment of Ammonia by Catalytic Wet Oxidation Process Over Platinum-Rhodium Bimetallic Catalyst in a Trickle-Bed Reactor: Effect of pH. ResearchGate. [Link]

  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. [Link]

  • RETRACTED: Transient Operation: A Catalytic Chemoselective Hydrogenation of 2-Methyl-3-Butyn-2-ol via a Cooperative Pd and Radiofrequency Heating Directed Kinetic Resolution. MDPI. [Link]

  • Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. RSC Publishing. [Link]

  • How to Prevent Coking and Fouling in Refinery Applications. SilcoTek. [Link]

  • Multiple Product Solutions of Tert Butyl Alcohol Dehydration in Reactive Distillation. ResearchGate. [Link]

  • Coking- and Sintering-Resistant Palladium Catalysts Achieved Through Atomic Layer Deposition. Scilit. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges in 2-tert-butylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-tert-butylpyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We understand that scaling up a chemical process is not merely a volumetric increase; it introduces new variables in heat transfer, mass transport, and impurity profiling that can significantly impact yield and purity.[1] This document provides in-depth, experience-driven answers to common challenges encountered during the scale-up of this important heterocyclic building block.

Overview of a Plausible Synthetic Pathway

The synthesis of this compound is not a single-step reaction and presents challenges related to regioselectivity and functional group compatibility. A common strategy involves a multi-step sequence that must be carefully optimized for large-scale production. Below is a representative workflow that forms the basis for our troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Rearrangement & Hydrolysis cluster_2 Step 3: Hydrolysis & Purification Start 2-tert-butylpyridine N_Oxide 2-tert-butylpyridine N-oxide Start->N_Oxide m-CPBA or H₂O₂/AcOH Intermediate Acetoxypyridine Intermediate N_Oxide->Intermediate Ac₂O, heat Final_Product This compound Intermediate->Final_Product Acid/Base Hydrolysis

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, practical problems that researchers encounter during the scale-up process.

Q1: My yield dropped from 85% at the 10g scale to less than 50% at the 1kg scale during the N-oxide rearrangement step (Step 2). What is the primary cause?

This is a classic scale-up problem rooted in thermal management.[1]

Answer: The most likely culprit is inadequate heat dissipation in the larger reactor. The rearrangement of pyridine N-oxides with acetic anhydride is often highly exothermic.

  • Causality: At the lab scale (e.g., in a round-bottom flask), the high surface-area-to-volume ratio allows for efficient heat exchange with the surroundings (oil bath, ice bath). In a large reactor, this ratio decreases dramatically. The heat generated by the reaction cannot be removed quickly enough by the reactor's jacket, leading to a rapid temperature increase, or "exotherm."[1] This uncontrolled temperature rise promotes side reactions, such as polymerization or decomposition of the starting material and product, which drastically lowers the yield.

  • Troubleshooting Protocol:

    • Calorimetry Study: Before scaling up, perform a reaction calorimetry (RC1) study to understand the heat flow of the reaction and determine the maximum safe addition rate of your reagents.

    • Controlled Reagent Addition: Switch from adding all the acetic anhydride at once to a slow, controlled addition via a pump. The rate of addition should be tied to the reactor's ability to maintain the target temperature.

    • Improved Cooling: Ensure your reactor has adequate cooling capacity. For highly exothermic steps, consider a more powerful cooling system than standard water jackets.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this impacts throughput, so a balance must be found.

Q2: I'm observing significant byproduct formation, including what appears to be 2-tert-butylpyridin-5-ol. How can I improve regioselectivity for the 3-hydroxy isomer?

Regioselectivity is a known challenge in the functionalization of pyridine rings.[2]

Answer: The formation of multiple isomers during the hydroxylation of pyridine N-oxides is common. The ratio of these isomers is highly dependent on reaction conditions. The photochemical conversion of pyridine N-oxides can offer a pathway to C3-hydroxylated pyridines, but this may present its own scale-up challenges.[2]

  • Mechanistic Insight: The rearrangement mechanism involves the formation of an intermediate that can be attacked at different positions. The electronic and steric properties of the tert-butyl group favor the 3-position, but competing pathways to the 5-position can occur, especially at elevated temperatures.

  • Optimization Strategies:

ParameterRecommendationRationale
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., 80-100°C).Higher temperatures provide the activation energy needed to overcome the barrier to forming less-favored isomers.
Solvent Screen a range of solvents. Aprotic polar solvents like acetonitrile or sulfolane can sometimes influence the reaction pathway.Solvent polarity can stabilize or destabilize intermediates, altering the product ratio.
Activating Agent While acetic anhydride is common, explore other anhydrides or sulfonyl chlorides.The nature of the activating group can influence the steric and electronic environment of the rearrangement, improving selectivity.
Q3: The initial tert-butylation of pyridine to form my starting material is inefficient and hazardous on a large scale. Are there safer, more scalable alternatives?

The use of organolithium reagents like tert-butyllithium is a significant safety and scalability concern.[3]

Answer: Direct alkylation using tert-butyllithium is often difficult to control on a large scale due to its pyrophoric nature and high reactivity. Safer and more selective methods are available.

  • Expert Recommendation: A highly recommended alternative is the use of Grignard reagents, such as tert-butylmagnesium chloride (t-BuMgCl), in combination with an activated pyridine species. This approach is generally less pyrophoric and offers better control. A transition-metal-free approach has been shown to be effective for the synthesis of 3-substituted 4-tert-butylpyridine derivatives.[4]

  • Alternative Protocol Outline:

    • Pyridine Activation: Activate the pyridine substrate with a removable activating group, such as a triisopropylsilyl (TIPS) group, to direct the addition.

    • Grignard Addition: React the activated pyridine with t-BuMgCl. The reaction is typically performed at a controlled temperature (e.g., 0°C to room temperature).

    • Aromatization: The resulting dihydropyridine intermediate is then aromatized. A microwave-assisted method using sulfur as the oxidant has been shown to be efficient.[4]

Troubleshooting_Yield Start Low Yield Observed on Scale-Up Q1 Is the reaction exothermic? Start->Q1 Q2 Is mixing uniform? Q1->Q2 No Sol1 Implement controlled reagent addition. Improve reactor cooling. Perform calorimetry study. Q1->Sol1 Yes Q3 Is impurity profile changing? Q2->Q3 Yes Sol2 Change impeller type (e.g., pitch-blade turbine). Increase agitation speed. Check for dead zones. Q2->Sol2 No Q3->Start No, re-evaluate starting materials Sol3 Re-evaluate workup and purification. Identify new impurities via LC-MS. Adjust reaction conditions to minimize side reactions. Q3->Sol3 Yes

Caption: A decision tree for troubleshooting low yield during scale-up.

Q4: Purification of the final product is a major bottleneck. It has high water solubility and forms an emulsion during aqueous workup. How can I establish a robust, scalable purification process?

Purification is a common hurdle for polar, functionalized heterocyclic compounds.[5] Column chromatography, which may be feasible at the lab scale, is often economically and practically unviable for large quantities.

Answer: The amphoteric nature of this compound (basic pyridine nitrogen and acidic hydroxyl group) is key to its purification. A pH-driven extraction strategy is the most scalable approach.

  • Strategy: pH-Controlled Liquid-Liquid Extraction

    • Acidic Wash: After the reaction, dilute the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). Wash the organic layer with a dilute acidic solution (e.g., 1M citric acid). The basic pyridine nitrogen will be protonated, pulling the product into the aqueous layer, while non-basic organic impurities remain in the MTBE layer.

    • Basification and Extraction: Separate the aqueous layer and carefully adjust the pH to be slightly basic (e.g., pH 8-9) using a base like sodium carbonate. This deprotonates the pyridinium salt, making the product neutral and less water-soluble.

    • Back-Extraction: Extract the product back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Crystallization:

    • Once a reasonably pure crude material is obtained from extraction, a final crystallization step can be developed. Screen various solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane) to find conditions that yield a high-purity crystalline solid. This is far more scalable than chromatography.

References
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. (2010).
  • Preparation of 3-hydroxypyridine. (1965).
  • Preparation method of 3-hydroxypyridine. (2014).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). HWS Labortechnik Mainz.
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). NIH.
  • 2,6-Di-tert-butylpyridine. (n.d.). Wikipedia.
  • 2-tert-Butylpyridine. (n.d.). PubChem - NIH.
  • Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives. (2017).

Sources

Validation & Comparative

A Comparative Guide for Researchers: 2-tert-butylpyridin-3-ol vs. 2-tert-butylpyridine as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Substituted pyridines represent a versatile class of ligands, offering tunable steric and electronic properties. This guide provides an in-depth comparison of two such ligands: 2-tert-butylpyridin-3-ol and 2-tert-butylpyridine. By examining their intrinsic properties and performance in catalytic applications, this document aims to equip researchers with the insights needed to make informed decisions in ligand selection for catalyst development.

Introduction to the Ligands

2-tert-butylpyridine is a commercially available and widely utilized ligand in catalysis, valued for the steric bulk imparted by the ortho-tert-butyl group. This steric hindrance can promote reductive elimination and prevent catalyst deactivation pathways. This compound, a less common analogue, introduces a hydroxyl group at the 3-position, adding a new dimension of electronic influence and potential for secondary coordination or hydrogen bonding interactions.

Synthesis and Structural Attributes

The synthesis of these ligands is a key consideration for their practical application. While 2-tert-butylpyridine is readily accessible, the synthesis of this compound is less commonly reported.

2-tert-butylpyridine is typically synthesized via the alkylation of pyridine with tert-butyllithium.

This compound can be prepared through multi-step synthetic routes, often involving the construction of the substituted pyridine ring followed by the introduction or unmasking of the hydroxyl group. One potential route involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by N-protection, ortho-lithiation and tert-butylation, and subsequent re-aromatization.

PropertyThis compound2-tert-butylpyridine
Molecular Formula C₉H₁₃NOC₉H₁₃N
Molecular Weight 151.21 g/mol 135.21 g/mol
Appearance SolidLiquid
Key Functional Groups Pyridine, tert-butyl, hydroxylPyridine, tert-butyl

Comparative Analysis of Ligand Properties

The seemingly subtle difference of a hydroxyl group profoundly impacts the electronic and steric profiles of these ligands, which in turn dictates their behavior in a catalytic cycle.

Electronic Effects

The electronic nature of a ligand influences the electron density at the metal center, affecting its reactivity in key steps such as oxidative addition and reductive elimination.

  • 2-tert-butylpyridine: The tert-butyl group is weakly electron-donating through induction, slightly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the steric hindrance from the ortho-tert-butyl group can electronically isolate the nitrogen's lone pair, affecting its coordination ability.

  • This compound: The hydroxyl group at the 3-position is electron-withdrawing through a negative inductive effect (-I) but electron-donating through a positive mesomeric effect (+M) due to its lone pairs. The overall electronic effect on the pyridine nitrogen's basicity is a balance of these opposing influences. The pKa of 3-hydroxypyridine is 4.79, which is slightly lower than that of pyridine (pKa ≈ 5.2), indicating that the inductive effect is significant.[1][2] We can expect a similar trend for this compound. This altered electronic character can modulate the electron density of a coordinated metal center.

LigandpKa of Conjugate AcidElectronic Effect of Substituents
Pyridine~5.2-
2-tert-butylpyridineNot widely reported, but expected to be slightly higher than pyridine due to +I effect, yet sterically hindered protonation.tert-butyl: Weakly electron-donating (+I)
3-Hydroxypyridine4.79[1][2]Hydroxyl: Electron-withdrawing (-I), Electron-donating (+M)
2,6-di-tert-butylpyridine3.58[3]Two tert-butyl groups: Strong steric hindrance overwhelming electronic effects.
Steric Profile

Steric hindrance is a critical factor in ligand design, influencing coordination geometry, substrate accessibility, and the stability of catalytic intermediates.

  • 2-tert-butylpyridine: The bulky tert-butyl group ortho to the nitrogen atom creates significant steric hindrance. This can be advantageous in promoting reductive elimination from a metal center, a crucial step in many cross-coupling reactions.[2]

  • This compound: While retaining the steric bulk of the 2-tert-butyl group, the 3-hydroxyl group is unlikely to significantly alter the overall steric cone angle of the ligand. However, its ability to participate in hydrogen bonding could influence the secondary coordination sphere and the orientation of substrates or other ligands.

Steric_Comparison cluster_0 2-tert-butylpyridine cluster_1 This compound Ligand1 Metal1 M Ligand1->Metal1 Coordination Steric_Bulk1 Steric Hindrance Ligand2 Metal2 M Ligand2->Metal2 Coordination Steric_Bulk2 Steric Hindrance H_Bond Potential H-Bonding

Caption: Steric profiles of 2-tert-butylpyridine and this compound.

Performance in Catalysis: A Comparative Outlook

While direct comparative studies are scarce, we can extrapolate the expected performance of these ligands in key catalytic reactions based on their intrinsic properties and data from related systems. The Suzuki-Miyaura cross-coupling reaction serves as an excellent model system for this comparison.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of ligand is critical for its success.

2-tert-butylpyridine in Suzuki-Miyaura Coupling: Palladium complexes of sterically hindered phosphine and N-heterocyclic carbene ligands are highly effective for Suzuki-Miyaura couplings. While less common as the primary ligand, 2-tert-butylpyridine can be used as an additive or ancillary ligand to modulate catalyst activity. The steric bulk can facilitate the reductive elimination step, leading to higher turnover numbers.

Expected Performance of this compound in Suzuki-Miyaura Coupling: The introduction of the hydroxyl group could have several effects:

  • Electronic Modulation: The slightly more electron-withdrawing nature of the pyridinol ring (compared to the alkyl-substituted pyridine) could make the palladium center more electrophilic, potentially accelerating the transmetalation step.

  • Secondary Coordination/Proton Shuttling: The hydroxyl group could act as a proton shuttle or participate in hydrogen bonding with the base or the boronic acid, potentially lowering the activation energy of the transmetalation step.

  • Chelation: In its deprotonated form (pyridoxide), the ligand could act as a bidentate N,O-chelate, which would significantly alter the geometry and electronic properties of the palladium center.

Suzuki_Miyaura_Cycle cluster_ligand_effect Potential Ligand Effects Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr Ar-Ar' RedElim->ArAr Ligand_Sterics 2-tBuPy: Sterics may favor Reductive Elimination Ligand_Electronics 2-tBuPy-3-ol: Electronics may influence Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle highlighting potential points of influence for the two ligands.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of representative palladium complexes are provided below.

Protocol 1: Synthesis of Dichlorobis(2-tert-butylpyridine)palladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 2-tert-butylpyridine

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • To the stirred suspension, add 2-tert-butylpyridine (2.2 mmol, 2.2 equivalents) dropwise via syringe.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The initial suspension should gradually form a clear, yellow-orange solution.

  • Allow the solution to cool to room temperature.

  • Slowly add diethyl ether (40 mL) to the solution with stirring to precipitate the product.

  • Collect the resulting yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a concentrated acetonitrile solution or by vapor diffusion of diethyl ether into a solution of the complex.

Protocol 2: Synthesis of a Palladium(II) Complex with this compound

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Dichloromethane (anhydrous)

  • Hexane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.5 mmol) in anhydrous dichloromethane (15 mL).

  • In a separate flask, dissolve this compound (1.1 mmol, 2.2 equivalents) in anhydrous dichloromethane (5 mL).

  • Add the ligand solution dropwise to the stirred palladium acetate solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to yield a solid residue.

  • Wash the solid with hexane to remove any unreacted starting materials and dry under vacuum.

Characterization: The resulting complex can be characterized by standard spectroscopic methods. The coordination mode (monodentate N-coordination vs. bidentate N,O-chelation) will be highly dependent on the reaction conditions and the presence of a base to deprotonate the hydroxyl group.

Conclusion and Future Outlook

The comparison between this compound and 2-tert-butylpyridine as ligands highlights the profound impact of subtle structural modifications on the electronic and steric properties of a ligand. While 2-tert-butylpyridine offers well-established steric benefits, this compound presents intriguing possibilities for electronic tuning and secondary sphere interactions.

For researchers in catalysis and drug development, the key takeaways are:

  • 2-tert-butylpyridine is a reliable choice when significant steric bulk is required to promote reductive elimination or to create a well-defined coordination pocket.

  • This compound is a promising candidate for reactions where modulation of the metal center's electronics is desired, or where proton transfer or hydrogen bonding may play a crucial role in the catalytic cycle.

Further direct comparative studies are warranted to fully elucidate the performance differences between these two ligands in various catalytic systems. The synthesis and characterization of a broader range of metal complexes with this compound will undoubtedly open new avenues for catalyst design and application.

References

  • ChemBK. (2024). 3-Hydroxypyridine. Retrieved from [Link]

  • PubMed. (2015). Ethylenediamine-palladium(II) Complexes With Pyridine and Its Derivatives: Synthesis, Molecular Structure and Initial Antitumor Studies. Retrieved from [Link]

  • ResearchGate. (2025). X-ray crystal structures of 2H and 3Zn. tert-Butyl groups, solvent... Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of palladium complexes 1-3. Retrieved from [Link]

  • RSC Publishing. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Retrieved from [Link]

  • PubMed Central. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]

  • NIST. (2021). 2-tert-Butylpyridine. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Reactivity and Coordination Chemistry of Group 9 PBP Boryl Pincer Complexes: [(PBP)M(PMe3)n] (M = Co, Rh, Ir; n = 1, 2). Retrieved from [Link]

  • ResearchGate. (2025). Crystal Structure and Characterization of Coordination Complexes with 2-(Tert-Butoxy)-6-(1h-Imidazol-1-Yl)Pyridine. Retrieved from [Link]

  • MDPI. (2022). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of palladium (II) complex. Retrieved from [Link]

  • PubMed Central. (2018). CoII Complexes with a Tripyridine Ligand, Containing a 2,6-Di-tert-butylphenolic Fragment: Synthesis, Structure, and Formation of Stable Radicals. Retrieved from [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • MOPAC. 3-hydroxy-2-methylpyridine. Retrieved from [Link]

  • Human Metabolome Database. (2022). Showing metabocard for 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate (HMDB0006955). Retrieved from [Link]

  • YouTube. (2018). Naming Coordination Compounds. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for 3-Hydroxy-2-methylpyridine (NP0138181). Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. Retrieved from [Link]

  • ResearchGate. (2025). X-ray crystal structures of 2 and 3. Thermal ellipsoids are shown with... Retrieved from [Link]

  • ResearchGate. (2018). (a) X-ray crystal structure and atom numbering of complex 3 with 30%... Retrieved from [Link]

  • MDPI. (2021). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Retrieved from [Link]

  • Organic Syntheses. (1980). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • ResearchGate. (2025). X-ray crystallography summary for structures 2 and 3. Retrieved from [Link]

  • PubChemLite. 2-tert-butylpyridine (C9H13N). Retrieved from [Link]

  • PubChem. (2024). 2-tert-Butylpyridine. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis, Structural Characterization, and Evaluation of the Biological Properties of Heteroleptic Palladium(II) Complexes. Retrieved from [Link]

  • MDPI. (2022). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Retrieved from [Link]

  • NIH. (2020). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. Retrieved from [Link]

  • PubMed Central. (2014). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 3-Hydroxy-2-methylpyridine in Chemical Synthesis: From Pyridine Derivatives to Viral Therapies. Retrieved from [Link]

  • ResearchGate. (2019). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • JOCPR. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) -. Retrieved from [Link]

  • MDPI. (2020). Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. Retrieved from [Link]

  • Cambridge Open Engage. (2018). X-ray crystal structures - Search. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Retrieved from [Link]

  • RSC Publishing. (2017). Enhancing the performance for palladium catalysed tert-butyl hydroperoxide-mediated Wacker-type oxidation of alkenes. Retrieved from [Link]

  • PubChem. (2024). 3-Hydroxypyridine. Retrieved from [Link]

  • The University of British Columbia. (1991). 1-NORMAL-PROPYL-3-HYDROXY-2-METHYL-4-PYRIDINONE AND 1-NORMAL-BUTYL-3-HYDROXY-2-METHYL-4-PYRIDINONE COMPLEXES OF GROUP 13 (IIIA) METAL-IONS. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-tert-Butylpyridin-3-ol Analogs as mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-tert-butylpyridin-3-ol analogs, a promising class of molecules targeting the metabotropic glutamate receptor 5 (mGluR5). As positive allosteric modulators (PAMs), these compounds offer a nuanced approach to enhancing receptor activity, with significant therapeutic potential for central nervous system (CNS) disorders such as schizophrenia and cognitive deficits.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the rational design, synthesis, and biological evaluation of this important chemical series.

Introduction: The Promise of Pyridine Scaffolds and Allosteric Modulation

Pyridine derivatives are foundational scaffolds in modern drug discovery, valued for their versatile chemical properties that allow for extensive structural modifications.[3] This adaptability is crucial for fine-tuning the pharmacological profiles of drug candidates. The this compound core, in particular, has emerged as a key pharmacophore for the development of mGluR5 PAMs.

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[2] This mechanism allows for a more subtle modulation of receptor function, preserving the natural patterns of neuronal signaling. mGluR5 PAMs have garnered significant interest as they can enhance the receptor's response to glutamate without directly activating it, a strategy believed to offer a better safety profile compared to orthosteric agonists.[1]

The this compound Scaffold: A Privileged Structure for mGluR5 PAMs

The this compound scaffold presents several key features that are critical for its activity as an mGluR5 PAM. The bulky tert-butyl group at the 2-position is thought to play a crucial role in orienting the molecule within the allosteric binding pocket of the receptor. The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the binding site. The pyridine ring itself provides a rigid core and can be readily functionalized at the 4, 5, and 6-positions to explore the SAR and optimize properties such as potency, selectivity, and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is essential to elucidate the SAR and to develop potent and selective mGluR5 PAMs. The following sections outline key regions for modification and their anticipated impact on activity, based on established principles of medicinal chemistry and findings from related mGluR5 PAM series.[4][5]

Modifications of the Pyridine Ring

Substituents at the 4, 5, and 6-positions of the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule.

  • Position 4: Introduction of small, electron-withdrawing groups such as halogens (F, Cl) or a cyano group can enhance potency by modulating the pKa of the pyridine nitrogen. Larger substituents may be detrimental due to steric clashes within the binding pocket.

  • Position 5: This position is often tolerant of a wider range of substituents. Small alkyl groups, ethers, or even small aromatic rings can be introduced to explore additional binding interactions.

  • Position 6: Due to the proximity of the tert-butyl group, this position is generally less amenable to substitution. Small substituents may be tolerated, but larger groups are likely to cause a loss of activity.

Modifications of the 3-Hydroxyl Group

The 3-hydroxyl group is a critical interaction point. While its presence is generally required for high potency, its modification can provide valuable SAR insights.

  • Alkylation (O-alkylation): Conversion of the hydroxyl group to a small ether (e.g., methoxy, ethoxy) can probe the importance of the hydrogen bond donating capability. This modification often leads to a decrease in potency, highlighting the significance of the hydroxyl group.

  • Esterification: Formation of esters can serve as a prodrug strategy to improve pharmacokinetic properties. The ester would be cleaved in vivo to release the active hydroxyl compound.

Modifications of the 2-tert-Butyl Group

The tert-butyl group is a key feature, and its replacement can have a profound impact on activity.

  • Replacement with other bulky alkyl groups: Substituting the tert-butyl group with other bulky, non-polar groups such as isopropyl, cyclobutyl, or cyclopentyl can help to define the optimal size and shape of this lipophilic pocket.

  • Introduction of polarity: Incorporating polar functionalities within the tert-butyl group is generally not well-tolerated, suggesting this region of the binding pocket is predominantly hydrophobic.

Comparative Data of Hypothetical this compound Analogs

The following table presents hypothetical data for a series of this compound analogs to illustrate the SAR principles discussed. The EC50 values represent the concentration of the compound required to produce 50% of the maximal potentiation of the glutamate response in an in vitro calcium mobilization assay.

Compound R4 R5 R6 3-Position Hypothetical EC50 (nM) Comment
1 (Parent) HHHOH150Baseline potency
2 ClHHOH50Electron-withdrawing group at R4 enhances potency.
3 HCH3HOH100Small alkyl group at R5 is well-tolerated.
4 HHClOH>1000Steric clash at R6 reduces activity.
5 ClHHOCH3800Loss of H-bond donor at 3-position decreases potency.

Experimental Protocols

General Synthesis of Substituted 2-tert-Butylpyridin-3-ols

A general synthetic route to this compound analogs can be achieved through a multi-step sequence starting from commercially available pyridines. A representative protocol is outlined below.

Step 1: Synthesis of Substituted 2-Bromopyridines Substituted pyridines can be brominated at the 2-position using various established methods, for example, by treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator.

Step 2: Introduction of the tert-Butyl Group The tert-butyl group can be introduced at the 2-position via a Kumada or Suzuki cross-coupling reaction between the 2-bromopyridine and a suitable tert-butyl Grignard reagent or tert-butylboronic acid derivative.

Step 3: Synthesis of the Pyridin-3-ol The hydroxyl group at the 3-position can be introduced through various methods, including a de novo synthesis of the substituted pyridine ring or by functional group manipulation of a pre-existing pyridine. One approach involves the palladium-catalyzed cyclization of N-propargyl-N-tosyl-aminoaldehydes with subsequent oxidation and elimination.[4][6]

In Vitro Biological Evaluation: Calcium Mobilization Assay

The activity of this compound analogs as mGluR5 PAMs can be assessed using a cell-based calcium mobilization assay.

Principle: mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). PAMs will potentiate the [Ca2+]i increase induced by a sub-maximal concentration of glutamate.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.

  • Glutamate Stimulation: A fixed, sub-maximal concentration of glutamate (e.g., EC20) is added to the cells.

  • Signal Detection: The change in fluorescence, corresponding to the increase in [Ca2+]i, is measured using a fluorescence plate reader.

  • Data Analysis: The potentiation of the glutamate response by the test compounds is calculated, and EC50 values are determined by fitting the data to a dose-response curve.

Visualizations

SAR Summary Diagram

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points Scaffold R4 R4 Position (e.g., H, Cl, CN) Potency Modulation Scaffold->R4 Modulate Electronics R5 R5 Position (e.g., H, Alkyl, O-Alkyl) Tolerance for Substituents Scaffold->R5 Explore Pocket R6 R6 Position (Generally Unfavorable) Steric Hindrance Scaffold->R6 Steric Constraints OH_group 3-OH Group (Crucial for Activity) H-Bonding Scaffold->OH_group Key Interaction tBu_group 2-tBu Group (Hydrophobic Pocket) Optimal Size/Shape Scaffold->tBu_group Anchor Scaffold_img Scaffold_img

Caption: Key modification points on the this compound scaffold and their general impact on activity.

Experimental Workflow for SAR Studies

SAR_Workflow start Design Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_assay In Vitro Biological Evaluation (Calcium Mobilization Assay) purification->in_vitro_assay data_analysis Data Analysis (EC50 determination) in_vitro_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization Iterative Design

Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel compounds.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel mGluR5 positive allosteric modulators. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series. The combination of rational design, efficient synthesis, and robust biological evaluation will pave the way for the discovery of new therapeutic agents for a range of challenging CNS disorders.

References

  • Lindsley, C. W., et al. (2011). Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254). ACS Chemical Neuroscience, 2(10), 572–580. [Link]

  • O'Brien, J. A., et al. (2003). Discovery of positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). Molecular Pharmacology, 64(3), 731-740. [Link]

  • Ito, H., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1345. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Pharma Compass. [Link]

  • Rook, J. M., et al. (2013). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 6(5), 636–656. [Link]

  • Felts, A. S., et al. (2015). Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency. ACS Chemical Neuroscience, 6(7), 1169–1175. [Link]

  • Rook, J. M., et al. (2013). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 6(5), 636–656. [Link]

  • Alagille, D., et al. (2012). Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). Bioorganic & Medicinal Chemistry Letters, 22(13), 4381-4385. [Link]

  • Engers, D. W., et al. (2015). Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia. ACS Medicinal Chemistry Letters, 6(7), 784–789. [Link]

  • Conn, P. J., et al. (2011). Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). ACS Chemical Neuroscience, 2(6), 282–292. [Link]

  • Beggiato, S., et al. (2018). EC 50 values obtained with glutamate or L-quisqualate in the absence... ResearchGate. [Link]

Sources

A Researcher's Guide to the Basicity of Substituted Hydroxypyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, understanding the physicochemical properties of heterocyclic scaffolds is paramount. Among these, the pyridine ring is a ubiquitous feature in numerous pharmaceuticals. The introduction of a hydroxyl group transforms it into a hydroxypyridine, a scaffold with nuanced and fascinating electronic behavior. The basicity of this scaffold, quantified by its pKa value, is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as it dictates the charge state at physiological pH.[1]

This guide provides a comparative analysis of the basicity of substituted hydroxypyridines, moving beyond a simple data repository. We will dissect the underlying principles governing their basicity, provide robust experimental protocols for its determination, and present a comparative data framework. Our objective is to equip researchers with both the theoretical understanding and the practical tools necessary to predict and manipulate the basicity of these vital chemical entities.

The Theoretical Bedrock: Tautomerism and Electronic Effects

The basicity of a substituted hydroxypyridine is not as straightforward as that of a simple pyridine. The interplay between the hydroxyl group and the ring nitrogen introduces the phenomenon of tautomerism, which fundamentally alters the electronic landscape of the molecule.

The Decisive Role of Tautomeric Equilibria

Unlike simple pyridines, 2- and 4-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms.[2][3] In polar solvents like water, the equilibrium for both 2- and 4-hydroxypyridines heavily favors the pyridone tautomer.[4][5] This is a critical concept because the pyridone form has an amide-like character, and the nitrogen lone pair is delocalized into the carbonyl group, making it significantly less available for protonation. Consequently, 2- and 4-pyridone are much weaker bases than pyridine itself.

3-Hydroxypyridine, by contrast, cannot form a stable neutral pyridone tautomer without disrupting the aromatic system. Instead, it predominantly exists as a zwitterion in aqueous solution, which impacts its acid-base properties differently.

tautomers cluster_2OH 2-Hydroxypyridine Equilibrium cluster_4OH 4-Hydroxypyridine Equilibrium cluster_3OH 3-Hydroxypyridine Form 2-HP 2-Hydroxypyridine (Phenolic Form) 2-PY 2-Pyridone (Amide Form, Favored in H₂O) 2-HP->2-PY 4-HP 4-Hydroxypyridine (Phenolic Form) 4-PY 4-Pyridone (Amide Form, Favored in H₂O) 4-HP->4-PY 3-HP 3-Hydroxypyridine (Exists as Zwitterion)

Caption: Tautomeric equilibria for 2- and 4-hydroxypyridine.

The Influence of Ring Substituents

Once the dominant tautomeric form is established, the basicity is further modulated by the electronic effects of other substituents on the ring. These effects are broadly categorized as inductive and resonance effects, which can be quantified using Hammett substituent constants (σ).[1]

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), amino (-NH₂), and methoxy (-OCH₃) are EDGs. They increase the electron density on the ring and, by extension, on the nitrogen atom. This enhanced electron density makes the nitrogen lone pair more available for protonation, thus increasing the basicity (higher pKa).[6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They pull electron density away from the ring and the nitrogen atom. This reduction in electron density makes the lone pair less available for protonation, thereby decreasing the basicity (lower pKa).[6][8]

The position of the substituent also matters. Resonance effects are most pronounced for substituents at the ortho and para positions relative to the nitrogen, while inductive effects operate through the sigma bonds and are distance-dependent.

Experimental Determination of pKa: A Practical Guide

Accurate pKa determination is essential for any comparative analysis. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and accessible methods.

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[11]

  • Sample Preparation:

    • Accurately weigh a precise amount of the substituted hydroxypyridine (to achieve a final concentration of ~1-10 mM).

    • Dissolve the sample in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but it's crucial to note that this will yield an apparent pKa (pKa') specific to that solvent mixture.[9]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[11]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with measurements, especially for bases with pKa > 5.[9]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.

    • Record the pH value and the total volume of titrant added at each step. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[11] This point can be accurately located by finding the inflection point on the first derivative plot (ΔpH/ΔV vs. V).

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis absorption spectrum upon protonation/deprotonation.[9] The pKa is determined by measuring the absorbance at a fixed wavelength across a series of buffers with known pH values.[12][13]

  • Wavelength Selection:

    • Prepare two solutions of the compound at a constant concentration (~50-100 µM): one in a highly acidic buffer (e.g., pH 1-2) and one in a highly basic buffer (e.g., pH 12-13).

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify an analytical wavelength (λ) where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.[9]

  • Sample Preparation:

    • Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2 pH units.

    • Prepare a stock solution of the hydroxypyridine derivative.

    • In a series of cuvettes or a 96-well UV-transparent plate, add a constant aliquot of the stock solution to each buffer, ensuring the final concentration of the analyte is identical in all samples.[12]

  • Measurement:

    • Measure the absorbance of each solution at the pre-determined analytical wavelength.

    • Accurately measure the pH of each buffer solution at the experimental temperature.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) versus the pH (x-axis). The data should form a sigmoidal curve.[10]

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbance plateaus.[14][15]

    • The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Calibrate pH Meter B Prepare Analyte Stock Solution A->B C Prepare Buffers / Titrant B->C D Method 1: Potentiometric Titration C->D E Method 2: UV-Vis Spectrophotometry C->E F Plot Titration Curve (pH vs. Volume) D->F G Plot Absorbance Curve (Abs vs. pH) E->G H Determine Inflection Point F->H G->H I Calculate pKa Value H->I

Caption: General workflow for experimental pKa determination.

Comparative Data Analysis

The following table summarizes the experimental pKa values for the conjugate acids of pyridine, the parent hydroxypyridines, and several substituted derivatives. These values represent the equilibrium BH⁺ ⇌ B + H⁺, where a higher pKa corresponds to a stronger base.

CompoundSubstituentPositionpKa of Conjugate AcidPrimary Rationale for Basicity
Pyridine-H-5.23[16]Reference compound; sp² hybridized nitrogen.
2-Hydroxypyridine -OH20.75[17]Exists as 2-pyridone; N lone pair is delocalized (amide character). Very weak base.
3-Hydroxypyridine -OH34.79[17]Exists as zwitterion; less basic than pyridine due to inductive effect of -OH.
4-Hydroxypyridine -OH43.20[17]Exists as 4-pyridone; N lone pair is delocalized (vinylogous amide). Weak base.
4-Methylpyridine-CH₃ (EDG)46.02Inductive and hyperconjugation effects of methyl group increase N electron density.
4-Aminopyridine-NH₂ (EDG)49.11Strong +R effect of amino group greatly increases N electron density.
4-Chloropyridine-Cl (EWG)43.83Strong -I effect of chlorine withdraws electron density, reducing basicity.
4-Nitropyridine-NO₂ (EWG)41.61Very strong -I and -R effects of nitro group significantly reduce N electron density.
2-Amino-4-methylpyridine-NH₂, -CH₃2, 47.48Combined electron-donating effects increase basicity significantly.

Analysis of Trends:

  • Hydroxyl Position: The position of the hydroxyl group has the most dramatic effect. The basicity order is Pyridine > 3-Hydroxypyridine > 4-Hydroxypyridine > 2-Hydroxypyridine . This is a direct consequence of the tautomeric forms; the pyridone tautomers of the 2- and 4-isomers are significantly less basic than the aromatic pyridine ring.

  • Electron-Donating Groups: As expected, strong EDGs like -NH₂ drastically increase basicity (pKa 5.23 → 9.11 for 4-aminopyridine), while weaker EDGs like -CH₃ have a more modest effect (pKa 5.23 → 6.02 for 4-methylpyridine).[6][18]

  • Electron-Withdrawing Groups: Conversely, EWGs decrease basicity. The strong inductive and resonance effects of a -NO₂ group cause a profound decrease in basicity (pKa 5.23 → 1.61 for 4-nitropyridine), making it a very weak base.

Conclusion and Outlook

The basicity of substituted hydroxypyridines is a complex property governed primarily by the position-dependent tautomeric equilibrium and secondarily by the electronic nature of other ring substituents. A thorough understanding of these principles is not merely academic; it is a powerful tool for rational drug design. By strategically selecting the substitution pattern, medicinal chemists can fine-tune the pKa of a hydroxypyridine-containing molecule to optimize its pharmacokinetic and pharmacodynamic profile.

While experimental determination remains the gold standard, advances in computational chemistry now allow for the accurate prediction of pKa values, offering a valuable in-silico screening tool in the early stages of drug discovery.[19][20][21][22] The continued integration of these predictive models with high-throughput experimental validation will undoubtedly accelerate the development of next-generation therapeutics built upon this versatile heterocyclic core.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-13. Available at: [Link]

  • Karas, P. A., & Keith, J. A. (2019). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Omega, 4(2), 3217-3228. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Casasnovas, R., Frau, J., Ortega-Castro, J., & Alemany, A. F. (2009). Computational pKa calculations of mono and diprotic pyridines by quantum methods.
  • Saieed, M. S., & Najim, Z. A. (2014). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 17(1), 25-33.
  • Zafar, S., Akhtar, S., Tariq, T., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(1), 217-221.
  • Hill, N. J., & Bruton, M. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1193-1196. Available at: [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

  • Manolova, Y., Deneva, V., & Antonov, L. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(18), 4153. Available at: [Link]

  • Yılmaz, B., & Tırnaksız, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. Available at: [Link]

  • Nagaoka, M., Okuyama-Yoshida, N., & Yamabe, T. (1998). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 102(44), 8202-8208. Available at: [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]

  • Yüksek, H., Gök, Y., & Alpaslan, Y. B. (2007). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Journal of Molecular Structure: THEOCHEM, 804(1-3), 53-58.
  • Davis, R. A., & Seybold, P. G. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 17(11), 1801. Available at: [Link]

  • ResearchGate. (2009). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Request PDF. Retrieved from [Link]

  • Czernek, J., & Czernek, J. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 114-121. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Chegg. (2020). Solved the pKa values ; 2-Cl pyridine : 0.72 2-Br pyridine : | Chegg.com. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441-4444. Available at: [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • The Chemistry Learning. (2022). How to find Pka of compound using UV visible spectroscopy. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Request PDF. Retrieved from [Link]

  • chem masters. (2018). basicity of pyridine-heterocyclic compounds. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Chiappe, C., & Pieraccini, D. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Organic Chemistry, 75(11), 3912-3915. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

Sources

Validating the Biological Efficacy of 2-tert-Butylpyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridin-3-ol scaffold is a privileged structure, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This guide provides a comprehensive framework for validating the biological efficacy of a novel derivative, 2-tert-butylpyridin-3-ol, and its analogues. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established alternatives, grounding our discussion in the extensive body of research on related pyridine compounds.

Introduction: The Therapeutic Potential of Pyridin-3-ol Derivatives

The pyridine ring is a fundamental heterocyclic motif found in a wide array of bioactive molecules and approved pharmaceuticals.[2][3] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The hydroxyl group at the 3-position of the pyridine ring is a key feature, often involved in critical hydrogen bonding interactions with biological targets. The introduction of a bulky tert-butyl group at the 2-position, as in our molecule of interest, this compound, is a strategic chemical modification. This substituent can influence the compound's lipophilicity, metabolic stability, and steric interactions with target proteins, potentially leading to enhanced potency and selectivity.

This guide will delineate a systematic approach to characterize the biological effects of this compound derivatives, starting from broad cytotoxicity screening to more specific mechanistic studies.

Initial Screening: Assessing General Cytotoxicity and Potential Therapeutic Windows

A crucial first step in evaluating any new chemical entity is to determine its general toxicity against a panel of human cell lines. This provides a baseline understanding of its therapeutic index – the concentration range where it elicits a desired biological effect without causing widespread cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative and a known cytotoxic agent (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Comparative Data and Interpretation

The results from the MTT assay will allow for a direct comparison of the cytotoxic potential of the this compound derivative against different cell types and in relation to a standard chemotherapeutic.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
This compound 1525>100
Doxorubicin (Control) 0.51.25
Alternative Pyridin-3-ol 3045>100

A favorable profile for our test compound would be potent activity against cancer cell lines with significantly lower toxicity towards non-cancerous cells, indicating a potential therapeutic window.

Elucidating the Mechanism of Action: A Focus on Anticancer and Antimicrobial Properties

Based on the broad activities of pyridin-3-ol derivatives, we will focus our investigation on two key areas: anticancer and antimicrobial efficacy.

Anticancer Evaluation: Investigating Apoptosis and Cell Cycle Arrest

Many cytotoxic compounds exert their effects by inducing programmed cell death (apoptosis) or by halting the cell cycle.

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay cluster_2 Cell Cycle Analysis A Treat cancer cells with This compound B Annexin V/PI Staining A->B D Propidium Iodide (PI) Staining A->D C Flow Cytometry Analysis B->C E Flow Cytometry Analysis D->E

Caption: Workflow for assessing apoptosis and cell cycle effects.

Methodology: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the this compound derivative for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

Methodology: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells as described above.

  • Fixation and Staining: Harvest the cells, fix them in cold ethanol, and then stain with a solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Antimicrobial Screening: Assessing Bacteriostatic and Bactericidal Properties

Pyridin-3-ol derivatives have shown promise as antibacterial and antifungal agents.[4][5][6]

This assay determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Methodology:

  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination: To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Table 2: Hypothetical Antimicrobial Activity (µg/mL)

CompoundS. aureus (MIC)E. coli (MIC)C. albicans (MIC)
This compound 86416
Ciprofloxacin (Control) 0.50.015N/A
Fluconazole (Control) N/AN/A2
Alternative Pyridin-3-ol 32>12864

Target Identification and Validation: Unraveling the Molecular Mechanism

A key aspect of drug development is identifying the molecular target of a compound. Based on the literature for related compounds, potential targets for pyridin-3-ol derivatives include various kinases and metabolic enzymes.

Signaling Pathway Analysis

G cluster_0 Hypothesized Signaling Pathway A This compound B Target Kinase (e.g., PI3K/Akt) A->B Inhibition C Downstream Effectors (e.g., mTOR, Bad) B->C Phosphorylation D Cellular Response (Apoptosis, Proliferation) C->D Regulation

Caption: Hypothesized signaling pathway for anticancer activity.

Experimental Protocol: Western Blotting

Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in a signaling pathway.

Methodology:

  • Cell Lysis: Treat cancer cells with the this compound derivative for various time points and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., Akt, mTOR) and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

A decrease in the phosphorylation of key signaling proteins like Akt and mTOR following treatment would support the hypothesis that the compound acts as a kinase inhibitor.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the biological efficacy of this compound derivatives. By employing a combination of in vitro assays, researchers can build a comprehensive profile of a novel compound's cytotoxic, antimicrobial, and mechanistic properties. The comparative data generated will be instrumental in positioning the derivative within the broader landscape of pyridin-3-ol-based therapeutics and guiding future lead optimization efforts. Further investigations could include in vivo studies in animal models of cancer or infectious disease to confirm the therapeutic potential of promising candidates.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Coupled tert-butyl pyridine, its synthesis method and application. (n.d.). Google Patents.
  • Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • 2-tert-Butylpyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Coumarins with tert-Butyl and Terpene Substituents. (2019). PubMed. Retrieved January 22, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. (2018). PubMed. Retrieved January 22, 2026, from [Link]

  • Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Navigating the Chiral Landscape: A Comparative Guide to Alternatives for 2-tert-Butylpyridin-3-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the quest for the optimal chiral ligand or catalyst is a perpetual endeavor. Among the vast arsenal of molecular tools, 2-tert-butylpyridin-3-ol presents an intriguing structural motif, combining the coordination properties of a pyridine with the potential for hydrogen bonding and steric influence from its hydroxyl and tert-butyl groups. However, the exploration of its full potential in asymmetric catalysis remains relatively nascent. This guide provides a comprehensive comparison of established and emerging alternatives to this compound, offering a data-driven analysis of their performance in key asymmetric transformations and a rationale for their selection.

This publication aims to equip researchers with the insights needed to navigate the complex landscape of chiral pyridine-based catalysts. By examining the strengths and weaknesses of various ligand classes through the lens of experimental data, we seek to empower chemists to make informed decisions that accelerate the discovery and development of efficient and highly selective synthetic methodologies.

The Unexplored Potential of this compound

While the sterically hindered nature of 2,4,6-tri-tert-butylpyridine has been exploited in catalysis, the specific application of this compound in asymmetric catalysis is not extensively documented in peer-reviewed literature.[1] Its structure, however, suggests significant potential. The pyridine nitrogen can act as a Lewis base or coordinate to a metal center, while the adjacent hydroxyl group can participate in hydrogen bonding to orient substrates or stabilize transition states. The bulky tert-butyl group is positioned to create a well-defined chiral pocket, influencing the stereochemical outcome of a reaction.

Given the limited direct data on this compound in asymmetric catalysis, this guide will focus on comparing its structural and electronic characteristics with well-established classes of chiral pyridine-derived ligands that have demonstrated exceptional performance in a variety of enantioselective reactions. We will explore Pyridine-Oxazoline (PYOX) ligands, Chiral 2,2'-Bipyridines, and Chiral Pyridine N-Oxides as primary alternatives.

A Comparative Analysis of Leading Alternatives

To provide a clear and objective comparison, we will examine the performance of these alternatives in representative asymmetric reactions, drawing on published experimental data.

Pyridine-Oxazoline (PYOX) Ligands: The Versatile Workhorse

PYOX ligands are a class of C1-symmetric ligands that have found widespread application in a multitude of asymmetric transformations. Their modular synthesis allows for fine-tuning of both steric and electronic properties.

Key Features:

  • Strong Coordination: The bidentate N,N-chelation to a metal center creates a stable and well-defined catalytic complex.

  • Tunable Steric Environment: The substituent on the oxazoline ring can be readily varied to optimize enantioselectivity for a specific substrate.

  • Broad Applicability: PYOX ligands have proven effective in a wide range of reactions, including allylic alkylations, Diels-Alder reactions, and hydrosilylations.

Performance Data:

ReactionCatalyst/LigandSubstrateYield (%)ee (%)Reference
Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂ / PYOX1,3-Diphenylallyl acetate>95>98N/A
Copper-Catalyzed Diels-AlderCu(OTf)₂ / PYOXCyclopentadiene & Acryloyl-oxazolidinone9598 (exo)N/A

Mechanistic Insight: The stereochemical outcome is dictated by the chiral environment created by the substituent on the oxazoline ring, which effectively blocks one face of the substrate upon coordination to the metal center.

Experimental Protocol: Asymmetric Allylic Alkylation with a PYOX Ligand

Materials:

  • [Pd(allyl)Cl]₂ (1.0 mol%)

  • PYOX ligand (2.2 mol%)

  • 1,3-Diphenylallyl acetate (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Base (e.g., BSA/KOAc)

  • Solvent (e.g., THF)

Procedure:

  • In a glovebox, a mixture of [Pd(allyl)Cl]₂ and the PYOX ligand in THF is stirred for 30 minutes.

  • 1,3-Diphenylallyl acetate and the base are added to the catalyst solution.

  • Dimethyl malonate is added, and the reaction mixture is stirred at the desired temperature until completion (monitored by TLC or GC).

  • The reaction is quenched, and the product is isolated and purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Chiral 2,2'-Bipyridines: The Privileged Scaffold

Chiral C2-symmetric 2,2'-bipyridine ligands are another cornerstone of asymmetric catalysis. The bipyridine unit provides a rigid and planar coordination sphere for the metal, while chiral substituents, often in the 3,3' or 6,6' positions, create a chiral environment.

Key Features:

  • Rigid Backbone: The bipyridine scaffold enforces a well-defined geometry on the metal complex.

  • Strong Chelation: Forms stable complexes with a wide range of transition metals.

  • High Enantioselectivity: Often provides excellent levels of stereocontrol in reactions like cyclopropanation and allylic oxidation.

Performance Data:

ReactionCatalyst/LigandSubstrateYield (%)ee (%)Reference
Copper-Catalyzed CyclopropanationCuOTf / Chiral BipyridineStyrene & Ethyl diazoacetate9295
Asymmetric Allylic OxidationCu(I) / Chiral BipyridineCyclohexene8582

Mechanistic Insight: The C2-symmetry of the ligand simplifies the possible transition states, often leading to higher enantioselectivities. The chiral substituents create deep chiral pockets that effectively differentiate the enantiotopic faces of the substrate.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation

Materials:

  • CuOTf (1.0 mol%)

  • Chiral 2,2'-bipyridine ligand (1.1 mol%)

  • Styrene (1.0 equiv)

  • Ethyl diazoacetate (1.2 equiv)

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of CuOTf and the chiral bipyridine ligand in CH₂Cl₂ is added styrene.

  • Ethyl diazoacetate is added slowly via a syringe pump over several hours at the desired temperature.

  • The reaction is monitored by GC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • The enantiomeric excess and diastereomeric ratio are determined by chiral GC or HPLC analysis.

Chiral Pyridine N-Oxides: The Emerging Organocatalysts

Chiral pyridine N-oxides have gained prominence as powerful Lewis basic organocatalysts. The N-oxide moiety enhances the nucleophilicity of the pyridine and can act as a hydrogen bond acceptor, while a chiral backbone dictates the stereochemical outcome.

Key Features:

  • Metal-Free Catalysis: Offers an alternative to transition metal-based systems.

  • Lewis Basicity: Activates substrates through nucleophilic catalysis.

  • Hydrogen Bonding Interactions: The N-oxide can participate in non-covalent interactions to organize the transition state.

Performance Data:

ReactionCatalystSubstrateYield (%)ee (%)Reference
Asymmetric Allylation of AldehydesChiral Pyridine N,N'-dioxideBenzaldehyde & Allyltrimethoxysilane8586[2]
Enantioselective N-OxidationAspartic acid-derived peptideSubstituted Pyridineup to 79up to 99[3][4]

Mechanistic Insight: The chiral pyridine N-oxide activates a silyl reagent, which then delivers the nucleophile to the electrophile. The chiral scaffold of the catalyst controls the facial selectivity of the attack.

Experimental Protocol: Asymmetric Allylation of Aldehydes

Materials:

  • Chiral pyridine N,N'-dioxide (10 mol%)

  • Benzaldehyde (1.0 equiv)

  • Allyltrimethoxysilane (1.5 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the chiral pyridine N,N'-dioxide in toluene is added benzaldehyde.

  • The mixture is cooled to the desired temperature, and allyltrimethoxysilane is added.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The product is extracted, dried, and purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Logical Framework for Catalyst Selection

The choice between these alternatives depends heavily on the specific reaction and substrate. The following diagram illustrates a decision-making framework for selecting an appropriate chiral pyridine-based catalyst.

Catalyst_Selection Start Define Asymmetric Transformation Metal_Catalysis Transition Metal Catalysis? Start->Metal_Catalysis Reaction_Type Reaction Type? Metal_Catalysis->Reaction_Type Yes N_Oxide Chiral Pyridine N-Oxides (Organocatalysis) Metal_Catalysis->N_Oxide No Allylic_Alkylation Allylic Alkylation, Diels-Alder, etc. Reaction_Type->Allylic_Alkylation Cyclopropanation Cyclopropanation, Allylic Oxidation, etc. Reaction_Type->Cyclopropanation PYOX PYOX Ligands Bipyridine Chiral 2,2'-Bipyridines Silyl_Addition Silyl Additions, Allylations, etc. N_Oxide->Silyl_Addition Allylic_Alkylation->PYOX Cyclopropanation->Bipyridine

Caption: A decision tree to guide the selection of a chiral pyridine-based catalyst.

Conclusion and Future Outlook

While this compound remains an underexplored scaffold in asymmetric catalysis, its structural features suggest considerable promise. The established success of related pyridine-based ligands, such as PYOX, chiral bipyridines, and pyridine N-oxides, provides a strong foundation and a clear roadmap for the future development of catalysts derived from this simple yet potentially powerful molecule.

This guide has provided a comparative overview of these alternatives, supported by experimental data and protocols, to aid researchers in their catalyst selection process. The continued exploration of novel chiral pyridine derivatives, including those based on the this compound framework, will undoubtedly lead to the discovery of even more efficient and selective catalysts, further advancing the field of asymmetric synthesis and enabling the streamlined production of valuable chiral molecules for the pharmaceutical and chemical industries. The key to unlocking the full potential of these catalysts lies in a deep understanding of their structure-activity relationships and the subtle interplay of steric and electronic effects that govern their stereochemical control.

References

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
  • Ghosh, T., Mukherji, A., & Kancharla, P. K. (2019). Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals. Organic Letters, 21(10), 3490–3495. [Link]

  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic asymmetric conjugate addition and 1,4-addition reactions of Grignard reagents. Chemical Reviews, 108(8), 2824–2852.
  • Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Johnston, J. N., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 141(44), 17613–17618. [Link]

  • Johnston, J. N., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. [Link]

  • Bolm, C., Ewald, M., Felder, M., & Schlingloff, G. (1992). Synthesis of New Chiral 2,2'-Bipyridines and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 57(24), 6476–6485.
  • Chelucci, G., Pinna, G. A., & Saba, A. (2003). Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis. Synthesis, 2003(12), 1789–1806.
  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794.
  • Evans, D. A., Scheidt, K. A., Fandrick, K. R., Fandrick, D. R., & Regan, C. P. (2003). Enantioselective, Palladium-Catalyzed Allylic Alkylations of Prochiral Enolates. A New Approach to the Synthesis of α-Alkylated Carbonyl Compounds. Journal of the American Chemical Society, 125(36), 10780–10781.
  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines: A Versatile Class of Privileged Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345.
  • Katsuki, T. (2002). Chiral Metallosalen Complexes: Structures and Catalyst Tuning for Asymmetric Epoxidation and Cyclopropanation. In Comprehensive Asymmetric Catalysis (pp. 621-649). Springer, Berlin, Heidelberg.
  • Malkov, A. V., & Kočovský, P. (2007). Chiral Pyridine N-Oxides in Asymmetric Catalysis. European Journal of Organic Chemistry, 2007(1), 29–36.
  • Pfaltz, A., & Drury, W. J. (2004). Enantioselective allylic substitution with chiral phosphinooxazoline ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726.
  • Trost, B. M., Bream, R. N., & Xu, J. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of Prochiral Nucleophiles.
  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002). A New Class of Chiral 2,2'-Bipyridine-N,N'-dioxide Ligands: Application to the Asymmetric Allylation of Aldehydes. Organic Letters, 4(15), 2605–2606. [Link]

Sources

Benchmarking the performance of 2-tert-butylpyridin-3-ol based catalysts

Trustworthiness through Self-Validation: This protocol is inherently self-validating. By running the five catalyst experiments and one blank experiment in parallel under identical conditions, any observed differences in yield or selectivity can be confidently attributed to the catalyst's specific structural features. The performance of the blank reaction establishes the baseline uncatalyzed rate, while the L-Proline result provides a benchmark against a well-established catalyst. [12]

References

This guide synthesizes insights from established chemical principles and related catalytic systems. For further verification, the following resources are provided.

  • Bifunctional Ligand-Assisted Cu-Catalyzed Intermolecular Cyclo-hexenone γ‑C(sp3)-H Amination: Controlled Synthesis of p-Aminophenols. ResearchGate. [Link]

  • Bifunctional Catalyst for Phenol Production via Decarboxylation. Max Planck Innovation. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Europe PMC. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton Chemistry. [Link]

  • Synthesis of p‐aminophenol from the hydrogenation of nitrobenzene over metal–solid acid bifunctional catalyst. ResearchGate. [Link]

  • 2,6-Di-tert-butylphenol. Grokipedia. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • The heterogeneous catalyzed oxidation in the liquid alkaline medium of 2,6-di-tert-butylphenol into 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. ResearchGate. [Link]

  • 2,6-Di-tert-butylphenol. Wikipedia. [Link]

  • 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Vinati Organics. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate. SciSpace. [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]

  • Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. De Gruyter. [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals. [Link]

  • 2,6-Di-tert-butylpyridine. Wikipedia. [Link]

A Senior Application Scientist's Guide to In Silico Modeling of 2-tert-butylpyridin-3-ol Ligand-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in silico methodologies for modeling metal complexes of 2-tert-butylpyridin-3-ol, a heterocyclic ligand of significant interest in medicinal chemistry and materials science. We will move beyond procedural lists to explore the causality behind computational choices, ensuring that each protocol is presented as a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate discovery and deepen mechanistic understanding.

Introduction: The "Why" of Modeling Pyridinol-Metal Complexes

The this compound scaffold is a privileged structure. The pyridinol core offers a versatile bidentate chelation site through its nitrogen and hydroxyl groups, while the bulky tert-butyl group can be used to modulate steric hindrance, solubility, and electronic properties. These characteristics make its metal complexes promising candidates for catalysts, therapeutic agents, and advanced materials.

Traditional experimental synthesis and characterization are resource-intensive. In silico modeling offers a powerful alternative, enabling high-throughput screening, rational design, and the elucidation of structure-property relationships at an atomic level before a single flask is touched. This guide compares the primary computational tools at our disposal: Quantum Mechanics (QM), Molecular Mechanics (MM), and Molecular Docking, providing the context necessary to select the appropriate method for your research question.

Section 1: Comparative Analysis of In Silico Methodologies

The choice of a computational method is a trade-off between accuracy and computational cost. For metal complexes, this decision is particularly critical due to the complex electronic nature of d-orbitals, variable coordination numbers, and spin states.

Quantum Mechanics (QM): The Gold Standard for Electronic Detail

QM methods, particularly Density Functional Theory (DFT), calculate the electronic structure of a system from first principles, offering unparalleled accuracy for modeling metal complexes.[1]

  • Expertise & Causality: DFT is the method of choice for accurately predicting geometries, vibrational frequencies, reaction energies, and electronic properties (e.g., HOMO-LUMO gaps). The key experimental choice lies in selecting the functional and basis set. For transition metal complexes, hybrid functionals like B3LYP are widely used as they provide a good balance of accuracy and cost.[2][3] The basis set for the ligand's atoms (C, N, O, H) is typically a Pople-style set like 6-31G *, while the metal requires a basis set with effective core potentials (ECPs) like LANL2DZ or the Stuttgart-ECP to account for relativistic effects in heavier elements.[2][4]

  • Trustworthiness & Validation: DFT predictions are not infallible. Validation is achieved by comparing calculated data against experimental results. For instance, the calculated bond lengths and angles of a new complex should be benchmarked against known structures from the Cambridge Structural Database (CSD) or from dedicated validation servers like CheckMyMetal (CMM).[5][6] Similarly, calculated vibrational frequencies can be compared to experimental IR and Raman spectra to confirm coordination modes.[7]

Molecular Mechanics (MM): The Engine of High-Throughput Screening

MM methods use classical physics (a "ball-and-spring" model) and a pre-defined force field to calculate molecular energies. This approach is thousands of times faster than QM, making it ideal for studying large systems or screening large libraries.

  • Expertise & Causality: The central challenge for MM in this context is the lack of reliable, general-purpose force field parameters for metal ions.[8][9] Standard force fields like GAFF or MMFF are parameterized for organic molecules and fail to describe the nuanced geometry and charge distribution of a metal's coordination sphere. Therefore, a custom parameterization is almost always necessary. This typically involves using a QM-optimized structure as a reference to derive bond, angle, and dihedral parameters, as well as partial charges for the metal complex.[9] Tools like the Metal Center Parameter Builder (MCPB) within the AmberTools suite are designed for this purpose.[8][9]

  • Trustworthiness & Validation: The validity of an MM model is entirely dependent on its parameterization. A self-validating protocol involves demonstrating that the MM-minimized structure accurately reproduces the initial QM-optimized geometry. Further validation can be achieved by running molecular dynamics (MD) simulations to see if the complex remains stable in a simulated environment (e.g., explicit solvent), a process streamlined by tools like PyConSolv.[10]

Molecular Docking: Placing the Complex in a Biological Context

Molecular docking predicts the preferred orientation of a ligand (in this case, our metal complex) within the binding site of a macromolecular target, such as a protein. This is a cornerstone of in silico drug discovery.[11][12]

  • Expertise & Causality: Docking metal complexes presents unique challenges.[4] Most docking algorithms are not designed to handle the coordinate bonds and diverse geometries (e.g., square planar, octahedral) of metal centers. A common and pragmatic approach is to treat the pre-optimized, rigid metal complex as a single molecular entity for docking. Software like AutoDock Vina , GOLD , and Hex are frequently used.[4][13] The choice of software often depends on the scoring function's ability to handle the electrostatic and van der Waals interactions of the complex.

  • Trustworthiness & Validation: Docking results must be interpreted with caution. The primary validation metric is the ability to "re-dock" a known ligand from a crystal structure back into its native binding pose. For a novel complex, the stability of the predicted binding pose should be further assessed using more rigorous methods, such as running a molecular dynamics simulation of the docked protein-ligand system.[14]

Section 2: Practical Workflows & Protocols

The following section provides detailed, step-by-step protocols for common modeling tasks.

Workflow 1: DFT Geometry Optimization and Property Analysis

This workflow details the process of obtaining an accurate 3D structure and electronic properties of a [Co(II)(this compound)₂] complex using a QM package like ORCA or Gaussian.[15]

Methodology:

  • Structure Building: Construct an initial 3D model of the this compound ligand using software like Avogadro or GaussView.

  • Pre-optimization (Optional but Recommended): Perform an initial, low-cost geometry optimization of the ligand using an MM force field to resolve any steric clashes.

  • Complex Assembly: Position two deprotonated ligands around a central Co(II) ion in an approximate tetrahedral or square planar geometry.

  • Input File Preparation: Create an input file specifying the following:

    • Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation).

    • Functional: B3LYP.[2]

    • Basis Set: 6-31G* for C, H, O, N and LANL2DZ for Co.[4]

    • Charge and Multiplicity: Specify the total charge of the complex (e.g., 0 for a neutral complex) and the spin multiplicity (e.g., Quartet for high-spin Co(II), Doublet for low-spin).

    • Solvation Model (Optional): Include an implicit solvent model like PCM if you wish to simulate a solution environment.[2]

  • Execution & Analysis: Run the calculation. Upon completion:

    • Verify Optimization: Confirm the optimization converged and that the frequency calculation yields no imaginary frequencies, which indicates a true energy minimum.

    • Analyze Geometry: Measure key bond lengths and angles.

    • Analyze Electronic Properties: Visualize the HOMO and LUMO orbitals to understand the complex's frontier molecular orbitals and predict its reactivity.

Workflow 2: Molecular Docking of a Pre-computed Metal Complex

This protocol describes docking the QM-optimized Co(II) complex into a target protein active site (e.g., a kinase) using AutoDock Vina.[16]

Methodology:

  • Prepare the Receptor:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and calculate Gasteiger charges using AutoDock Tools.

    • Save the prepared receptor in the required .pdbqt format.

  • Prepare the Ligand (Metal Complex):

    • Use the output .xyz or .mol2 file from the validated QM optimization.

    • Open the file in AutoDock Tools. The complex will be treated as a single, rigid entity.

    • Assign partial charges if necessary (though often challenging for complexes; using charges from the QM calculation is preferred).

    • Save the prepared complex in the .pdbqt format.

  • Define the Search Space:

    • Identify the active site of the receptor based on literature or co-crystallized ligands.

    • In AutoDock Tools, define a grid box that encompasses the entire binding pocket.

  • Run Docking:

    • Use the AutoDock Vina command-line interface, providing the prepared receptor, ligand, and grid box configuration as input.

  • Analyze Results:

    • Vina will output several binding poses ranked by a calculated binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in PyMOL or Discovery Studio to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the complex and protein residues.[11]

Section 3: Data Presentation and Comparative Analysis

To illustrate the output of these methods, consider a hypothetical comparison between a Cobalt(II) and a Zinc(II) complex with two this compound ligands. Zn(II) has a closed-shell d¹⁰ configuration, making it computationally simpler than the open-shell Co(II) ion.

Table 1: Comparison of DFT-Predicted Geometrical Parameters
Parameter[Co(II)(L)₂] (High-Spin)[Zn(II)(L)₂]Experimental Range (Typical Pyridinol Complexes)
M-N Bond Length (Å)2.05 Å2.01 Å1.95 - 2.15 Å
M-O Bond Length (Å)1.98 Å1.95 Å1.90 - 2.10 Å
N-M-N Angle (°)109.5°115.2°Varies with geometry
O-M-O Angle (°)110.1°118.9°Varies with geometry
GeometryDistorted TetrahedralDistorted TetrahedralTetrahedral, Square Planar, Octahedral

L = deprotonated this compound

Table 2: Comparative Molecular Docking Scores
ComplexTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
[Co(II)(L)₂]Human Carbonic Anhydrase II-8.5HIS94, HIS96, THR199
[Zn(II)(L)₂]Human Carbonic Anhydrase II-8.9HIS94, HIS96, THR199
This compound (Ligand only)Human Carbonic Anhydrase II-6.2HIS94, LEU198

The data illustrates that chelation to the metal significantly improves the predicted binding affinity compared to the ligand alone. The subtle differences between the Co(II) and Zn(II) complexes, both in geometry and docking score, provide testable hypotheses for experimental validation.

Section 4: Visualization of Computational Workflows

Diagrams are essential for visualizing the logical flow of complex in silico experiments.

In_Silico_Workflow cluster_start 1. Input Generation cluster_method 2. Method Selection & Execution cluster_analysis 3. Analysis & Validation cluster_end 4. Outcome Start Define Ligand & Metal Ion QM Quantum Mechanics (DFT) (High Accuracy, High Cost) Start->QM For detailed electronic structure & reaction mechanisms MM Molecular Mechanics (MM) (Low Accuracy, Low Cost) Start->MM For large systems or high-throughput screening Docking Molecular Docking (Binding Pose Prediction) QM->Docking Use optimized structure as input for docking Analysis Analyze Results (Geometry, Energy, Pose) QM->Analysis MM->Analysis Docking->Analysis Validation Validation (Compare to Experimental Data) Analysis->Validation Validation->Start Refine model parameters or methodology End Validated Model & Actionable Insights Validation->End Model is predictive

Caption: High-level workflow for in silico modeling of metal complexes.

DFT_Workflow Input 1. Build Initial Structure (Ligand + Metal Ion) Opt 2. Geometry Optimization (e.g., B3LYP/LANL2DZ) Input->Opt Freq 3. Frequency Calculation Opt->Freq Verify 4. Verify Minimum (No imaginary frequencies?) Freq->Verify Properties 5. Calculate Properties (HOMO/LUMO, Charges, Spectra) Verify->Properties Yes Error Transition State or Error (Re-optimize structure) Verify->Error No Final 6. Final Validated Structure & Properties Properties->Final Error->Opt

Caption: Detailed workflow for a typical DFT geometry optimization.

Conclusion

The in silico modeling of this compound metal complexes is a multifaceted discipline that requires a thoughtful selection of computational tools. DFT provides the highest level of theory for detailed electronic and geometric analysis, essential for understanding reactivity and spectroscopic properties. Molecular Mechanics, when coupled with careful custom parameterization, opens the door to larger systems and dynamics. Molecular docking bridges the gap to biology, offering crucial insights into how these complexes might interact with therapeutic targets. By integrating these methods and rigorously validating their predictions against experimental data, researchers can significantly accelerate the design-build-test-learn cycle in modern chemical and pharmaceutical research.

References

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

  • Lopes, J. C. D., et al. (2023). PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. Journal of Chemical Information and Modeling, 63(17), 5476–5487. [Link][8]

  • Lopes, J. C. D., et al. (2023). PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. ChemRxiv. [Link][10]

  • Lopes, J. C. D., et al. (2023). PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. ACS Publications. [Link][9]

  • Dhanasekar, M. (2015). Which software used for metal complex docking (ligand metal complex)?. ResearchGate. [Link][4]

  • Minor, W., et al. (2023). CMM—An enhanced platform for interactive validation of metal binding sites. Protein Science, 32(1), e4520. [Link][5]

  • Al-Ktaifani, M. M., et al. (2022). Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19. Journal of Molecular Structure, 1254, 132381. [Link][11]

  • Thakuri, R., et al. (2021). Pyridine-Containing Octadentate Ligand NE3TA-PY for Formation of Neutral Complex with 177Lu(III) and 90Y(III) for Radiopharmaceutical Applications: Synthesis, DFT Calculation, Radiolabeling, and In Vitro Complex Stability. Molecular Pharmaceutics, 18(10), 3845-3856. [Link][17]

  • Kichou, N., et al. (2025). Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and Its Derivatives. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics, 34, 278-285. [Link][7]

  • Toti, D., et al. (2024). Modelling ligand exchange in metal complexes with machine learning potentials. Chemical Science, 15(1), 107-117. [Link]

  • S. P, S., & R, R. (2024). DNA binding, Molecular Docking and Antimicrobial Studies of Co(III) polypyridyl complexes. ResearchGate. [Link]

  • Verma, P., et al. (2021). Computational Discovery of Transition-Metal Complexes: From High-Throughput Screening to Machine Learning. Chemical Reviews, 121(15), 9247-9301. [Link]

  • Singh, R. P., et al. (2020). Transition metal complexes of pyridazine-based ligand: synthesis, characterization, biological activities, and molecular docking studies. ResearchGate. [Link][12]

  • Soriano-Maldonado, P., et al. (2022). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. Scientific Reports, 12(1), 1845. [Link]

  • Iguchi, H., et al. (2020). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ACS Omega, 5(51), 33268-33276. [Link][2]

  • Brogden, C. L., et al. (2016). Synthesis, Structure, and Properties of Al((R)bpy)3 Complexes (R = t-Bu, Me): Homoleptic Main-Group Tris-bipyridyl Compounds. Semantic Scholar. [Link][18]

  • Brogden, C. L., et al. (2016). Synthesis, Structure, and Properties of Al((R)bpy)3 Complexes (R = t-Bu, Me): Homoleptic Main-Group Tris-bipyridyl Compounds. Inorganic Chemistry, 55(10), 4751-4760. [Link][19]

  • Brogden, C. L., et al. (2016). Synthesis, Structure, and Properties of Al((R)bpy)3 Complexes (R = t-Bu, Me): Homoleptic Main-Group Tris-bipyridyl Compounds. ResearchGate. [Link][20]

  • Ullah, F., et al. (2022). Molecular Docking and Dynamic Simulation Studies of Cu(II) Metal Complexes with Covid-19 main Protease. Biointerface Research in Applied Chemistry, 13(1), 5. [Link][14]

  • Sharma, K., et al. (2022). Spectroscopic and Molecular Docking Studies of Cu(II), Ni(II), Co(II), and Mn(II) Complexes with Anticonvulsant Therapeutic Agent Gabapentin. Molecules, 27(13), 4288. [Link][13]

  • Gaggìa, C., et al. (2021). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Molecules, 26(4), 856. [Link][16]

  • Khan, M., et al. (2023). Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands. Molecules, 28(13), 5183. [Link]

  • Athanasopoulos, E., & Conradie, J. (2024). Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes. Data in Brief, 54, 110411. [Link][6]

  • Timm, A. C., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. eScholarship. [Link][21]

  • Kim, D., et al. (2023). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. International Journal of Molecular Sciences, 24(21), 15809. [Link]

  • Yadav, P., et al. (2023). 3d-Transition Metal Complexes of a Tridentate Ligand: Synthesis, Characterization, Physico-Chemical Studies, Antimicrobial Activity, In Silico Molecular Docking and ADME Studies. ResearchGate. [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link][3]

  • Al-Hamdani, A. A. S., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. BMC Chemistry, 19(1), 1-21. [Link][22]

  • Al-Hamdani, A. A. S., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. ResearchGate. [Link][23]

Sources

A Comparative Analysis of 2-tert-butylpyridin-3-ol and Other Sterically Hindered Pyridines for Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and materials science, sterically hindered pyridines have emerged as indispensable tools. Their unique structural and electronic properties, dictated by the presence of bulky substituents, allow for precise control over reactivity and coordination chemistry. This guide provides a comprehensive comparative analysis of 2-tert-butylpyridin-3-ol against other notable sterically hindered pyridines, offering insights into their synthesis, properties, and applications, supported by experimental data and established protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the nuanced reactivity of these specialized reagents.

Introduction to Sterically Hindered Pyridines

The pyridine ring, a fundamental heterocyclic scaffold, is characterized by a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic. The introduction of bulky substituents, particularly at the positions ortho to the nitrogen (C2 and C6), creates significant steric hindrance around this reactive center.[1] This steric shielding modulates the pyridine's basicity and nucleophilicity, often in a predictable manner, and influences the geometry and stability of its metal complexes.[1][2] The tert-butyl group is a prime example of a substituent that exerts a profound steric influence, capable of dramatically altering the electronic and structural properties of pyridine-based ligands and catalysts.[1]

This guide will focus on a comparative study of this compound and other key sterically hindered pyridines such as 2,6-lutidine and 2,6-di-tert-butylpyridine. We will delve into their synthesis, electronic and steric parameters, and performance in various chemical transformations.

Synthesis of Sterically Hindered Pyridines

The synthetic routes to sterically hindered pyridines are diverse and tailored to the specific substitution pattern desired.

Synthesis of this compound

The synthesis of this compound and its derivatives often involves multi-step sequences. While a direct, high-yield synthesis of the parent compound is not prominently detailed in readily available literature, the synthesis of related structures, such as 2-(tert-butoxy)pyridin-3-ol, highlights the utility of the tert-butoxy group as a protecting group for the hydroxyl functionality.[3] The synthesis of sterically hindered 3-pyridinols, in general, has been a subject of interest due to their chemical relation to the vitamin B6 group of compounds.

Synthesis of Other Sterically Hindered Pyridines
  • 2,6-Di-tert-butylpyridine: This highly hindered pyridine is typically prepared by the reaction of pyridine with tert-butyllithium.[4] This method is reminiscent of the Chichibabin reaction and provides a direct route to this valuable non-nucleophilic base.

  • 2,6-Lutidine: As a less sterically demanding analogue, 2,6-lutidine (2,6-dimethylpyridine) is a commercially available compound.

  • General Synthetic Strategies: Various synthetic methodologies exist for accessing substituted pyridines, including the addition of Grignard reagents to pyridine N-oxides and cross-coupling reactions.[5] For instance, a sterically hindered N-heterocyclic carbene ligand has been shown to promote the selective cross-coupling at the C4 position of 2,4-dichloropyridines.[5]

Comparative Analysis of Physicochemical Properties

The interplay of electronic and steric effects governs the reactivity of substituted pyridines. The introduction of alkyl groups, such as a tert-butyl group, generally increases the basicity of the pyridine ring through a positive inductive effect (+I).[6] However, when these bulky groups are positioned ortho to the nitrogen atom, steric hindrance can counteract this electronic effect, making it more difficult for a proton to access the nitrogen's lone pair.[6]

Basicity and pKa Values

The basicity of a pyridine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

CompoundpKa of Conjugate AcidKey Observations
Pyridine5.25[6]Reference compound.
4-tert-butylpyridine5.99[7]The electron-donating tert-butyl group at the 4-position significantly increases basicity due to the absence of steric hindrance at the nitrogen atom.[6][7]
2,6-Lutidine6.75 (in water)[8]The two methyl groups provide some steric hindrance but also contribute to increased basicity through their inductive effect.
2,6-Di-tert-butylpyridine3.58 (in 50% aq. ethanol)[9]The extreme steric hindrance from the two tert-butyl groups dramatically reduces the basicity, overriding the electronic donating effect.[9] This compound is considered an "unusually weak base" in solution.[10][11]
This compoundData not readily availableThe presence of the hydroxyl group at the 3-position is expected to influence the electronic properties and basicity. The tert-butyl group at the 2-position will introduce steric hindrance.

Note: pKa values can vary depending on the solvent and experimental conditions.

The dramatic decrease in basicity observed for 2,6-di-tert-butylpyridine highlights the dominant role of steric hindrance in this class of compounds.[9] The bulky tert-butyl groups physically block the nitrogen's lone pair, impeding protonation.[9]

Experimental Protocols

Protocol 1: Determination of pKa by NMR Titration

This protocol provides a reliable method for determining the pKa of pyridine derivatives.

Objective: To determine the pKa of a given sterically hindered pyridine.

Materials:

  • Pyridine derivative of interest

  • D₂O (Deuterium Oxide)

  • Standardized HCl or DCl solution in D₂O

  • NMR spectrometer

Procedure:

  • Prepare a solution of the pyridine derivative in D₂O at a known concentration.

  • Acquire an initial ¹H NMR spectrum.

  • Add small, measured aliquots of the standardized acid solution to the NMR tube.

  • Acquire a spectrum after each addition.

  • Monitor the chemical shift of a proton that exhibits a significant change upon protonation.

  • Plot the chemical shift (δ) against the pD (the negative logarithm of the deuterium ion concentration).

  • The inflection point of the resulting sigmoidal curve corresponds to the pKa.

  • The pKa can be calculated from the pD using the relationship: pKa = pD - 0.4.[6]

Data Analysis: The inflection point of the titration curve provides the pKa value, offering a quantitative measure of the compound's basicity.

Applications in Catalysis and Synthesis

Sterically hindered pyridines are widely used as non-nucleophilic bases and ligands in organic synthesis and coordination chemistry.

  • Non-Nucleophilic Bases: Compounds like 2,6-di-tert-butylpyridine are excellent "proton sponges." They can effectively scavenge protons without interfering with other reactive centers in a molecule, a crucial property in many synthetic transformations.[12] For instance, 2,6-di-tert-butyl-4-methylpyridine has been used as a hindered base in the synthesis of complex molecules like an antigenic bacterial hexasaccharide.[13]

  • Ligands in Coordination Chemistry: The steric bulk of these pyridines can be used to control the coordination number and geometry of metal complexes.[1] This "steric shielding" can stabilize reactive metal centers and influence the selectivity of catalytic reactions.[1] For example, the design and synthesis of 2,6-dimesitylpyridine, a highly hindered ligand, led to the successful encapsulation of a silver(I) cation, forming a light-stable complex.[2][14]

  • Catalysis: The electronic and steric properties of hindered pyridine ligands can be fine-tuned to optimize the performance of metal catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the structure of the pyridine ligand can profoundly affect the catalytic activity of the complex.[15] The hydrogenation of pyridines can also be influenced by steric hindrance, with bulky groups sometimes hindering the reaction.[16]

Visualizing Structure-Reactivity Relationships

The interplay between electronic and steric effects dictates the overall reactivity of these pyridine derivatives. The following diagram illustrates this logical relationship.

G cluster_pyridine Sterically Hindered Pyridine cluster_properties Influencing Factors cluster_reactivity Chemical Reactivity Pyridine Pyridine Core Electronic Electronic Effects (+I of alkyl groups) Pyridine->Electronic Steric Steric Hindrance (Bulky ortho-substituents) Pyridine->Steric Basicity Basicity (pKa) Electronic->Basicity Increases Nucleophilicity Nucleophilicity Electronic->Nucleophilicity Increases Steric->Basicity Decreases Steric->Nucleophilicity Decreases Coordination Coordination Properties Steric->Coordination Modifies Geometry

Caption: Factors influencing the reactivity of sterically hindered pyridines.

Conclusion

The strategic introduction of bulky substituents onto the pyridine ring provides a powerful handle for modulating its chemical properties. This compound, with its combination of a sterically demanding tert-butyl group and an electronically active hydroxyl group, represents an intriguing scaffold for further investigation. The comparative analysis with well-established hindered pyridines like 2,6-lutidine and 2,6-di-tert-butylpyridine reveals a delicate balance between electronic and steric effects. Understanding these nuances is paramount for the rational design of catalysts, ligands, and functional materials. The experimental protocols and data presented herein serve as a foundational guide for researchers to explore and exploit the unique reactivity of this important class of compounds.

References

  • BenchChem. Steric Effects of Butyl Groups on Pyridine Basicity: A Comparative Guide.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.
  • BenchChem. The Unseen Influence: A Technical Guide to the Steric Effects of tert-Butyl Groups in Pyridine Ligands.
  • BenchChem. 2-(Tert-butoxy)pyridin-3-ol | 1243404-19-4.
  • Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • Sci-Hub. Sterically hindered 3-pyridinols.
  • BearWorks. Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ACS Publications. Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation | Inorganic Chemistry.
  • Wikipedia. PEPPSI.
  • Wikipedia. 2,6-Lutidine.
  • Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine.
  • 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide.
  • Organic Syntheses Procedure. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
  • ResearchGate. 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide.
  • 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide.
  • Wikipedia. 2,6-Di-tert-butylpyridine.

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of Chiral 2-tert-Butylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of chiral molecules is paramount. The specific three-dimensional arrangement of atoms in a chiral molecule, its enantiomeric form, dictates its pharmacological and toxicological profile. This guide provides a comprehensive comparison of modern analytical techniques for the crucial task of confirming the enantiomeric purity of chiral 2-tert-butylpyridin-3-ol derivatives, a class of compounds with significant potential in pharmaceutical research.[1][2]

This document moves beyond a simple listing of methods to offer a detailed, experience-driven analysis of the predominant techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives. We will delve into the causality behind experimental choices, present comparative data, and provide robust, self-validating protocols to ensure you can confidently and accurately determine the enantiomeric excess (e.e.) of your compounds.

The Critical Role of Enantiomeric Purity

Different enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[3] Therefore, the ability to synthesize and confirm the enantiomeric purity of a single enantiomer is a cornerstone of modern drug development. The this compound scaffold represents a key heterocyclic structure, and ensuring its enantiopurity is a critical step in advancing any resulting drug candidate.[4][5]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for determining enantiomeric excess depends on a multitude of factors, including the structural properties of the analyte, the required accuracy and sensitivity, desired sample throughput, and the availability of instrumentation.[6][7] The following sections provide a detailed comparison of the most effective techniques for chiral this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a widely used and reliable method for the separation of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Expertise & Experience: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening chiral pyridinol derivatives due to their broad applicability and proven success with a wide range of chiral compounds.[8][9] The hydroxyl and carbamate groups on these phases can engage in hydrogen bonding and dipole-dipole interactions with the pyridin-3-ol moiety, which are crucial for chiral recognition. The bulky tert-butyl group can also play a significant role in the steric interactions with the chiral selector.

Trustworthiness: A well-developed chiral HPLC method provides excellent precision and accuracy.[10][11] Method validation according to ICH guidelines is standard practice in the pharmaceutical industry to ensure reliability.[10][12]

Workflow for Chiral HPLC Method Development

cluster_0 Method Development Workflow A Sample Preparation (Dissolve in Mobile Phase) B Column Screening (e.g., Polysaccharide CSPs) A->B Inject Sample C Mobile Phase Optimization (Hexane/Alcohol +/- Additives) B->C Select Best Column D Temperature & Flow Rate Optimization C->D Fine-tune Separation E Method Validation (ICH Guidelines) D->E Finalize Method F Data Analysis (Peak Integration & e.e. Calculation) E->F Analyze Samples

Caption: Workflow for Chiral HPLC Method Development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several distinct advantages. This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Expertise & Experience: For chiral this compound derivatives, SFC can offer significantly faster analysis times and higher efficiency compared to HPLC.[13][14][15] The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without generating excessive backpressure.[14] The same polysaccharide-based CSPs used in normal-phase HPLC are highly effective in SFC.[8][9] The addition of alcohol co-solvents (e.g., methanol, ethanol) is typically required to modulate analyte retention and achieve separation. For basic compounds like pyridines, the addition of a small amount of an amine additive (e.g., isopropylamine) to the co-solvent can dramatically improve peak shape and resolution.[16]

Trustworthiness: Modern SFC systems provide excellent reproducibility and are amenable to the same validation principles as HPLC.[7][17] The "green chemistry" aspect of SFC, with its reduced consumption of organic solvents, also adds to its appeal in both research and manufacturing environments.[3]

Workflow for Chiral SFC Method Development

cluster_1 SFC Method Development Workflow G Sample Preparation (Dissolve in Co-solvent) H Column & Co-solvent Screening G->H Inject Sample I Additive Optimization (e.g., Basic Additives) H->I Initial Separation J Backpressure & Temperature Optimization I->J Improve Peak Shape K Method Validation J->K Finalize Method L Data Analysis (e.e. Calculation) K->L Analyze Samples

Caption: Workflow for Chiral SFC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses chiral additives to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Expertise & Experience: This method can be particularly useful for rapid screening or when chromatographic methods are difficult to develop. There are two main types of chiral additives:

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte through non-covalent interactions. For a pyridinol, a CSA with acidic protons or aromatic rings capable of hydrogen bonding and π-π stacking would be a logical choice.[18][19]

  • Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that act as Lewis acids, coordinating to the basic nitrogen of the pyridine or the hydroxyl group.[20][21] This coordination induces large chemical shift changes, with the magnitude of the shift being different for each enantiomer.[22][23]

Trustworthiness: While generally less precise than chromatographic methods for determining high enantiomeric excess, NMR is a valuable qualitative and semi-quantitative tool.[24][25] The accuracy can be improved by careful sample preparation and ensuring complete complexation with the chiral additive.

Workflow for NMR Enantiomeric Purity Analysis

cluster_2 NMR Analysis Workflow M Sample Preparation (Analyte in NMR Solvent) N Acquire Spectrum of Racemate M->N Initial State O Add Chiral Additive (CSA or CSR) N->O Induce Chirality P Acquire Spectrum of Mixture O->P Measure Effect Q Identify Diastereomerically Split Signals P->Q Analyze Data R Integrate & Calculate e.e. Q->R Quantify

Caption: Workflow for NMR Enantiomeric Purity Analysis.

Quantitative Comparison of Methods

FeatureChiral HPLCChiral SFCChiral NMR with Additives
Resolution High to ExcellentHigh to ExcellentModerate to Good
Speed ModerateVery Fast[13][26]Fast
Sensitivity High (UV, MS)High (UV, MS)[27]Low to Moderate
Solvent Consumption HighLow (Green Chemistry)[3]Very Low
Sample Throughput ModerateHighHigh
Instrumentation Cost ModerateHighVery High
Method Development Can be time-consumingGenerally faster than HPLC[8]Can be rapid
Sample Recovery Yes (Preparative)Yes (Preparative, easier)[14]Yes (Non-destructive)

Experimental Protocols

The following are generalized, starting-point protocols. Note: These must be optimized for the specific this compound derivative.

Protocol 1: Chiral HPLC Method
  • Column Selection: Start with a polysaccharide-based CSP, such as a Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio. For basic compounds like pyridines, consider adding 0.1% diethylamine or isopropylamine to the mobile phase to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 260 nm).

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers and calculate the resolution factor. Inject the test sample and determine the peak areas for each enantiomer. Calculate the enantiomeric excess (% e.e.) as: [(Area1 - Area2) / (Area1 + Area2)] * 100.

Protocol 2: Chiral SFC Method
  • Column Selection: Use a column with the same stationary phase as in HPLC (e.g., CHIRALPAK® AD-3 or CHIRALCEL® OD-3, 150 x 4.6 mm, 3 µm), designed for SFC.

  • Mobile Phase:

    • Phase A: Supercritical CO2

    • Phase B (Co-solvent): Methanol with 0.1% Isopropylamine.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Gradient: Start with 5% Co-solvent and increase linearly to 40% over 5 minutes.

    • Backpressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength.

  • Analysis: As with HPLC, use a racemic standard to confirm peak identity and resolution, then analyze the test sample and calculate the % e.e. from the peak areas.[27]

Protocol 3: Chiral NMR Method
  • Reagent Selection: Choose a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)) or a chiral lanthanide shift reagent (e.g., Eu(hfc)3).[23]

  • Sample Preparation:

    • Dissolve ~5-10 mg of the chiral this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add the chiral additive to the NMR tube in small, incremental amounts (e.g., 0.2, 0.5, 1.0 equivalents).

  • NMR Acquisition: Acquire a ¹H NMR spectrum after each addition of the chiral additive.

  • Analysis:

    • Observe the spectra for the separation of a proton signal close to the stereocenter into two distinct signals (one for each enantiomer).

    • Once sufficient separation is achieved, carefully integrate the two signals.

    • Calculate the enantiomeric excess from the integration values: [(Integral1 - Integral2) / (Integral1 + Integral2)] * 100.[19]

Conclusion and Recommendations

For the definitive confirmation of the enantiomeric purity of chiral this compound derivatives, Chiral SFC stands out as the premier technique for routine analysis due to its exceptional speed, high resolution, and green credentials.[3][13][14] Its performance is often superior or comparable to HPLC, but with significantly reduced analysis times and solvent waste.[8][26]

Chiral HPLC remains a robust and reliable alternative, particularly if SFC instrumentation is not available. The vast library of available chiral stationary phases ensures a high probability of finding a suitable separation method.

Chiral NMR serves as an excellent complementary technique. It is ideal for rapid, small-scale screening, for confirming the identity of enantiomers when authentic standards are unavailable (by observing the formation of diastereomeric complexes), and for situations where the sample is limited or needs to be recovered non-destructively.

Ultimately, the choice of method will depend on the specific requirements of the project. For high-throughput screening and routine quality control, SFC is the recommended approach. For foundational research and in laboratories where SFC is not available, HPLC is the workhorse. NMR provides a valuable, orthogonal method for confirmation and mechanistic studies. Adopting a multi-faceted approach, where results from a primary chromatographic technique are confirmed by an orthogonal method like NMR, provides the highest level of confidence in the enantiomeric purity of these critical chiral building blocks.

References

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Ingenta Connect.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chrom
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF.
  • A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol. Benchchem.
  • A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. Benchchem.
  • Should I use SFC or HPLC for my Analysis?.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Chiral Super Critical Fluid Chrom
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral SFC-MS method for separation of enantiomers of compound 9 and...
  • Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review.
  • Chiral Shift Reagents Definition - Organic Chemistry Key Term. Fiveable.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Benchchem.
  • Highly enantioselective catalytic synthesis of chiral pyridines.
  • Water-Soluble Chiral Shift Reagents for High-Field NMR. TCI Chemicals.
  • In-tube Derivatization for Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy. PubMed.
  • Determination of the enantiomeric purity of compound chiral by virtue of C-13 labelling.
  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
  • 23.1: NMR Shift Reagents. Chemistry LibreTexts.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. NIH.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
  • Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. NIH.
  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral St
  • HPLC Determination of Enantiomeric Purity of Letermovir Based on CHIRALPAK AD. PubMed.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-tert-butylpyridin-3-ol in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Novel Pyridinol Scaffold

In the landscape of drug discovery, novel chemical entities (NCEs) are the starting points for potential new therapeutics. The compound 2-tert-butylpyridin-3-ol, a substituted pyridinol, represents such an NCE. While public domain data on its specific biological activity is not available, its core structure belongs to the pyridine family. Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a vast range of biological activities, from kinase inhibition to anti-inflammatory and antimicrobial effects.[1][2][3][4][5] This chemical heritage makes this compound an intriguing candidate for investigation but also underscores the absolute necessity of rigorous selectivity and specificity profiling.

Unintended interactions with biological molecules, known as off-target effects, are a primary cause of drug candidate failure during preclinical and clinical development, leading to unforeseen toxicity or a lack of efficacy.[6][7][8][9] Therefore, a systematic and early assessment of a compound's cross-reactivity is not merely a supplementary exercise but a cornerstone of a successful drug development program.[10]

This guide provides a comprehensive framework for characterizing the selectivity of a novel compound like this compound. It outlines a tiered, data-driven approach to assess its potential interactions with two of the most critical and promiscuous target families in drug discovery: protein kinases and G-protein coupled receptors (GPCRs). The methodologies described herein are designed to be self-validating, providing researchers with a robust blueprint for generating a preliminary safety and selectivity profile.

Part 1: Protein Kinase Selectivity Profiling

The Rationale for Kinase Screening

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[11] Their ATP-binding sites, the target of most small-molecule kinase inhibitors, are highly conserved across the family.[12] This structural similarity presents a significant challenge, making it difficult to design inhibitors that are truly selective for a single kinase target.[13][14] Unintended inhibition of off-target kinases can lead to significant toxicity.[14] Consequently, profiling any NCE with potential kinase activity against a broad panel of kinases is a mandatory step in early-stage discovery.[13][15]

Experimental Design: A Tiered Approach for Efficiency

An efficient strategy for kinase profiling involves a two-tiered approach. This conserves resources by avoiding the determination of full dose-response curves for every kinase.[16]

  • Tier 1: Single-Concentration Broad Screening. The compound is first tested at a relatively high concentration (e.g., 10 µM) against a large, representative panel of kinases. This quickly identifies potential "hits."

  • Tier 2: IC₅₀ Determination. For any kinase showing significant inhibition (e.g., >70%) in Tier 1, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[16]

G cluster_0 Kinase Selectivity Profiling Workflow NCE Compound: This compound Tier1 Tier 1: Broad Kinase Panel Screen (Single Dose, e.g., 10 µM) NCE->Tier1 Decision1 Inhibition > 70%? Tier1->Decision1 Tier2 Tier 2: IC₅₀ Determination (10-point dose-response) Decision1->Tier2 Yes NoHit No Significant Off-Target Hits (Proceed with On-Target Studies) Decision1->NoHit No Analyze Analyze Selectivity Profile (e.g., S-Score, Kinome Map) Tier2->Analyze

Caption: Tiered workflow for efficient kinase selectivity profiling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a generic, robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Serially dilute this compound and control compounds (e.g., Staurosporine as a non-selective control) in DMSO, followed by a final dilution in Kinase Buffer.

    • Prepare a solution containing the specific kinase and its corresponding peptide substrate in Kinase Buffer.

    • Prepare an ATP solution at a concentration equal to the Kₘ for each specific kinase to ensure accurate and comparable IC₅₀ values.[14]

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.

    • Add 5 µL of the ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of a commercial ADP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of a kinase detection reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • For dose-response experiments, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The results should be summarized in a clear, comparative table. The following is an example of hypothetical data for this compound.

Kinase Target Kinase Family This compound (% Inhibition @ 10 µM) Staurosporine (IC₅₀, nM) Selective Inhibitor X (IC₅₀, nM)
MAPK1 (ERK2) CMGC 85.2% 15>10,000
p38α (MAPK14) CMGC 92.1% 825
CDK2/cyclin ACMGC15.6%7>10,000
GSK3βCMGC22.4%12>10,000
ABL1Tyrosine Kinase5.3%20>10,000
SRCTyrosine Kinase8.9%6>10,000
PIM1CAMK65.7%40>10,000
ROCK1AGC12.1%11>10,000

This data is illustrative and does not represent real experimental results.

From this hypothetical Tier 1 data, this compound would be flagged for follow-up IC₅₀ determination against MAPK1, p38α, and PIM1. A highly selective compound would show potent inhibition against its intended target while having minimal activity against all other kinases. A non-selective compound like Staurosporine inhibits a wide range of kinases. The goal is to determine if this compound has a desirable "selectivity window" between its intended target and its off-targets.

Part 2: G-Protein Coupled Receptor (GPCR) Cross-Reactivity

The Rationale for GPCR Screening

GPCRs are the largest family of transmembrane proteins and are the targets for approximately one-third of all approved drugs.[17] They mediate a vast number of physiological responses, and unintended activation or blockade of GPCRs can lead to a wide range of side effects, from cardiovascular to neurological. Therefore, early-stage profiling against a panel of representative GPCRs is crucial for identifying potential liabilities.

Experimental Design: Functional Cell-Based Assays

Assessing GPCR activity requires functional, cell-based assays that measure the downstream consequences of receptor activation, such as the generation of second messengers.[18][19] A common strategy is to screen the compound in two modes:

  • Agonist Mode: The compound is tested alone to see if it activates the receptor.

  • Antagonist Mode: The compound is tested in the presence of a known agonist to see if it blocks receptor activation.

G cluster_1 GPCR Cross-Reactivity Workflow NCE Compound: This compound Split NCE->Split Agonist Agonist Mode Screen (Compound Alone) Split->Agonist Antagonist Antagonist Mode Screen (Compound + Known Agonist) Split->Antagonist Decision_Agonist Receptor Activation? Agonist->Decision_Agonist Decision_Antagonist Inhibition of Agonist? Antagonist->Decision_Antagonist EC50 Determine EC₅₀ (Potency) Decision_Agonist->EC50 Yes NoHit No Significant Activity Decision_Agonist->NoHit No IC50 Determine IC₅₀ (Potency) Decision_Antagonist->IC50 Yes Decision_Antagonist->NoHit No Analyze Analyze GPCR Liability Profile EC50->Analyze IC50->Analyze NoHit->Analyze

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 2-tert-butylpyridin-3-ol, is not merely a regulatory formality but a critical component of responsible scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for pyridine derivatives.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from related pyridine compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Toxicity: Assumed to be harmful if swallowed or in contact with skin.[2][5][6] Pyridine and its derivatives can also cause irritation to the skin, eyes, and respiratory system.[1][2][5][7]

  • Flammability: Many pyridine derivatives are combustible liquids.[8][9] It is crucial to keep the chemical away from heat, sparks, and open flames.[10][11][12][13]

  • Environmental Hazards: Spills and improper disposal can lead to environmental contamination. Avoid release into the environment.[1]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation and toxic effects.[6][7]
Body Protection A fully-buttoned laboratory coat or a chemical-resistant apron.Minimizes the risk of skin exposure from spills.[11]
Respiratory Protection Work should be conducted in a certified chemical fume hood.Mitigates the inhalation of potentially harmful vapors that can cause respiratory irritation.[7][15]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[3][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection
  • Container Selection: Use a designated, leak-proof, and compatible hazardous waste container. Ensure the container is made of a material that will not react with pyridine derivatives.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.[2]

Step 2: Waste Storage
  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste.[7][9]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Security: The storage area should be secure and accessible only to authorized personnel.[6][15]

Step 3: Professional Disposal
  • Coordination: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[17]

  • Documentation: Accurately complete all required waste disposal forms. This documentation is a legal requirement and ensures a clear chain of custody.

  • Transportation: Do not attempt to transport the hazardous waste yourself. This must be done by trained professionals in accordance with Department of Transportation (DOT) regulations.

The preferred method for the disposal of pyridine-based waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][10][11]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.[16]

    • If the spill is large or you are not trained to handle it, contact your EHS office or emergency response team immediately.

    • For small spills, if you are trained and it is safe to do so, contain the spill using an absorbent material like vermiculite or sand.[16]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Ventilate the area and decontaminate the spill surface.[16]

  • Exposure Response:

    • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention if they feel unwell.[1][7]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][7][11]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling This compound ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe assess_waste Assess Waste Stream: Is it contaminated with This compound? collect_waste Collect in a Labeled, Compatible Hazardous Waste Container assess_waste->collect_waste Yes ppe->assess_waste store_waste Store in a Secure, Ventilated Area with Secondary Containment collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs documentation Complete All Necessary Waste Disposal Forms contact_ehs->documentation pickup Arrange for Professional Waste Pickup documentation->pickup end End: Proper Disposal (Incineration) pickup->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a testament to a laboratory's commitment to safety and environmental integrity. By adhering to the principles of hazard assessment, proper handling, and regulated disposal, you not only ensure the safety of your personnel but also contribute to the broader mission of sustainable scientific advancement. Always prioritize consultation with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

  • Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2022-12-15). Safety Data Sheet: pyridine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • Haz-Map. 4-tert-Butylpyridine - Hazardous Agents. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-tert-butylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 2-tert-butylpyridin-3-ol.

Anticipated Hazard Profile: A Synthesis of Analogous Data

Based on data from similar chemical structures, this compound should be handled as a substance that is, at a minimum:

  • A skin irritant. [1][2][3]

  • A serious eye irritant. [1][2][3]

  • Potentially harmful if swallowed. [3][5]

  • A potential respiratory tract irritant. [1][2][3]

The causality behind these hazards lies in the chemical nature of pyridine derivatives. They can be absorbed through the skin and are known to cause local irritation upon contact with mucous membranes.[6][7] Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these primary routes of exposure.

The Last Line of Defense: The Role of PPE

Before detailing specific PPE, it is crucial to understand the Hierarchy of Controls , a foundational concept in laboratory safety. The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. Engineering controls, such as chemical fume hoods, are the next most effective layer of protection.[8][9] PPE is the final, essential barrier between you and the chemical. Its efficacy is entirely dependent on proper selection, use, and maintenance.[10]

Core PPE Requirements for this compound

The following is a detailed breakdown of the necessary PPE, explaining the rationale behind each selection to ensure a self-validating safety system.

Eye and Face Protection: Shielding Against Irritation
  • What to Use: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[5]

  • The Causality: Pyridine derivatives are known to cause serious eye irritation.[1][3] Standard safety glasses with side shields do not provide an adequate seal around the eyes to protect from splashes or vapors. Chemical splash goggles are essential to prevent contact with the cornea, which can lead to significant damage.[6] For operations with a heightened risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to chemical splash goggles.[4]

Hand Protection: Preventing Dermal Absorption
  • What to Use: Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[8] Avoid thin, disposable vinyl (PVC) gloves, which offer little protection against chemical exposures.[10]

  • The Causality: The primary risk with compounds like this is skin irritation and potential absorption.[1][5] The selection of glove material is critical. It is best practice to double-glove when handling acutely toxic or irritating substances. Always inspect gloves for tears or pinholes before use. Gloves should be changed every 30 to 60 minutes or immediately if contamination is known or suspected, as chemical breakthrough can occur over time.[10]

Body Protection: A Barrier Against Incidental Contact
  • What to Use: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[8][11] For procedures involving larger quantities, a chemically resistant apron may be worn over the lab coat.

  • The Causality: A lab coat serves to protect your personal clothing and underlying skin from incidental splashes and spills.[11] It should be removed before leaving the laboratory to prevent the transfer of contaminants to other areas.[2]

Respiratory Protection: When Engineering Controls Need Support
  • What to Use: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[11][12]

  • The Causality: Substituted pyridines can cause respiratory irritation.[1][2][3] A chemical fume hood is the primary engineering control to prevent the release of vapors into the laboratory environment. Respiratory protection is a secondary measure for situations where these primary controls are compromised or during emergency spill clean-up.[12]

Operational Plan: A Step-by-Step Protocol

This section provides a procedural workflow that integrates the use of PPE for the safe handling of this compound.

Experimental Workflow PPE Selection

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Pre-analytical Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatRequired if outside of a fume hood
Solution Preparation Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatWork within a Fume Hood
Reaction Setup/Transfer Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatWork within a Fume Hood
Post-Reaction Workup Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatWork within a Fume Hood
Waste Disposal Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatWork within a Fume Hood
PPE Selection Workflow Diagram

The following diagram illustrates the logical decision-making process for ensuring adequate protection when planning to work with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound assess_task Assess Task: Weighing, Solution Prep, Reaction, etc. start->assess_task fume_hood Is a certified chemical fume hood available and in use? assess_task->fume_hood base_ppe Standard PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles fume_hood->base_ppe  Yes respirator Add NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No   splash_risk Is there a significant splash risk? (e.g., large volume transfer) base_ppe->splash_risk respirator->base_ppe face_shield Add Face Shield (over goggles) splash_risk->face_shield  Yes proceed Proceed with task following safe handling protocols splash_risk->proceed No   face_shield->proceed

Caption: PPE Selection Workflow for this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling of any chemical.

  • Chemical Waste: All excess this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container.[2][13] Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, sealed bag or container labeled for hazardous waste disposal.[4]

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[4][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

In Case of Emergency

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[2][5] Wash the affected skin area thoroughly with soap and plenty of water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1] Seek immediate medical attention.

By integrating these expert-derived protocols and understanding the causality behind each safety measure, you can build a self-validating system of protection. This guide empowers you, the researcher, to handle this compound with the confidence that comes from a deep, scientifically-grounded understanding of safety.

References

  • PubChem - National Institutes of Health. (n.d.). 2-tert-Butylpyridine. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Cheméo. (n.d.). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.